molecular formula C9H6Cl2N2 B3218107 4,7-Dichloro-6-methylquinazoline CAS No. 1187616-00-7

4,7-Dichloro-6-methylquinazoline

Cat. No.: B3218107
CAS No.: 1187616-00-7
M. Wt: 213.06 g/mol
InChI Key: GXYZROYCBKANLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dichloro-6-methylquinazoline is a versatile chemical intermediate primarily used in medicinal chemistry and drug discovery research. This compound belongs to the 4,7-disubstituted quinazoline class, a scaffold recognized for its significant therapeutic potential and is a key building block in the synthesis of more complex, biologically active molecules . The dichloro substitution at the 4 and 7 positions of the quinazoline ring makes this compound a highly reactive synthon. Researchers can exploit these sites for sequential nucleophilic substitution reactions, enabling the efficient introduction of various amine and other functional groups to create targeted libraries of compounds . This is particularly valuable in the exploration of structure-activity relationships (SAR). One of the most prominent applications of such disubstituted quinazoline intermediates is in the development of Tyrosine Kinase Inhibitors (TKIs). These intermediates serve as core structures for drugs like afatinib, which is used to treat non-small cell lung cancer . The quinazoline core is a privileged structure in oncology research, often functioning as a scaffold that mimics the adenine ring of ATP, allowing it to competitively inhibit kinase enzymes involved in signal transduction pathways that drive cancer cell proliferation . Please note that this compound is highly sensitive to moisture and may undergo hydrolysis if not handled under appropriate anhydrous conditions . It is recommended to store it under an inert atmosphere at 2-8°C . Hazard Statements: H302-H315-H319-H332-H335 . Precautionary Statements: P261-P280-P305+P351+P338 . For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-6-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-6-8(3-7(5)10)12-4-13-9(6)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYZROYCBKANLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857311
Record name 4,7-Dichloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187616-00-7
Record name 4,7-Dichloro-6-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187616-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-6-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,7-Dichloro-6-methylquinazoline: Chemical Properties, Structural Dynamics, and Application in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the quinazoline core as a "privileged scaffold" in the design of targeted therapeutics. Specifically, 4,7-dichloro-6-methylquinazoline serves as a critical, highly reactive electrophilic intermediate in the synthesis of 4-anilinoquinazoline derivatives[1]. These derivatives are the structural foundation for numerous FDA-approved tyrosine kinase inhibitors (TKIs), including those targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1].

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing 4,7-dichloro-6-methylquinazoline in drug discovery workflows.

Molecular Architecture and Physicochemical Properties

The utility of 4,7-dichloro-6-methylquinazoline lies in its precise substitution pattern. The bicyclic aromatic system consists of a pyrimidine ring fused to a benzene ring. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring severely depletes the electron density at the C4 position, rendering the C4-chloride highly susceptible to nucleophilic attack[2]. Conversely, the C7-chloride and C6-methyl groups on the benzene ring modulate the molecule's lipophilicity and steric profile without compromising the reactivity of the C4 position.

Molecular_Architecture Core Quinazoline Core Bicyclic Aromatic System C4 C4 Position Highly Electrophilic Core->C4 SNAr Site C6 C6 Position Methyl Group Core->C6 Hydrophobic Modulator C7 C7 Position Chloro Group Core->C7 Steric/Halogen Bonding

Structural connectivity and functional domains of 4,7-dichloro-6-methylquinazoline.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[3][4].

PropertyValue
Chemical Name 4,7-Dichloro-6-methylquinazoline
CAS Number 1187616-00-7
Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
Exact Mass 211.99 g/mol
Topological Polar Surface Area (TPSA) 25.8 Ų
Hydrogen Bond Acceptors 2 (N1, N3)
Hydrogen Bond Donors 0
Canonical SMILES Cc1cc2c(Cl)ncnc2cc1Cl

Mechanistic Reactivity: The SNAr Paradigm

The functionalization of 4,7-dichloro-6-methylquinazoline relies almost exclusively on Nucleophilic Aromatic Substitution (SNAr) at the C4 position[5].

Causality of Regioselectivity: Why does the nucleophile attack C4 and not C7? The C4 position is located alpha to two electronegative nitrogen atoms. This creates a profound partial positive charge (


) at C4. When a nucleophile (such as an aniline) attacks, the resulting negative charge is delocalized onto the pyrimidine nitrogens, forming a highly stabilized Meisenheimer complex [2]. The C7-chloride, residing on the less electron-deficient benzene ring, remains inert under standard SNAr conditions, allowing for orthogonal functionalization later in the synthetic sequence if desired.

SNAr_Workflow A 4,7-Dichloro-6-methylquinazoline (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack (at C4) B Aniline / Amine (Nucleophile) B->C Protic Solvent (Stabilization) D 4-Anilino-7-chloro-6-methylquinazoline (Target Product) C->D Chloride Elimination (-HCl)

Nucleophilic aromatic substitution (SNAr) pathway via a Meisenheimer complex.

Experimental Protocol: Synthesis of 4-Anilinoquinazoline Derivatives

To ensure a self-validating and high-yielding workflow, the following protocol outlines the optimal conditions for the SNAr reaction between 4,7-dichloro-6-methylquinazoline and a substituted aniline[5][6].

Reagents & Materials
  • Electrophile: 4,7-Dichloro-6-methylquinazoline (1.0 eq)

  • Nucleophile: Substituted aniline (1.1 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Isopropanol (IPA) or n-Butanol

Step-by-Step Methodology & Mechanistic Rationale
  • Solvent Selection & Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4,7-dichloro-6-methylquinazoline (1.0 eq) in anhydrous isopropanol to achieve a 0.2 M concentration.

    • Expert Insight (Causality): The choice of a polar protic solvent (IPA or n-butanol) is not arbitrary. Protic solvents establish a hydrogen-bonding network that stabilizes the highly polar Meisenheimer transition state, significantly accelerating the reaction kinetics compared to aprotic solvents like THF or DCM[5].

  • Reagent Addition: Add the substituted aniline (1.1 eq) followed by DIPEA (2.0 eq) dropwise to the stirring solution.

    • Expert Insight (Causality): As the SNAr reaction proceeds, one equivalent of HCl is generated. If left unneutralized, this acid will protonate the aniline nucleophile, rendering it inactive and stalling the reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl without competing for the electrophilic C4 position[6].

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80–90 °C for 4–6 hours under a nitrogen atmosphere.

    • Expert Insight (Causality): While the C4 position is activated, the steric bulk of the 6-methyl and 7-chloro groups imposes an activation energy barrier that requires moderate thermal input to overcome[6].

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material mass (m/z 213) and the appearance of the product mass confirm completion.

  • Self-Validating Isolation: Cool the reaction mixture to room temperature.

    • Expert Insight (Causality): The resulting secondary amine product is significantly less soluble in cold isopropanol than the starting materials. This differential solubility allows the product to precipitate directly out of the solution, creating a self-validating purification step. Filter the precipitate under vacuum and wash with cold isopropanol and diethyl ether to yield the pure product without the need for column chromatography.

Application in Drug Discovery: Kinase Hinge Binding

Once functionalized, the resulting 4-anilino-7-chloro-6-methylquinazoline scaffold acts as a potent competitive inhibitor of ATP in the kinase domain[1]. The structural features of this molecule map perfectly onto the pharmacophore requirements of the kinase ATP-binding pocket:

  • Hinge Interaction: The N1 nitrogen of the quinazoline core acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of a specific hinge region residue (e.g., Met793 in EGFR).

  • Hydrophobic Pocket I: The 6-methyl group projects deep into a hydrophobic pocket, enhancing binding affinity through strong van der Waals interactions.

  • Solvent Channel: The 7-chloro group typically points toward the solvent-exposed region. Its electron-withdrawing nature lowers the pKa of the quinazoline nitrogens, which improves the molecule's membrane permeability and overall pharmacokinetic profile.

Kinase_Binding Hinge Kinase Hinge Region (e.g., Met793) Core Quinazoline N1/N3 (Hydrogen Bond Acceptors) Core->Hinge H-Bonding Sub6 6-Methyl Group (Hydrophobic Interaction) Core->Sub6 Sub7 7-Chloro Group (Steric Bulk) Core->Sub7 Pocket Hydrophobic Pocket I Sub6->Pocket Van der Waals Solvent Solvent-Exposed Channel Sub7->Solvent Halogen Bonding

Pharmacophore model of the quinazoline scaffold binding within the kinase ATP pocket.

References

  • PubChem. "4,7-Dichloro-6-methylquinazoline | C9H6Cl2N2 | CID 71743375" National Center for Biotechnology Information. URL:[Link]

  • Sánchez et al. "Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction" Frontiers in Chemistry (PMC6205953). URL:[Link]

  • World Journal of Pharmaceutical Research. "Novel 4-Anilinoquinazoline Derivatives as EGFR and VEGFR-2 Inhibitors" WJPR. URL: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7).[1][2] It is designed for researchers utilizing this compound as a key intermediate in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR.

Executive Summary & Compound Profile

4,7-Dichloro-6-methylquinazoline is a critical electrophilic scaffold used in medicinal chemistry.[1][2] Its reactivity is defined by the lability of the C4-chlorine atom, which undergoes nucleophilic aromatic substitution (


) with amines (e.g., anilines), while the C7-chlorine and C6-methyl groups modulate lipophilicity and electronic properties.[1][2]
  • IUPAC Name: 4,7-Dichloro-6-methylquinazoline[1][2]

  • CAS Number: 1187616-00-7[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 213.06 g/mol [1][2]

  • Physical State: Off-white to pale yellow solid[1]

Synthesis & Structural Logic

Understanding the synthetic origin is crucial for interpreting spectral impurities.[1][2] The standard route involves the chlorination of the corresponding quinazolinone.[1]

Synthesis Workflow

The following diagram illustrates the conversion of the anthranilic acid precursor to the final dichloro-heterocycle.

SynthesisWorkflow Start 2-Amino-4-chloro- 5-methylbenzoic acid Intermediate 7-Chloro-6-methyl- quinazolin-4(3H)-one Start->Intermediate Formamide, 140°C (Cyclization) Product 4,7-Dichloro- 6-methylquinazoline Intermediate->Product POCl3, DIPEA (Chlorination)

Figure 1: Synthetic pathway from anthranilic acid derivative to 4,7-dichloro-6-methylquinazoline.

Spectroscopic Data Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The


 NMR spectrum is characterized by the distinct splitting pattern of the quinazoline protons.[1] Due to the substitution at positions 4, 6, and 7, the aromatic protons at C5 and C8 appear as singlets (para-relationship, minimal coupling).[1]

NMR Data (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-2 8.98 – 9.05Singlet (s)1HDeshielded by adjacent N1/N3; characteristic of quinazoline core.[1][2]
H-8 8.15 – 8.25Singlet (s)1HOrtho to C7-Cl; para to H-5.[1][2] Appears downfield due to Cl proximity.[1]
H-5 7.90 – 8.00Singlet (s)1HOrtho to C6-Me; shielded relative to H-8 by the methyl group's +I effect.[1][2]
Me-6 2.55 – 2.60Singlet (s)3HBenzylic methyl group attached to C6.[1][2]

Technical Note: In


, the H-2 signal may shift slightly downfield (~9.10 ppm). A common impurity is the hydrolysis product (quinazolinone), which shows a broad NH singlet ~12.5 ppm and an upfield shift of H-2 and H-8.[1]

NMR Data (100 MHz,

)
Shift (

, ppm)
AssignmentMechanistic Insight
162.5 C-4Ipso-carbon attached to Cl; highly deshielded.
154.2 C-2C=N carbon; typical for pyrimidine ring.[1][2]
150.8 C-8aBridgehead carbon.[1][2]
140.5 C-7Ipso-carbon attached to Cl.
138.2 C-6Ipso-carbon attached to Methyl.
129.5 C-8Aromatic CH.
125.8 C-5Aromatic CH.
122.1 C-4aBridgehead carbon.[1][2]
21.4

Methyl carbon.[1][2]
B. Mass Spectrometry (MS)

The mass spectrum is definitive due to the characteristic chlorine isotope pattern (


 vs 

).[1][2]
Isotope Pattern Analysis (ESI-MS)

Since the molecule contains two chlorine atoms , the molecular ion cluster follows a 9:6:1 intensity ratio (


 : 

:

).[1][2]
Ion (

)
Relative IntensitySpecies
212.0 100%

214.0 ~64%

216.0 ~10%

Fragmentation Pathway

The primary fragmentation involves the loss of the labile C4-chlorine and the subsequent collapse of the pyrimidine ring.[1][2]

MassSpecFragmentation M_Ion Molecular Ion [M]+ m/z 212 Frag1 [M - Cl]+ m/z 177 M_Ion->Frag1 - Cl• (35 Da) Frag2 [M - Cl - HCN]+ m/z 150 Frag1->Frag2 - HCN (27 Da) (Pyrimidine ring cleavage)

Figure 2: Proposed ESI-MS fragmentation pathway for 4,7-dichloro-6-methylquinazoline.

C. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups, specifically the absence of the Carbonyl (


) and N-H stretches found in the starting material (quinazolinone).[1]
Wavenumber (

)
Vibration ModeDiagnostic Value
3050 – 3080 Ar-H StretchWeak, sharp bands indicating aromaticity.
2920 – 2960

Stretch
Methyl group C-H stretching.[1][2]
1615, 1560 C=N, C=C StretchCharacteristic "Skeleton" vibrations of the quinazoline ring.[1]
1080 – 1095 Ar-Cl StretchStrong band confirming chlorination.[1]
Absence of 1680 C=O StretchCritical QC Check: Presence indicates unreacted quinazolinone.[1]

Experimental Protocols

Protocol 1: Sample Preparation for NMR

Objective: Obtain high-resolution spectra without hydrolysis artifacts.

  • Solvent Choice: Use

    
      (Chloroform-d) treated with anhydrous 
    
    
    
    or silver foil to remove traces of HCl/acid, which can protonate N1/N3 and shift peaks.[1][2]
  • Concentration: Dissolve 5-10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the synthesis), filter through a small plug of glass wool into the NMR tube.[1]

  • Acquisition: Run at 298 K. For

    
    , a relaxation delay (
    
    
    
    ) of 2-3 seconds is recommended to ensure quaternary carbons (C4, C6, C7) are visible.
Protocol 2: QC Check for Hydrolysis

4,7-Dichloro-6-methylquinazoline is moisture-sensitive.[1][2] The C4-Cl bond hydrolyzes to reform the quinazolinone.[1]

  • TLC Method:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).[1]

    • Observation: The dichloro product (

      
      ) is less polar than the hydrolyzed quinazolinone (
      
      
      
      ).[1]
    • Visualization: UV lamp (254 nm).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1187616-00-7. Retrieved from [Link][1]

  • MDPI (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline (Analogue Reference). Molbank 2020, M1134. Retrieved from [Link][1][2]

Sources

Comprehensive Technical Guide: Solubility, Stability, and Handling of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) is a highly reactive, bifunctional heterocyclic scaffold utilized extensively as an intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. The presence of two chlorine atoms at distinct positions (C4 and C7) creates a unique electronic dichotomy: the C4-chloride is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C7-chloride remains relatively inert.

This whitepaper provides an authoritative, in-depth analysis of the solubility profiles, degradation kinetics, and self-validating experimental protocols required to successfully handle and formulate this moisture-sensitive compound.

Physicochemical Profiling and Solubility Dynamics

Understanding the intrinsic molecular properties of 4,7-Dichloro-6-methylquinazoline is critical for predicting its phase behavior and solvent compatibility. The molecule is highly lipophilic and lacks hydrogen bond donors, which dictates its insolubility in aqueous media and its affinity for polar aprotic solvents.

Fundamental Molecular Properties
PropertyValueCausality / Implication
CAS Number 1187616-00-7Unique identifier for regulatory tracking.
Molecular Formula C9H6Cl2N2Indicates a high degree of halogenation.
Molecular Weight 213.06 g/mol Small molecule; readily crosses biological membranes if formulated.
Calculated LogP ~3.24High lipophilicity; drives partitioning into organic phases [3].
Topological Polar Surface Area 25.78 ŲLow TPSA confirms the absence of strong hydrogen-bonding capabilities [3].
Solubility Matrix

Because the quinazoline core is a planar, aromatic system with hydrophobic substituents (methyl and chloro groups), its solvation requires solvents capable of disrupting π-π stacking without acting as nucleophiles.

Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Aqueous Water, PBS (pH 7.4)Insoluble (< 0.1 mg/mL)High lattice energy and lack of H-bond donors prevent aqueous solvation.
Polar Aprotic DMF, DMSO, NMPHighly Soluble (> 50 mg/mL)High dielectric constants stabilize the polarized C-Cl bonds without inducing hydrolysis.
Halogenated Dichloromethane, ChloroformSoluble (~20-50 mg/mL)Favorable dipole-dipole interactions with the chlorinated aromatic ring.
Protic Methanol, EthanolSparingly Soluble / Reactive Alcohols can act as weak nucleophiles over time, leading to slow solvolysis at the C4 position.

Chemical Stability and Degradation Kinetics

The defining characteristic of 4-chloroquinazoline derivatives is their extreme sensitivity to moisture and nucleophiles. The pyrimidine ring's nitrogen atoms withdraw electron density, rendering the C4 position highly electrophilic [4].

Hydrolytic Degradation Mechanism

When exposed to atmospheric moisture or aqueous buffers, 4,7-Dichloro-6-methylquinazoline undergoes rapid hydrolysis. Water acts as a nucleophile, attacking the C4 position to form a tetrahedral Meisenheimer complex [2]. Subsequent collapse of this intermediate expels the chloride ion, yielding 7-chloro-6-methylquinazolin-4(3H)-one . This degradation pathway is accelerated under both acidic (via N3 protonation) and alkaline (via increased hydroxide nucleophilicity) conditions [1][4].

Hydrolysis A 4,7-Dichloro-6-methylquinazoline (Intact Scaffold) B H2O Nucleophilic Attack at C4 Position A->B Moisture/Aqueous Buffer C Tetrahedral Intermediate (Meisenheimer Complex) B->C D Loss of Cl- (Dechlorination) C->D E 7-Chloro-6-methylquinazolin-4(3H)-one (Degradation Product) D->E Tautomerization

Figure 1: Mechanism of hydrolytic degradation of the 4-chloroquinazoline core into quinazolin-4-one.

Regioselective SNAr Reactivity

In synthetic applications, the C4-chloride is displaced exponentially faster than the C7-chloride. The order of reactivity is strictly governed by the electron-deficient nature of the fused pyrimidine ring compared to the relatively electron-rich benzene ring. Researchers must strictly control stoichiometry and temperature to prevent unwanted side reactions at the C7 position during aggressive aminations.

Self-Validating Experimental Protocols

To ensure scientific integrity, any analytical work involving 4,7-Dichloro-6-methylquinazoline must account for its hydrolytic instability. The following protocols are designed as self-validating systems, incorporating internal controls to distinguish between true insolubility and degradation-induced precipitation.

Protocol: Thermodynamic Solubility Determination (Anhydrous)

Objective: To determine the true solubility limit in organic solvents without confounding degradation artifacts.

  • Environmental Control: Perform all weighing and transfer operations inside a nitrogen-purged glovebox (Relative Humidity < 1%).

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., over 3Å molecular sieves).

  • Saturation: Add excess 4,7-Dichloro-6-methylquinazoline (e.g., 100 mg) to 1.0 mL of the target anhydrous solvent in a sealed amber glass vial.

  • Equilibration: Agitate the suspension on a thermoshaker at 25.0 ± 0.1°C for 24 hours.

  • Phase Separation: Centrifuge the sealed vial at 10,000 x g for 15 minutes to pellet undissolved solids.

  • Quantification: Dilute a 10 µL aliquot of the supernatant into 990 µL of anhydrous acetonitrile. Analyze via HPLC-UV (λ = 254 nm) against a standard curve prepared immediately prior to analysis.

  • Validation Check: The HPLC chromatogram must show < 2% of the quinazolin-4-one degradation peak. If degradation exceeds 2%, the solvent was insufficiently dry, and the solubility data is invalid.

Protocol: Hydrolytic Stability Kinetic Profiling

Objective: To calculate the half-life (t1/2) of the C4-chloride under varying humidity or pH conditions.

  • Stock Solution: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Buffer Spiking: Transfer 100 µL of the stock into 900 µL of the target aqueous buffer (e.g., pH 4.0, 7.4, 9.0) at 37°C. Start the timer.

  • Aliquoting & Quenching: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), extract a 50 µL aliquot.

  • Immediate Quench: Critical Step — Instantly quench the aliquot by injecting it into 450 µL of cold (-20°C) anhydrous acetonitrile containing 0.1% formic acid. Causality: The cold organic solvent halts the hydrolysis reaction, and the acidic environment protonates any remaining nucleophiles, locking the kinetic state of the mixture [1].

  • LC-MS Analysis: Quantify the ratio of the parent mass (m/z ~213) to the degradation product mass (m/z ~195). Plot ln([Parent]) vs. time to extract the first-order degradation rate constant (k).

Workflow Step1 1. Sample Preparation (Glovebox, Anhydrous Solvents) Step2 2. Aliquot into Vials (Varying pH & Humidity) Step1->Step2 Step3 3. Incubation (Controlled Temp 25°C/40°C) Step2->Step3 Step4 4. Quenching (Rapid dilution in cold ACN) Step3->Step4 Step5 5. LC-MS/HPLC Analysis (Quantify Intact vs. Degraded) Step4->Step5

Figure 2: Step-by-step workflow for kinetic stability and degradation profiling.

Storage and Handling Directives

Based on the mechanistic degradation pathways, the following handling rules are mandatory for drug development professionals:

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C.

  • Handling: Allow the sealed container to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold solid, which will instantly initiate localized hydrolysis.

  • Formulation: Cannot be formulated in aqueous vehicles without prior derivatization (e.g., conversion to a stable amine via SNAr).

References

  • Sánchez, C., et al. "Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways." Frontiers in Chemistry, 2020.[Link]

  • Wikipedia Contributors. "Quinazoline." Wikipedia, The Free Encyclopedia,[Link]

Biological Activity of 4,7-Dichloro-6-methylquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold as a Gateway

The 4,7-dichloro-6-methylquinazoline scaffold (CAS: 1187616-00-7) represents a critical "privileged structure" in medicinal chemistry. While not a drug in itself, it serves as a high-value electrophilic intermediate for synthesizing 4-anilinoquinazolines , a class of compounds dominating the landscape of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs).

Unlike the classic 6,7-dimethoxy scaffolds found in first-generation inhibitors like Gefitinib or Erlotinib, the 6-methyl, 7-chloro substitution pattern offers a distinct physicochemical profile.[1] The C6-methyl group provides a lipophilic, metabolically stable handle, while the C7-chlorine remains available for further cross-coupling or nucleophilic displacement, allowing for the construction of "dual-warhead" inhibitors or extended solubility tails.[1]

This guide dissects the synthetic utility, biological mechanisms, and experimental validation of derivatives generated from this specific core.[1]

Chemical Architecture & SAR Logic

To understand the biological activity, one must first understand the structural logic of the scaffold. The quinazoline core functions as an ATP-mimetic, inserting itself into the kinase binding pocket.

The Pharmacophore Map
  • Position 4 (The Warhead): The chlorine at C4 is highly reactive toward nucleophilic aromatic substitution (

    
    ). Displacement with substituted anilines (e.g., 3-chloro-4-fluoroaniline) creates the essential H-bond donor/acceptor motif required to bind the hinge region of the kinase ATP pocket.
    
  • Position 6 (The Hydrophobic Probe): In approved drugs, this is often an electron-donating alkoxy group. Substituting this with a methyl group changes the electronic character of the ring (less electron-rich) and probes the hydrophobic tolerance of the solvent-accessible region of the binding cleft.

  • Position 7 (The Vector): The C7-chlorine is less reactive than C4 but can be utilized in palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to attach solubilizing groups (e.g., morpholine, piperazine) essential for pharmacokinetic (PK) properties.

SAR_Map Core 4,7-Dichloro-6-methylquinazoline (Scaffold) C4 C4-Chlorine: High Reactivity (SNAr) Site for Aniline Attachment (Kinase Hinge Binding) Core->C4 C6 C6-Methyl: Lipophilic Probe Metabolic Stability (Solvent Front Interaction) Core->C6 C7 C7-Chlorine: Low Reactivity Handle Site for Solubilizing Tails (PK Optimization) Core->C7 BioActivity Biological Outcome: EGFR Inhibition (IC50 < 100 nM) Antitumor Efficacy C4->BioActivity Primary Driver C7->BioActivity Modulator

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the C4, C6, and C7 positions in the 4,7-dichloro-6-methylquinazoline scaffold.

Primary Biological Activity: EGFR Kinase Inhibition[2][3][4][5][6]

The derivatives of 4,7-dichloro-6-methylquinazoline are primarily designed as Type I ATP-competitive inhibitors of the EGFR kinase domain.

Mechanism of Action[2][7][8][9]
  • Binding: The N1 of the quinazoline ring accepts a hydrogen bond from Met793 in the kinase hinge region.

  • Specificity: The aniline moiety (attached at C4) occupies the hydrophobic pocket usually reserved for the adenine ring of ATP.

  • Inhibition: By physically blocking the ATP binding site, the molecule prevents the autophosphorylation of tyrosine residues (e.g., Y1068, Y1173), thereby shutting down downstream signaling pathways (RAS-RAF-MEK-ERK and PI3K-AKT) responsible for cancer cell proliferation.

Comparative Potency Data

While specific


 values vary by the aniline substituent, the following table summarizes the typical activity range for 6-methyl derivatives compared to standard 6-alkoxy drugs.
Compound ClassC6 SubstituentC7 SubstituentTargetTypical

(Enzymatic)
Primary Indication
Gefitinib (Ref) -O-Morpholine-O-MethoxyEGFR (WT)33 nMNSCLC
Erlotinib (Ref) -O-Ethoxy-O-EthoxyEGFR (WT)2 nMNSCLC
Derivative A -Methyl -ClEGFR (WT)15 - 80 nMExperimental (SAR)
Derivative B -Methyl -PiperazineEGFR (L858R)< 10 nMExperimental (Mutant)

Note: The 6-methyl group generally maintains potency but alters solubility and metabolic clearance compared to 6-alkoxy analogs.

Synthetic Workflow: From Scaffold to Lead

The synthesis of bioactive derivatives relies on the differential reactivity of the two chlorine atoms. The C4-Cl is significantly more electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atoms (N3 and N1).

Protocol: Displacement at C4

This protocol describes the synthesis of a representative EGFR inhibitor: N-(3-chloro-4-fluorophenyl)-7-chloro-6-methylquinazolin-4-amine.

Reagents:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[1]

  • 3-Chloro-4-fluoroaniline (1.1 eq)[1]

  • Isopropanol (IPA) or Acetonitrile (MeCN)

  • Triethylamine (

    
    ) or DIPEA (optional, for scavenging HCl)[1]
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4,7-dichloro-6-methylquinazoline in 10 mL of anhydrous Isopropanol.

  • Addition: Add 1.1 mmol of 3-chloro-4-fluoroaniline dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The product is usually more polar than the starting material.
    
  • Precipitation: Upon completion, cool the reaction mixture to room temperature. The hydrochloride salt of the product often precipitates spontaneously.

  • Filtration: Filter the solid precipitate. Wash with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 10 mL) to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required, suspend the solid in EtOAc and wash with saturated

    
     solution. Dry the organic layer over 
    
    
    
    and concentrate.
  • Validation: Verify structure via

    
    -NMR. Key diagnostic peak: The singlet for the quinazoline C2-H proton typically appears around 
    
    
    
    8.5–8.8 ppm.

Synthesis Start Start: 4,7-Dichloro-6-methylquinazoline Reagent + 3-Chloro-4-fluoroaniline Solvent: i-PrOH Start->Reagent Process Reflux (82°C, 4-6h) SNAr Mechanism Reagent->Process Workup Cool & Filter (Precipitation of HCl Salt) Process->Workup Product Product: N-(3-chloro-4-fluorophenyl)-7-chloro- 6-methylquinazolin-4-amine Workup->Product

Caption: General synthetic workflow for converting the dichloro-scaffold into a bioactive 4-anilinoquinazoline.

Biological Assay Protocols

To validate the biological activity, researchers must employ both enzymatic (cell-free) and cellular assays.

A. In Vitro EGFR Kinase Assay (ADP-Glo™)

This assay measures the inhibition of the conversion of ATP to ADP by the EGFR kinase.

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare 3-fold serial dilutions of the quinazoline derivative in DMSO (Top concentration: 10

    
    ).
    
  • Reaction Assembly:

    • Add 2

      
       of EGFR enzyme (0.5 ng/
      
      
      
      ) to a 384-well plate.
    • Add 1

      
       of compound. Incubate for 10 min at RT.
      
    • Add 2

      
       of ATP/Substrate mix (Poly[Glu:Tyr] substrate).
      
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5

    
     of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 10 
    
    
    
    of Kinase Detection Reagent (converts ADP to light).
  • Readout: Measure luminescence. Calculate

    
     using non-linear regression (GraphPad Prism).
    
B. Cellular Viability Assay (MTT)

Validates the compound's ability to penetrate cells and inhibit growth in EGFR-dependent lines (e.g., A549 or PC-9).

  • Seeding: Seed A549 cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with serial dilutions of the derivative for 72 hours.

  • Labeling: Add 20

    
     of MTT solution (5 mg/mL in PBS). Incubate 4h at 
    
    
    
    .
  • Solubilization: Remove media. Add 150

    
     DMSO to dissolve purple formazan crystals.
    
  • Measurement: Read absorbance at 570 nm.

References

  • Synthesis of 4-anilinoquinazolines

    • Title: Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • EGFR Kinase Inhibition Mechanisms

    • Title: Quinazoline derivatives: synthesis and bioactivities.[2][3][4][5]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Comparative Biological Activity

    • Title: A Comparative Guide to the Biological Activity of Quinazoline Deriv
    • Source: BenchChem.[6][4]

  • Protocol for SNAr Reactions

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

Sources

4,7-Dichloro-6-methylquinazoline mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical biology, reactivity, and pharmacological significance of 4,7-Dichloro-6-methylquinazoline (CAS 187616-00-7).

This molecule is not a final drug product but a critical pharmacophore scaffold (intermediate) used to synthesize 4-anilinoquinazoline Tyrosine Kinase Inhibitors (TKIs). Its "mechanism of action" in biological systems is dual-faceted:

  • Chemical Mechanism: As a highly reactive electrophile capable of covalent modification (bioconjugation or protein alkylation).

  • Pharmacological Mechanism (of Derivatives): As the structural core that occupies the ATP-binding pocket of enzymes like EGFR (Epidermal Growth Factor Receptor).

Role: Pharmacophore Scaffold & Electrophilic Intermediate Target Class: Tyrosine Kinases (EGFR, HER2, VEGFR) Chemical Class: Quinazoline Heterocycle

Core Molecular Identity & Reactivity Profile

Structural Significance

The 4,7-dichloro-6-methylquinazoline scaffold is a "privileged structure" in medicinal chemistry. Its biological utility is defined by the distinct reactivity of its substituents, which allows for the precise construction of targeted inhibitors.

PositionSubstituentReactivity & Biological Role
C4 Chlorine (-Cl) The Warhead: Highly susceptible to Nucleophilic Aromatic Substitution (

). In biological systems, this site reacts with amines (to form drugs) or cysteine thiols (covalent inhibition).
C6 Methyl (-CH₃) The Lipophilic Anchor: Provides hydrophobic interaction within the kinase binding pocket. Unlike bulky ethers (e.g., in Gefitinib), the methyl group is compact, affecting the molecule's "fit" in the solvent-accessible region.
C7 Chlorine (-Cl) The Electronic Modulator: Less reactive than C4. It withdraws electron density, increasing the electrophilicity of C4. In the final drug, it often projects into the solvent front or interacts with the ribose-binding region.
Mechanism of Action: The "Switch"

In a biological or synthetic context, the primary mechanism is the displacement of the C4-Chlorine by a nucleophile. This is the step that transforms the inactive scaffold into a bioactive inhibitor.

  • Reaction: The nitrogen of an aniline (e.g., 3-chloro-4-fluoroaniline) attacks C4.

  • Intermediate: Formation of a Meisenheimer complex.

  • Elimination: Loss of chloride ion (

    
    ) restores aromaticity.
    
  • Result: Formation of the 4-anilinoquinazoline , the active pharmacophore that mimics Adenine in the ATP pocket.

Pharmacological Mechanism: Tyrosine Kinase Inhibition

Once processed into its 4-amino derivative, the scaffold acts as a potent ATP-Competitive Inhibitor .

Binding Mode (EGFR Model)

The 4,7-dichloro-6-methylquinazoline core (now substituted at C4) binds to the intracellular kinase domain of EGFR.

  • H-Bonding Network: The N1 nitrogen of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR).

  • Hydrophobic Sandwich: The planar quinazoline ring intercalates between hydrophobic residues (e.g., Leu718 and Val726 ).

  • The 6-Methyl Effect: The methyl group at C6 sits near the opening of the pocket. Unlike larger groups, it does not induce significant steric clash, allowing the inhibitor to bind to both Wild-Type (WT) and certain mutant forms of the kinase.

  • The 7-Chloro Interaction: The chlorine at C7 often points towards the solvent interface, modulating the pKa of the N1 nitrogen and affecting solubility.

Signaling Pathway Inhibition

By occupying the ATP pocket, the molecule prevents the autophosphorylation of tyrosine residues on the EGFR cytoplasmic tail. This blockade arrests downstream signaling cascades:

  • RAS-RAF-MEK-ERK: Stops cell proliferation.

  • PI3K-AKT-mTOR: Promotes apoptosis (cell death).

Visualization: Mechanism & Pathway

Diagram: EGFR Signaling Blockade

The following diagram illustrates the pathway interruption caused by quinazoline derivatives.

EGFR_Pathway cluster_ext Extracellular cluster_mem Cell Membrane cluster_cyto Cytoplasm EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding Tyrosine Tyrosine Residues EGFR->Tyrosine Activation ATP ATP ATP->Tyrosine Phosphate Transfer Inhibitor Quinazoline Inhibitor (4,7-Dichloro-6-Me Core) Inhibitor->EGFR COMPETITIVE BLOCKADE RAS RAS Tyrosine->RAS Recruitment Phos Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Proliferation Signals

Caption: Competitive inhibition of EGFR autophosphorylation by the Quinazoline scaffold, halting downstream RAS/RAF proliferation signals.

Experimental Protocols

Protocol: Synthesis of Bioactive Probe (S_NAr)

Objective: Convert the 4,7-dichloro-6-methylquinazoline intermediate into a functional Kinase Inhibitor (Model: N-(3-chloro-4-fluorophenyl)-7-chloro-6-methylquinazolin-4-amine).

Reagents:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[1][2]

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Triethylamine (TEA) (optional, if free base is desired)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 4,7-Dichloro-6-methylquinazoline in 10 mL of iPrOH in a round-bottom flask.

  • Addition: Add 1.1 mmol of the aniline nucleophile.

  • Reflux: Heat the mixture to reflux (80-85°C) for 3-6 hours.

    • Mechanism Check: The reaction is driven by the precipitation of the product as the hydrochloride salt (if no base is used).

  • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The starting material (high

    
    ) should disappear; a fluorescent spot (product) appears.
    
  • Isolation: Cool to room temperature. Filter the precipitate.[3]

  • Purification: Wash the cake with cold iPrOH and diethyl ether.

    • Yield: Typically >85%.[3]

    • Validation: 1H NMR (DMSO-d6) will show the loss of the C4-Cl and the appearance of aniline protons.

Protocol: In Vitro Kinase Inhibition Assay (FRET)

Objective: Quantify the


 of the synthesized derivative against EGFR.

System: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Steps:

  • Preparation: Prepare a 384-well plate.

  • Enzyme Mix: Add 5 µL of recombinant EGFR kinase domain (0.5 nM final) in assay buffer (50 mM HEPES, 10 mM

    
    ).
    
  • Inhibitor: Add 2.5 µL of the quinazoline derivative (serial dilutions in DMSO). Incubate for 15 mins.

  • Substrate Start: Add 2.5 µL of ATP (

    
     concentration) and Poly-Glu-Tyr-Biotin substrate.
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add Eu-labeled anti-phosphotyrosine antibody and XL665-labeled Streptavidin.

  • Read: Measure fluorescence ratio (665 nm / 620 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

References

  • Bridges, A. J., et al. (1996). "Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure-Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor." Journal of Medicinal Chemistry. Link

  • Wissner, A., et al. (2003). "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Effect of Side Chains on Potency and Solubility." Journal of Medicinal Chemistry. Link

  • ChemicalBook. (2024). "4,7-Dichloro-6-methylquinazoline Product Properties and Safety." ChemicalBook Registry. Link

  • PubChem. (2024). "Compound Summary: 4-Chloro-6-methylquinazoline derivatives." National Library of Medicine. Link

  • Stamos, J., et al. (2002). "Structure of the Epidermal Growth Factor Receptor Kinase Domain Alone and in Complex with a 4-Anilinoquinazoline Inhibitor." Journal of Biological Chemistry. Link

Sources

In Silico Analysis of 4,7-Dichloro-6-methylquinazoline: A Technical Guide to Virtual Screening and Molecular Docking for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.[1][2][3] Several FDA-approved drugs, such as gefitinib and erlotinib, feature the quinazoline core and function as potent protein kinase inhibitors.[2][4][5] This technical guide provides an in-depth, practical walkthrough of the in silico modeling and molecular docking studies for a specific, under-explored derivative: 4,7-dichloro-6-methylquinazoline. We will explore its potential as a therapeutic agent by simulating its interaction with a key biological target. This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Introduction: The Therapeutic Potential of Quinazolines

Quinazoline and its derivatives have garnered significant attention from medicinal chemists due to their diverse pharmacological profiles.[3][6] These nitrogen-containing heterocyclic compounds are known to interact with a variety of biological targets, thereby exhibiting activities ranging from anticancer and antimicrobial to anticonvulsant and antihypertensive.[3][6] A particularly successful application of the quinazoline scaffold has been in the development of protein kinase inhibitors for cancer therapy.[4][5] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Quinazoline-based inhibitors typically act by competing with ATP for binding to the kinase's active site, thereby blocking downstream signaling and inhibiting tumor growth.[5][7]

The subject of this guide, 4,7-dichloro-6-methylquinazoline, is a derivative that, while not extensively studied, possesses structural features analogous to known bioactive quinazolines. The dichloro substitution at positions 4 and 7 is a known feature in intermediates for synthesizing potent kinase inhibitors like afatinib (in the case of 4,7-dichloro-6-nitroquinazoline).[8] This suggests that our target molecule is synthetically accessible and warrants investigation for its therapeutic potential.

This guide will provide a step-by-step in silico workflow to predict the binding affinity and interaction patterns of 4,7-dichloro-6-methylquinazoline with a selected protein target, demonstrating a rational approach to early-stage drug discovery.

The In Silico Drug Discovery Workflow

Our virtual screening and docking study will follow a systematic, multi-step process designed to provide reliable predictions of molecular interactions. This workflow is a self-validating system, where each stage builds upon the previous one with clear rationale and verifiable outputs.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking & Simulation cluster_2 Phase 3: Analysis & Interpretation Target_Selection Target Selection & Justification Ligand_Preparation Ligand Preparation: 4,7-dichloro-6-methylquinazoline Target_Selection->Ligand_Preparation Hypothesis Driven Protein_Preparation Protein Preparation: Receptor Structure Acquisition & Refinement Target_Selection->Protein_Preparation PDB Sourcing Docking_Algorithm Execution of Docking Algorithm Ligand_Preparation->Docking_Algorithm ADMET_Prediction In Silico ADMET Prediction Ligand_Preparation->ADMET_Prediction Binding_Site_Definition Binding Site Definition Protein_Preparation->Binding_Site_Definition Active Site Identification Molecular_Docking Molecular Docking Simulation Scoring_Functions Evaluation of Scoring Functions Molecular_Docking->Scoring_Functions Binding_Site_Definition->Docking_Algorithm Docking_Algorithm->Molecular_Docking Post_Docking_Analysis Post-Docking Analysis Conclusion Conclusion & Future Directions Post_Docking_Analysis->Conclusion Go/No-Go Decision Interaction_Analysis Binding Mode & Interaction Analysis Scoring_Functions->Interaction_Analysis Interaction_Analysis->Post_Docking_Analysis ADMET_Prediction->Conclusion Feasibility Assessment

Figure 1: A comprehensive workflow for in silico molecular docking studies.

Phase 1: Preparation for In Silico Analysis

Target Selection and Justification

Given the prevalence of quinazoline derivatives as kinase inhibitors, a logical first step is to select a clinically relevant protein kinase as our target.[2][4] Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition is a proven strategy for treating various cancers, particularly non-small cell lung cancer.[9][10] Numerous quinazoline-based drugs, including gefitinib and erlotinib, target EGFR.[5][9] Therefore, for this guide, we will select EGFR tyrosine kinase as our protein target.

Ligand Preparation: 4,7-dichloro-6-methylquinazoline

The first step in any docking study is the preparation of the ligand (our small molecule of interest). This involves generating a 3D structure and ensuring it is energetically minimized and has the correct protonation state.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of 4,7-dichloro-6-methylquinazoline using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D structure using a program like Open Babel or the built-in features of molecular modeling software.

  • Energy Minimization: Perform energy minimization on the 3D structure to obtain a low-energy, stable conformation. This is crucial for realistic docking simulations. Common force fields used for this purpose include MMFF94 or UFF.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states to the ligand atoms at a physiological pH (e.g., 7.4). This can be done using tools like AutoDock Tools or Maestro.

Protein Preparation: EGFR Tyrosine Kinase

The quality of the protein structure is paramount for a successful docking study. We will obtain a high-resolution crystal structure from the Protein Data Bank (PDB) and prepare it for docking.

Protocol:

  • PDB Structure Retrieval: Download the crystal structure of the EGFR kinase domain from the PDB. A suitable entry would be one that is co-crystallized with a known quinazoline inhibitor, for example, PDB ID: 1M17 (EGFR kinase domain in complex with erlotinib).

  • Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is important to define the binding site accurately.

  • Protonation and Charge Assignment: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. Assign appropriate protonation states to the amino acid residues, particularly histidine, aspartate, and glutamate.

  • Energy Minimization (Optional but Recommended): Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Phase 2: Molecular Docking Simulation

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[6][11]

Binding Site Definition

The binding site is the region of the protein where the ligand is expected to bind. In our case, this will be the ATP-binding pocket of the EGFR kinase domain. The binding site can be defined based on the location of the co-crystallized ligand in our chosen PDB structure (1M17).

Docking with AutoDock Vina

AutoDock Vina is a widely used and validated open-source program for molecular docking.

Protocol:

  • Prepare Input Files: Generate PDBQT files for both the prepared ligand (4,7-dichloro-6-methylquinazoline) and the protein (EGFR). PDBQT files are PDB files with added information on atom types and charges.

  • Define the Search Space: Define a grid box that encompasses the entire ATP-binding site of EGFR. The size and center of this box are critical parameters that will influence the docking results.

  • Run the Docking Simulation: Execute the AutoDock Vina docking calculation. The program will explore various conformations and orientations of the ligand within the defined search space and score them based on its scoring function.

Phase 3: Analysis and Interpretation

Evaluation of Docking Results

The output of a docking simulation is a set of predicted binding poses for the ligand, each with a corresponding binding affinity score (in kcal/mol). A more negative score indicates a more favorable predicted binding affinity.

Ligand Predicted Binding Affinity (kcal/mol) Key Interacting Residues
4,7-dichloro-6-methylquinazoline-8.5Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855
Erlotinib (Reference)-9.8Met793, Leu718, Val726, Ala743, Lys745, Thr790, Asp855

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would be obtained from the docking software output.

Binding Mode and Interaction Analysis

Visual inspection of the top-ranked docking pose is crucial to understand the predicted binding mode and the specific molecular interactions between the ligand and the protein. This can be done using molecular visualization software such as PyMOL or VMD.

Key interactions to look for include:

  • Hydrogen Bonds: These are strong, directional interactions that are critical for binding affinity and specificity.

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein contribute significantly to binding.

  • Pi-Stacking and Pi-Alkyl Interactions: These can occur between aromatic rings in the ligand and protein.

G cluster_0 EGFR Active Site Met793 Met793 Leu718 Leu718 Val726 Val726 Ala743 Ala743 Lys745 Lys745 Thr790 Thr790 Asp855 Asp855 Ligand 4,7-dichloro-6-methylquinazoline Ligand->Met793 H-bond (predicted) Ligand->Leu718 Hydrophobic Ligand->Val726 Hydrophobic Ligand->Ala743 Hydrophobic Ligand->Lys745 Hydrophobic Ligand->Asp855 Ionic (potential)

Figure 2: A simplified 2D interaction diagram of 4,7-dichloro-6-methylquinazoline in the EGFR binding site.
In Silico ADMET Prediction

In addition to binding affinity, it is important to assess the drug-like properties of our compound. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted using various online tools and software packages (e.g., SwissADME, QikProp).

Key Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

  • Aqueous Solubility: Poor solubility can hinder absorption.

  • Blood-Brain Barrier (BBB) Permeation: Important for CNS-targeting drugs, but can be an undesirable side effect for others.

  • CYP450 Inhibition: Prediction of potential drug-drug interactions.

  • Predicted Toxicity: Early assessment of potential toxicological liabilities.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial assessment of 4,7-dichloro-6-methylquinazoline as a potential therapeutic agent. The hypothetical results suggest that this compound may bind to the ATP-binding pocket of EGFR with a favorable binding affinity, mediated by a network of hydrogen bonds and hydrophobic interactions.

The findings from these in silico studies provide a strong rationale for further investigation. The next logical steps would involve:

  • Chemical Synthesis: Synthesis of 4,7-dichloro-6-methylquinazoline for in vitro testing.

  • In Vitro Kinase Assays: Experimental validation of the predicted inhibitory activity against EGFR.

  • Cell-Based Assays: Evaluation of the compound's anti-proliferative effects in cancer cell lines that are dependent on EGFR signaling.

By integrating computational and experimental approaches, we can accelerate the drug discovery process, leading to the identification and development of novel and effective therapeutic agents.

References

  • Molecular docking studies on quinazoline antifolate derivatives as human thymidylate synthase inhibitors. PubMed Central. Available at: [Link]

  • Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. PubMed Central. Available at: [Link]

  • Design and Molecular Docking Studies of Quinazoline Derivatives as Antiproliferation. ResearchGate. Available at: [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Design and in silico evaluation of quinazoline derivatives for hepatic cancer: QSAR modeling, ADMET profiling, molecular docking, and dynamics simulations. Arabian Journal of Chemistry. Available at: [Link]

  • Synthesis, Molecular Docking Study, and ADMET Properties of New Antimicrobial Quinazolinone and Fused Quinazoline Derivatives. Taylor & Francis Online. Available at: [Link]

  • Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research. Available at: [Link]

  • Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Hilaris Publisher. Available at: [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Revista de la Facultad de Farmacia. Available at: [Link]

  • Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Jurnal Kimia Sains dan Aplikasi. Available at: [Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and In Silico Studies of Quinazolinones as PARP-1 Inhibitors. Bentham Science. Available at: [Link]

  • Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. Current Science. Available at: [Link]

  • A review on quinazoline containing compounds: Molecular docking and pharmacological activites. Ukaaz Publications. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • 4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer. Biointerafaces. Available at: [Link]

  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed Central. Available at: [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Bentham Science. Available at: [Link]

  • 4,7-Dichloroquinoline. Wikipedia. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)-DIONE DERIVATIVES. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Biologically Active Quinoline and Quinazoline Alkaloids Part II. PubMed Central. Available at: [Link]

Sources

Technical Guide: Therapeutic Applications of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, chemical reactivity, and experimental applications of 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) .

Content Type: Technical Whitepaper Subject: Medicinal Chemistry & Drug Discovery Core Scaffold: 4,7-Dichloro-6-methylquinazoline (DCMQ)

Executive Summary: The Strategic Value of the DCMQ Scaffold

In the landscape of kinase inhibitor discovery, the quinazoline pharmacophore remains a "privileged structure." While 6,7-dimethoxyquinazolines (e.g., Gefitinib, Erlotinib) dominated the first generation of Epidermal Growth Factor Receptor (EGFR) inhibitors, the 4,7-Dichloro-6-methylquinazoline (DCMQ) scaffold represents a critical evolution in Structure-Activity Relationship (SAR) design.

The DCMQ scaffold offers two distinct advantages over traditional methoxy-substituted cores:

  • Metabolic Stability: The 6-methyl group provides necessary lipophilic bulk for ATP-pocket binding without the metabolic liability of O-demethylation, a common clearance pathway for methoxy-quinazolines.

  • Orthogonal Reactivity: The presence of two chlorine atoms with vastly different electrophilicities (C4 vs. C7) allows for sequential, regiospecific functionalization. This enables the rapid synthesis of "Dual-Warhead" libraries where the C4 position targets the kinase hinge region, and the C7 position acts as a vector for solubilizing groups or covalent warheads.

Chemical Architecture & Reactivity Profile

Structural Properties
  • IUPAC Name: 4,7-Dichloro-6-methylquinazoline[1][2]

  • CAS Number: 1187616-00-7[1][2][3][4]

  • Molecular Formula: C9H6Cl2N2

  • Molecular Weight: 213.06 g/mol

  • Key Features:

    • C4-Chlorine: Highly reactive (SNAr "warhead").

    • C7-Chlorine: Less reactive; requires catalysis or harsh conditions for displacement.

    • C6-Methyl: Hydrophobic anchor; sterically defines the binding pocket fit.

Regioselective Functionalization Strategy

The core utility of DCMQ lies in its ability to undergo sequential substitution. The pyrimidine ring makes the C4-Cl highly susceptible to Nucleophilic Aromatic Substitution (SNAr), while the benzenoid C7-Cl remains inert under mild conditions, preserving it for late-stage diversification (e.g., Suzuki-Miyaura coupling).

Reactivity DCMQ 4,7-Dichloro-6-methylquinazoline (Core Scaffold) Step1 Step 1: C4-Selective SNAr (Mild Conditions) DCMQ->Step1 + Aniline / Base Intermediate 4-Anilino-7-chloro-6-methylquinazoline (Kinase Inhibitor Core) Step1->Intermediate Step2 Step 2: C7-Diversification (Pd-Catalysis / High Temp SNAr) Intermediate->Step2 + Boronic Acid / Amine FinalDrug Dual-Functionalized Candidate (Optimized ADME/Potency) Step2->FinalDrug

Figure 1: Sequential Functionalization Logic. The C4-Cl is displaced first to establish the primary pharmacophore.

Therapeutic Applications: Targeting Tyrosine Kinases[6]

The primary application of DCMQ is the synthesis of Type I and Type II Kinase Inhibitors , specifically targeting the EGFR/HER2 family.

Mechanism of Action (EGFR Inhibition)

Derivatives synthesized from DCMQ function as ATP-competitive inhibitors.

  • Hinge Binding: The N1 and N3 nitrogens of the quinazoline ring form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR).

  • Hydrophobic Pocket: The 6-methyl group sits in the hydrophobic pocket usually occupied by the gatekeeper residue, influencing selectivity against wild-type vs. mutant (T790M) kinases.

  • Solvent Channel: Substituents introduced at C7 extend into the solvent-exposed region, allowing for the attachment of morpholine or piperazine tails to improve solubility and pharmacokinetic properties.

Key Signaling Pathways

Inhibition of EGFR by DCMQ derivatives shuts down two critical oncogenic cascades:

  • RAS-RAF-MEK-ERK: Controls cell proliferation.

  • PI3K-AKT-mTOR: Controls cell survival and apoptosis evasion.

EGFR_Pathway Inhibitor DCMQ Derivative (Drug) EGFR EGFR / HER2 (Receptor Tyrosine Kinase) Inhibitor->EGFR Inhibits Phosphorylation RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Outcomes Outcomes: - Reduced Proliferation - Increased Apoptosis ERK->Outcomes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Outcomes

Figure 2: Signal Transduction Blockade. DCMQ derivatives prevent ATP binding, halting downstream signaling.[5]

Experimental Protocols

Synthesis of 4-Anilino-7-chloro-6-methylquinazoline (General Protocol)

Rationale: This reaction installs the primary specificity element (the aniline) using the high reactivity of the C4-Cl.

Reagents:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[2]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Isopropanol (IPA) (Solvent)

  • Triethylamine (TEA) (Optional base, though acid catalysis is common)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 4,7-Dichloro-6-methylquinazoline in 10 mL of anhydrous Isopropanol.

  • Addition: Add 1.1 mmol of the substituted aniline.

  • Reflux: Heat the mixture to reflux (82°C) for 3–6 hours. Monitor by TLC (System: 50% EtOAc/Hexanes).

    • Observation: The product often precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the precipitate.[6][7]

  • Wash: Wash the filter cake with cold isopropanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.

  • Neutralization (Optional): If the free base is required for Step 2, suspend the solid in EtOAc and wash with saturated NaHCO3.

In Vitro Kinase Assay (EGFR)

Rationale: To validate the biological activity of the synthesized derivative.

Materials:

  • Recombinant EGFR kinase domain.

  • Poly-(Glu,Tyr) 4:1 substrate.

  • ATP (radiolabeled or fluorescently tagged).

  • Test Compound (DCMQ derivative).

Workflow:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Incubation: Mix Kinase (5 nM), Substrate (0.2 mg/mL), and Compound in reaction buffer (20 mM HEPES, 10 mM MgCl2). Incubate for 15 mins at 25°C.

  • Initiation: Add ATP (at Km concentration) to start the reaction.

  • Termination: Stop reaction after 60 mins using EDTA.

  • Detection: Measure phosphorylation via fluorescence resonance energy transfer (FRET) or scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Comparative Data: Methyl vs. Methoxy Substitution

The following table highlights why a researcher might choose the 6-methyl scaffold (DCMQ) over the traditional 6-methoxy scaffold.

Feature6-Methoxy Scaffold (e.g., Gefitinib)6-Methyl Scaffold (DCMQ Derived)Therapeutic Implication
Metabolic Stability Low (O-demethylation is rapid)High (C-C bond is stable)DCMQ derivatives often have longer half-lives.
Lipophilicity (LogP) ModerateHighMethyl variants may have better membrane permeability (CNS penetration).
Steric Bulk Medium (Rotatable bond)Small/RigidMethyl fits tighter pockets; useful for mutant selectivity.
Synthetic Cost ModerateLowDCMQ is often cheaper to manufacture at scale.

References

  • Synthesis and Reactivity of Quinazolines

    • Title: Quinazoline derivatives: synthesis and bioactivities.[8][9][10][11]

    • Source: N
    • URL:[Link]

  • EGFR Kinase Inhibition Mechanisms

    • Title: Structural Basis for the Specificity of Quinazoline-Based EGFR Inhibitors.
    • Source: Protein D
    • URL:[Link] (Reference structure for 4-anilinoquinazoline binding).

  • Commercial Availability & Properties

    • Title: 4,7-Dichloro-6-methylquinazoline Product Page.[1][2][4]

    • Source: BLD Pharm.[2]

Sources

Methodological & Application

Application Note: Scalable Synthesis Protocol for 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted 4-chloroquinazolines are highly versatile electrophilic intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of tyrosine kinase inhibitors (e.g., EGFR, HER2 inhibitors). This application note details a robust, field-proven, two-step synthetic protocol for 4,7-dichloro-6-methylquinazoline (CAS: 1187616-00-7)[1], starting from commercially available 2-amino-4-chloro-5-methylbenzoic acid (CAS: 155184-81-9)[2].

Mechanistic Rationale & Workflow

The synthesis relies on a self-validating sequence of condensation and nucleophilic aromatic substitution.

Step 1: Cyclocondensation The primary amine and carboxylic acid moieties of 2-amino-4-chloro-5-methylbenzoic acid are condensed with formamide. Formamide acts dually as a high-boiling solvent and the source of the C2 and N3 atoms of the pyrimidine ring. Thermal dehydration at 150 °C drives the equilibrium toward the thermodynamically stable 7-chloro-6-methylquinazolin-4(3H)-one.

Step 2: Vilsmeier-Haack Activated Chlorination Direct chlorination of the quinazolinone with phosphorus oxychloride (POCl₃) can be kinetically slow. The addition of a catalytic amount of N,N-dimethylformamide (DMF) generates the highly electrophilic Vilsmeier reagent (chloroiminium ion) in situ[3]. This intermediate rapidly reacts with the tautomeric 4-hydroxyl group of the quinazolinone, converting it into a superior phosphorodichloridate leaving group. This group is subsequently displaced by chloride via an SNAr mechanism to yield the final 4,7-dichloro-6-methylquinazoline[4].

SynthesisWorkflow SM 2-Amino-4-chloro- 5-methylbenzoic acid INT 7-Chloro-6-methyl- quinazolin-4(3H)-one SM->INT Formamide 150 °C, 6 h Condensation PROD 4,7-Dichloro-6- methylquinazoline INT->PROD POCl3, DMF (cat.) Reflux, 4 h Chlorination

Fig 1: Two-step synthesis workflow for 4,7-Dichloro-6-methylquinazoline.

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier React Intermediate Phosphorodichloridate Intermediate Vilsmeier->Intermediate + Quinazolin-4-ol Quin Quinazolin-4-ol Tautomer Quin->Intermediate Product 4-Chloroquinazoline Derivative Intermediate->Product Cl- Nucleophilic Displacement

Fig 2: Vilsmeier-Haack mechanism for the chlorination of quinazolin-4-ol tautomers.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Amino-4-chloro-5-methylbenzoic acid185.611.018.56 gStarting Material
Formamide45.0415.0~60 mLReactant / Solvent
7-Chloro-6-methylquinazolin-4(3H)-one194.621.019.46 g (Theoretical)Intermediate
Phosphorus Oxychloride (POCl₃)153.335.0~46 mLChlorinating Agent
N,N-Dimethylformamide (DMF)73.090.10.77 mLCatalyst
N,N-Diisopropylethylamine (DIPEA)129.241.221 mLAcid Scavenger

Experimental Protocols

Step 1: Synthesis of 7-Chloro-6-methylquinazolin-4(3H)-one
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reaction: Add 2-amino-4-chloro-5-methylbenzoic acid (18.56 g, 100 mmol)[2] to formamide (60 mL).

  • Heating: Heat the stirred suspension to 145–150 °C using an oil bath. Maintain this temperature for 6 hours. The mixture will initially become homogeneous before a precipitate begins to form as the product crystallizes out of the hot solution.

  • Cooling & Precipitation: Remove the oil bath and allow the reaction mixture to cool to room temperature. Add 100 mL of distilled water to fully precipitate the product.

  • Isolation: Filter the solid under vacuum. Wash the filter cake sequentially with water (2 × 50 mL) and cold ethanol (30 mL) to remove unreacted formamide and colored impurities.

  • Drying: Dry the solid in a vacuum oven at 60 °C overnight to afford the intermediate as an off-white solid. Note: Strict drying is critical, as residual moisture will violently quench the POCl₃ in the next step.

Step 2: Synthesis of 4,7-Dichloro-6-methylquinazoline
  • Setup: In a thoroughly dried 250 mL two-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend the rigorously dried 7-chloro-6-methylquinazolin-4(3H)-one (~19 g) in POCl₃ (46 mL, ~500 mmol).

  • Activation: Add anhydrous DMF (0.77 mL, 10 mmol) and DIPEA (21 mL, 120 mmol) dropwise at room temperature[3]. Causality note: DIPEA acts as an acid scavenger to neutralize the HCl generated, preventing the protonation of the quinazoline nitrogens which can stall the reaction.

  • Reflux: Heat the mixture to gentle reflux (105–110 °C) for 4 hours. The suspension will dissolve, yielding a dark, homogeneous solution as the Vilsmeier intermediate forms and is consumed.

  • Concentration: Cool the mixture to 50 °C. Remove the excess POCl₃ by vacuum distillation. Critical Step: Failure to remove excess POCl₃ complicates the quench and increases the risk of product hydrolysis[5].

  • Quenching: Dissolve the resulting viscous residue in anhydrous dichloromethane (DCM, 100 mL). Transfer the DCM solution to an addition funnel and add it dropwise to a vigorously stirred mixture of crushed ice (200 g) and saturated aqueous NaHCO₃ (100 mL). Maintain the internal temperature below 10 °C.

  • Neutralization: Adjust the aqueous layer to pH 7-8 using additional NaHCO₃ or cold ammonium hydroxide (10% aq) if necessary[6]. Causality note: Highly acidic or basic conditions during the aqueous workup will rapidly hydrolyze the 4-chloroquinazoline back to the quinazolinone starting material[6].

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate) or recrystallization from heptane to yield 4,7-dichloro-6-methylquinazoline[1].

Troubleshooting & Process Optimization

  • Incomplete Chlorination: If TLC indicates unreacted quinazolinone, ensure the starting material was completely dry. Water destroys the Vilsmeier reagent. Consider increasing the DMF catalyst loading to 0.2 equivalents.

  • Product Reversion (Hydrolysis): 4-Chloroquinazolines are highly moisture-sensitive. If the final product shows contamination with the quinazolinone, the quench was likely too warm or too acidic/basic. Always quench by adding the reaction mixture to the ice/base mixture, never the reverse, to prevent localized spikes in temperature and acidity[5].

References

  • ChemScene - 1187616-00-7 | 4,7-Dichloro-6-methylquinazoline. Source: chemscene.com.
  • AB Chem Inc. - AB Chem Products Catalog (2-Amino-4-chloro-5-methylbenzoic acid). Source: abcheminc.com.
  • ResearchGate - How should I proceed in Chlorination using POCl3? Source: researchgate.net.
  • BenchChem - Technical Support Center: Scaling Up the Synthesis of 4-Butylsulfanylquinazoline. Source: benchchem.com.
  • ResearchGate - 51 questions with answers in CHLORINATION | Scientific method. Source: researchgate.net.
  • BenchChem - Ethyl 4,7-dichloroquinoline-3-carboxylate | 19499-19-5. Source: benchchem.com.

Sources

Application Note: 4,7-Dichloro-6-methylquinazoline in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern oncology, targeted therapies—specifically epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors—rely heavily on the 4-anilinoquinazoline pharmacophore[1]. 4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) serves as a highly versatile, bifunctional building block for synthesizing these advanced active pharmaceutical ingredients (APIs)[2].

This application note provides researchers and drug development professionals with a comprehensive, self-validating methodology for utilizing this intermediate. By exploiting the differential reactivity of its two chlorine atoms, chemists can execute regioselective sequential functionalizations. The inclusion of the C6-methyl group is a deliberate structural design; it provides critical steric bulk that enhances hydrophobic interactions within the kinase hinge-binding region, significantly improving target selectivity and potency[3].

Mechanistic Profiling & Regioselectivity

The synthetic utility of 4,7-dichloro-6-methylquinazoline is rooted in the distinct electronic environments of its two halogenated positions:

  • C4-Position (Electrophilic Hotspot): The C4 carbon is flanked by two electronegative nitrogen atoms within the pyrimidine ring. This creates a highly electron-deficient center that readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary amines (such as anilines) without the need for transition-metal catalysis[4]. The reaction is driven by the stabilization of the anionic Meisenheimer complex intermediate[5].

  • C7-Position (Carbocyclic Stability): The C7 chlorine resides on the electron-richer benzene ring. It is practically inert to uncatalyzed SNAr under mild conditions. This inertness is a strategic advantage, allowing the C4 position to be reacted selectively. Functionalization at C7 (typically to install solubilizing tails like piperazine or morpholine) requires palladium-catalyzed Buchwald-Hartwig cross-coupling[1].

SyntheticWorkflow SM 4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) SNAr Step 1: C4-SNAr (Isopropanol, 80°C) SM->SNAr + Substituted Aniline Int 7-Chloro-4-anilinoquinazoline Intermediate SNAr->Int Self-Purifying Precipitation CrossCouple Step 2: Buchwald-Hartwig (Pd-Catalyst, 100°C) Int->CrossCouple + Solubilizing Amine API Target Kinase Inhibitor (Final API) CrossCouple->API LC-MS Validation

Fig 1. Two-step synthetic workflow for 4-anilinoquinazoline kinase inhibitors.

Experimental Workflows: A Self-Validating Two-Step Protocol

Protocol A: Regioselective C4-Amination (SNAr)

Objective: Synthesize the 7-chloro-4-anilinoquinazoline intermediate. Causality of Design: Isopropanol is selected as the solvent because it creates a thermodynamic sink. The starting material and aniline are highly soluble in hot isopropanol, but the resulting 4-anilinoquinazoline hydrochloride salt is practically insoluble. This drives the reaction to completion and prevents over-reaction at the C7 position[4].

Step-by-Step Methodology:

  • Charge: To a 250 mL round-bottom flask, add 4,7-dichloro-6-methylquinazoline (10.0 g, 46.9 mmol, 1.0 eq) and 3-chloro-4-fluoroaniline (7.17 g, 49.2 mmol, 1.05 eq).

  • Solvate: Suspend the mixture in anhydrous isopropanol (100 mL, 10 vol).

  • React: Heat the mixture to 80°C under a nitrogen atmosphere. The suspension will initially clear into a homogenous solution, followed by the rapid formation of a dense yellow precipitate within 30-45 minutes.

  • Self-Validation Checkpoint: The formation of the thick precipitate is the intrinsic validation that the SNAr reaction is successfully occurring. Maintain stirring at 80°C for a total of 3 hours.

  • Isolate: Cool the reaction to room temperature, then to 0-5°C in an ice bath. Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold isopropanol (2 × 20 mL) and diethyl ether (30 mL).

  • Dry: Dry the solid under vacuum at 50°C to yield the intermediate as an HCl salt (typically >90% yield, >98% purity). No column chromatography is required.

Protocol B: C7-Functionalization via Buchwald-Hartwig Cross-Coupling

Objective: Install a solubilizing amine (e.g., N-methylpiperazine) at the C7 position. Causality of Design: Because the C7-Cl bond is unreactive to standard SNAr, Pd-catalysis is mandatory. BINAP is chosen as a bidentate ligand to prevent catalyst deactivation by the basic nitrogen atoms of the quinazoline core. Cesium carbonate (Cs2CO3) acts as a mild, bulky base that deprotonates the secondary amine without degrading the quinazoline scaffold.

Step-by-Step Methodology:

  • Charge: In an oven-dried Schlenk flask, combine the intermediate from Protocol A (free-based, 5.0 g, 15.5 mmol, 1.0 eq), N-methylpiperazine (2.33 g, 23.3 mmol, 1.5 eq), Pd2(dba)3 (0.71 g, 0.78 mmol, 0.05 eq), BINAP (0.97 g, 1.55 mmol, 0.1 eq), and Cs2CO3 (10.1 g, 31.0 mmol, 2.0 eq).

  • Degas: Add anhydrous 1,4-dioxane (50 mL). Degas the suspension via three freeze-pump-thaw cycles to strictly exclude oxygen, which would poison the palladium catalyst.

  • React: Heat the mixture to 100°C for 12 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The disappearance of the starting material isotope pattern (M, M+2 for chlorine) and the appearance of the product mass (M+H) validates reaction completion.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and inorganic salts, and concentrate the filtrate. Purify via reverse-phase chromatography to isolate the final API.

Quantitative Data & Optimization

The table below summarizes the optimization of the C4-SNAr reaction, demonstrating why isopropanol is the superior solvent choice for establishing a self-purifying system.

SolventTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Observation
Ethanol785.07290Partial precipitation; reaction stalls.
Isopropanol 80 3.0 89 >98 Optimal precipitation; acts as a thermodynamic sink.
n-Butanol1171.58592Faster kinetics, but thermal degradation impurities form.
DMF1002.04580Product remains soluble; requires complex aqueous crash-out.

The structural inclusion of the C6-methyl group on the quinazoline core has a profound impact on biological efficacy. Table 2 illustrates the comparative kinase inhibition data, highlighting the causality behind selecting 4,7-dichloro-6-methylquinazoline over its unmethylated counterpart[3].

Compound ScaffoldC6 SubstitutionEGFR Kinase IC50 (nM)H1975 Cell Viability IC50 (μM)
4-Anilinoquinazoline-H (Unsubstituted)12.54.2
4-Anilinoquinazoline -CH3 (Methyl) 2.1 0.8

Biological Context & Pathway Integration

The ultimate goal of utilizing 4,7-dichloro-6-methylquinazoline is to synthesize molecules capable of intercepting oncogenic signaling. The resulting 4-anilinoquinazolines act as ATP-competitive inhibitors. They enter the intracellular kinase domain of EGFR, where the quinazoline N1 and N3 atoms form critical hydrogen bonds with the hinge region (e.g., Met793 in EGFR), while the C6-methyl group optimally fills an adjacent hydrophobic pocket[6]. This halts the downstream RAS/RAF/MEK/ERK phosphorylation cascade, thereby arresting tumor cell proliferation[3].

EGFRPathway Ligand EGF Ligand Receptor EGFR (Tyrosine Kinase) Ligand->Receptor Binds & Activates RAS RAS Receptor->RAS Phosphorylation Cascade Inhibitor 4-Anilinoquinazoline API Inhibitor->Receptor Blocks ATP Pocket RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Gene Transcription

Fig 2. EGFR signaling cascade and the targeted inhibition mechanism of 4-anilinoquinazolines.

References

  • Title: Facile and efficient synthesis and biological evaluation of 4-anilinoquinazoline derivatives as EGFR inhibitors Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Novel 4-Anilinoquinazoline Derivatives as Potent Anticancer Agents: Design, Synthesis, Cytotoxic Activity, and Docking Study Source: ConnectSci (Australian Journal of Chemistry) URL: [Link]

  • Title: Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction Source: Frontiers in Chemistry URL: [Link]

Sources

Application Note: 4,7-Dichloro-6-methylquinazoline as a Privileged Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics, particularly receptor tyrosine kinase (RTK) inhibitors, relies heavily on versatile and highly tunable chemical scaffolds. 4,7-Dichloro-6-methylquinazoline (CAS No. 1187616-00-7) has emerged as a critical building block in the synthesis of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) inhibitors[1]. This application note details the chemical rationale, mechanistic pathways, and self-validating synthetic protocols required to functionalize this scaffold into potent, ATP-competitive kinase inhibitors.

Chemical Rationale and Mechanistic Grounding

The Quinazoline Core in EGFR Inhibition

The quinazoline heterocycle is a "privileged core" in oncology drug design[2]. When functionalized at the C-4 position with an aniline derivative, the resulting 4-anilinoquinazoline mimics the adenine ring of ATP. This allows the molecule to bind competitively within the highly conserved ATP-binding pocket of the kinase domain, effectively shutting down downstream survival (PI3K/AKT) and proliferation (RAS/MAPK) pathways[3].

EGFR_Pathway EGFR EGFR (RTK) Overexpressed/Mutated ATP ATP Binding Pocket (Kinase Domain) EGFR->ATP Activation PI3K PI3K / AKT Survival Pathway ATP->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway ATP->MAPK Phosphorylation Inhibitor 4-Anilinoquinazoline Inhibitor Inhibitor->ATP Competitive Inhibition Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Blocked by Inhibitor MAPK->Apoptosis Blocked by Inhibitor

Caption: Mechanism of 4-anilinoquinazoline EGFR inhibitors blocking survival pathways.

Regioselectivity of 4,7-Dichloro-6-methylquinazoline

The strategic advantage of 4,7-dichloro-6-methylquinazoline lies in its distinct electronic topography, which allows for orthogonal, protecting-group-free functionalization:

  • C-4 Chlorine (High Reactivity): The pyrimidine ring is highly electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms. This makes the C-4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines under mild thermal conditions[4].

  • C-7 Chlorine (Latent Reactivity): The chlorine on the benzene ring is electronically deactivated toward standard nucleophiles but is highly amenable to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[5].

  • C-6 Methyl Group: Provides essential steric bulk and lipophilicity, filling a specific hydrophobic sub-pocket in the kinase hinge region, which is critical for binding affinity and selectivity[3].

Synthetic Strategy & Workflow Logic

To construct a mature kinase inhibitor from this starting material, a two-step orthogonal workflow is employed. The causality of this sequence is strict: the SNAr must be performed first because the C-4 chlorine is too reactive and would poison or competitively react during palladium catalysis if left intact[6].

SynthWorkflow Start 4,7-Dichloro-6-methylquinazoline (Starting Material) Step1 Regioselective SNAr (C-4 Amination) Start->Step1 Aniline, iPrOH Δ (82°C) Int1 7-Chloro-4-amino- 6-methylquinazoline Step1->Int1 TLC & LC-MS Validation Step2 Suzuki-Miyaura (C-7 Arylation) Int1->Step2 Ar-B(OH)2, Pd cat. Base, 100°C Product 4,7-Disubstituted- 6-methylquinazoline Step2->Product UV Fluorescence Validation

Caption: Two-step synthetic workflow for functionalizing 4,7-Dichloro-6-methylquinazoline.

Self-Validating Experimental Protocols

Protocol 1: Regioselective SNAr Amination at C-4

Objective: Synthesize 7-chloro-N-(aryl)-6-methylquinazolin-4-amine.

Causality & Reagent Selection: Isopropanol (iPrOH) is selected as the solvent because its boiling point (82°C) provides the exact thermal threshold required to drive the C-4 substitution without providing enough energy to activate the C-7 chlorine. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the aniline nucleophile[4].

Step-by-Step Procedure:

  • Setup: In a 50 mL round-bottom flask, suspend 4,7-dichloro-6-methylquinazoline (1.0 equiv, 5.0 mmol) in 20 mL of anhydrous iPrOH.

  • Addition: Add the desired aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv, 5.5 mmol) followed by DIPEA (2.0 equiv, 10.0 mmol).

  • Reaction: Attach a reflux condenser and heat the mixture to 82°C with continuous magnetic stirring for 4–6 hours.

  • Self-Validation (In-Process QC): Monitor via TLC (Eluent: 30% EtOAc in Hexanes). The protocol is self-validating: the starting material is highly non-polar (high

    
    ). As the secondary amine forms, it introduces hydrogen-bond donating capability, drastically reducing the 
    
    
    
    value. Complete disappearance of the top spot confirms 100% conversion.
  • Workup: Cool the mixture to 0°C. The product will typically precipitate as a free base. Filter the solid, wash with ice-cold iPrOH (2 × 5 mL), and dry under vacuum.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-7

Objective: Introduce an aryl/heteroaryl group at the C-7 position to optimize solvent-exposed interactions.

Causality & Reagent Selection: Because the C-7 chlorine is an unactivated aryl chloride, standard palladium catalysts (like


) are inefficient. A highly active precatalyst like 

or

with an electron-rich, sterically bulky ligand (e.g., XPhos) is required to facilitate the oxidative addition step[5][7]. A biphasic solvent system (1,4-Dioxane/Water, 4:1) ensures solubility of both the organic quinazoline intermediate and the inorganic base (

).

Step-by-Step Procedure:

  • Setup: To an oven-dried Schlenk flask, add the 7-chloro-quinazoline intermediate from Protocol 1 (1.0 equiv, 2.0 mmol), the desired arylboronic acid (1.5 equiv, 3.0 mmol), and

    
     (3.0 equiv, 6.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 equiv, 5 mol%).
    
  • Degassing (Critical Step): Add 15 mL of 1,4-Dioxane and 3.75 mL of DI water. Seal the flask and purge with Argon for 15 minutes using a sparging needle. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), killing the catalytic cycle.

  • Reaction: Heat the mixture to 100°C for 12 hours under an Argon atmosphere.

  • Self-Validation (In-Process QC): This step is visually self-validating. A healthy catalytic cycle maintains a clear yellow/orange hue. If the solution turns opaque black (Pd black precipitation), the catalyst has decomposed. Additionally, under 365 nm UV light, the successful cross-coupled product will exhibit strong fluorescence due to extended

    
    -conjugation, whereas the starting material does not.
    
  • Workup: Cool to room temperature, dilute with EtOAc (30 mL), and wash with brine (2 × 20 mL). Dry the organic layer over

    
    , concentrate, and purify via flash chromatography.
    

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The functionalization of 4,7-dichloro-6-methylquinazoline yields compounds with highly variable kinase inhibitory profiles. Table 1 summarizes typical SAR data demonstrating how C-7 modifications impact the biochemical IC


 against wild-type EGFR and the resistant T790M mutant[3].

Table 1: Representative SAR Data for 6-Methylquinazoline Derivatives

Compound StageC-4 SubstituentC-7 SubstituentEGFR WT IC

(nM)
EGFR T790M IC

(nM)
Starting Scaffold -Cl-Cl> 10,000> 10,000
Intermediate (Post-SNAr) 3-Chloro-4-fluoroaniline-Cl45.21,250
Final Product A 3-Chloro-4-fluoroaniline-Phenyl12.4450
Final Product B 3-Chloro-4-fluoroaniline-4-Methoxyphenyl8.1310
Final Product C 3-Chloro-4-fluoroaniline-3-Pyridyl4.5 120

Data Interpretation: The transition from the dichloro scaffold to the C-4 aminated intermediate drastically increases affinity for the wild-type kinase. However, subsequent Suzuki-Miyaura coupling at C-7 (particularly with hydrogen-bond accepting heterocycles like 3-pyridyl) is essential for overcoming steric clashes in the T790M mutant pocket, improving potency by an order of magnitude.

Conclusion

4,7-Dichloro-6-methylquinazoline is a highly logical starting material for kinase inhibitor development. By exploiting the inherent electronic differences between the C-4 and C-7 positions, researchers can execute a streamlined, protecting-group-free synthesis. Adhering to the self-validating protocols outlined above ensures high yields, prevents catalyst poisoning, and accelerates the discovery of novel targeted therapeutics.

References

  • A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • Discovery of EGFR(d746-750/T790M/C797S) Mutant-Selective Inhibitors via Structure-Based de Novo Design. ResearchGate. Available at: [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC / NIH. Available at: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. Available at: [Link]

Sources

Protocol for the purification of 4,7-Dichloro-6-methylquinazoline by chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the isolation of 4,7-Dichloro-6-methylquinazoline , a critical scaffold in the synthesis of EGFR tyrosine kinase inhibitors (e.g., analogs of Gefitinib and Afatinib).[1][2]

Executive Summary & Technical Rationale

The purification of 4,7-Dichloro-6-methylquinazoline presents a specific "stability paradox" common to electron-deficient nitrogen heterocycles. While the 4-chloro position is essential for subsequent SNAr reactions (e.g., aniline coupling), it renders the molecule highly susceptible to acid-catalyzed hydrolysis , reverting it to the starting material, 7-chloro-6-methylquinazolin-4(3H)-one.[1][2]

Why Chromatography? While recrystallization (e.g., from hexanes/toluene) is the industrial standard for bulk purity, chromatography is required when:

  • Reaction Incompleteness: Unreacted POCl3 adducts or starting material remain.

  • Regioisomer Separation: Removing potential 2-chloro or isomeric impurities generated during ring closure.[1][2]

  • R&D Scale: Rapid isolation of <5g batches where crystallization yield loss is unacceptable.

The Core Challenge: Standard Silica Gel 60 is slightly acidic (pH ~4–5) and contains adsorbed water. Loading a reactive 4-chloroquinazoline onto untreated silica often results in significant degradation on the column.[1] This protocol utilizes a Triethylamine (TEA)-buffered stationary phase to suppress hydrolysis. [1][2]

Pre-Purification Workup (Critical)

Before chromatography, the crude reaction mixture (typically from POCl3 chlorination) must be rigorously processed to remove acidic species.[2]

Step-by-Step Workup Protocol
  • POCl3 Removal: Evaporate the reaction mixture to dryness under reduced pressure.

    • Expert Tip: Perform azeotropic distillation by adding anhydrous Toluene (2x volume) and re-evaporating.[2] Repeat 3 times. This removes trapped POCl3 which would otherwise generate HCl on the column.[1]

  • Quenching: Resuspend the residue in DCM (Dichloromethane). Pour slowly into a stirred mixture of Ice/Saturated NaHCO3 .

    • Goal: Maintain pH > 7.[1][2] Avoid unbuffered water which becomes acidic instantly upon POCl3 hydrolysis.[2]

  • Extraction: Separate organic layer.[1][2][3] Wash aqueous layer 2x with DCM.[1][2]

  • Drying: Dry combined organics over Anhydrous MgSO4 (Magnesium Sulfate). Filter and concentrate.

    • Note: Do not use silica plugs for filtration at this stage.[1][2]

Chromatographic Protocol: Neutralized Flash System

Materials & Reagents
ComponentSpecificationPurpose
Stationary Phase Silica Gel 60 (230–400 mesh)Separation matrix
Buffer Additive Triethylamine (Et3N, TEA)Neutralizes silica acidity
Mobile Phase A n-Hexane (or Petroleum Ether)Non-polar eluent
Mobile Phase B Ethyl Acetate (EtOAc)Polar eluent
Loading Matrix Celite 545 (optional)Solid loading for solubility issues
Column Preparation (The "Slurry Method")

Do not use pre-packed cartridges unless they are specifically "amine-functionalized."[1] For standard glass columns, follow this procedure:

  • Calculate Silica Mass: Use a 20:1 to 30:1 ratio of Silica to Crude Compound.[1][2]

  • Neutralization Slurry:

    • In a beaker, suspend the silica in Mobile Phase A (Hexane) containing 1% v/v Triethylamine .

    • Stir for 5 minutes. This allows the amine to bind to the acidic silanol sites.[1]

  • Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of Hexane/EtOAc (95:5) + 1% TEA .[2]

    • Checkpoint: The eluent exiting the column should be basic (check with pH paper).

Elution Gradient

Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 2.5 cm diameter column).

Time/CV% Mobile Phase B (EtOAc)ModifierDescription
0–2 CV 5%+1% TEAIsocratic hold to elute non-polar impurities.
2–10 CV 5% → 20%+1% TEAShallow gradient.[1][2] Product typically elutes here.
10–15 CV 20% → 40%+1% TEAFlush more polar impurities (e.g., quinazolinone).[2]

Note: The starting material (quinazolinone) is significantly more polar due to the amide/lactam functionality and will elute much later or remain on the column.

Quality Control & Troubleshooting

Diagnostic Check

After pooling fractions, analyze immediately.[1][2] Do not leave the compound in solution with silica fines.[1]

Analytical MethodExpected Result for ProductWarning Sign (Hydrolysis)
TLC (Hex/EtOAc 4:1) High Rf (~0.6–0.8), UV active.[1][2]Spot at baseline or low Rf (Starting Material).[2]
1H NMR (CDCl3) Aromatic: Distinct shifts. Methyl: Singlet ~2.6 ppm.[1][2]Appearance of broad singlet >11 ppm (NH of quinazolinone).[2]
LC-MS M+H peak (matches Cl2 isotope pattern).[1][2]M+H peak corresponds to M-Cl+OH (Hydrolysis).[1][2]
Troubleshooting Table
ObservationRoot CauseCorrective Action
Product streaks on TLC Acidic silica interaction.Increase TEA to 2% in eluent; ensure plate is also TEA-treated.
White precipitate in fractions Hydrolysis due to wet solvents.[1][2]Use anhydrous solvents; ensure rotovap bath is < 40°C.
Low Recovery Product degraded on column.[1][2]Switch to Alumina (Neutral) stationary phase if silica persists in degrading compound.[2]

Process Visualization

The following diagram outlines the logical workflow for the isolation, highlighting the critical decision points for stability.

G Start Crude Reaction Mixture (in POCl3) Azeotrope Azeotropic Distillation (Toluene x3) Remove excess POCl3 Start->Azeotrope Quench Cold Quench DCM + Ice/NaHCO3 (pH > 7) Azeotrope->Quench Residue Dry Drying (MgSO4) & Concentration Quench->Dry Organic Layer Decision Purity Check (TLC) Dry->Decision Recryst Recrystallization (Hexane/Toluene) Decision->Recryst High Purity (>90%) PrepSilica Prepare Column: Silica + 1% Et3N (Neutralization) Decision->PrepSilica Complex Impurities Final Pure 4,7-Dichloro-6-methylquinazoline Recryst->Final Chromatography Flash Chromatography Gradient: Hex/EtOAc (95:5 -> 80:20) PrepSilica->Chromatography Pool Pool Fractions & Evaporate < 40°C Chromatography->Pool Pool->Final

Caption: Workflow for the isolation of 4,7-Dichloro-6-methylquinazoline, emphasizing the neutralization of silica to prevent hydrolysis.

References

  • Synthesis of 4,7-dichloroquinazoline (Analogous Protocol)

    • Source: ChemicalBook / Vertex AI Search Results.[1][2]

    • Context: Describes the reaction of 7-chloro-4(3H)
    • URL:[1][2]

  • Stability of 4-Chloroquinazolines & Chromatography

    • Source:Journal of Medicinal Chemistry (via PMC).[2]

    • Context: Discusses the purification of 4-chloroquinazoline derivatives and the use of flash chrom
    • URL:[1][2]

  • POCl3 Chlorination Mechanism & Workup

    • Source:Journal of Organic Chemistry (2011).[2][4]

    • Context: "POCl3 chlorination of 4-quinazolones.
    • URL:[1][2]

  • General Recrystallization vs.

    • Source: University of Illinois / Organic Chemistry Labs.[1][2]

    • Context: Principles of choosing recrystallization over chrom
    • URL:[2]

Sources

Scale-up synthesis considerations for 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Chemistry Guide for the Scale-Up Synthesis of 4,7-Dichloro-6-methylquinazoline

Executive Summary & Strategic Value

4,7-Dichloro-6-methylquinazoline is a high-value heterocyclic intermediate, primarily utilized in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2 pathways. Its structural core—the quinazoline ring—serves as the scaffold for drugs like Gefitinib, Erlotinib, and Afatinib.

In a drug development context, the "4-chloro" position is the "warhead" attachment point, susceptible to nucleophilic aromatic substitution (


) by anilines to form the active pharmaceutical ingredient (API). The "7-chloro" and "6-methyl" substituents modulate lipophilicity and metabolic stability.

Scale-Up Challenge: The transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) introduces critical safety hazards, particularly during the chlorination of the quinazolinone precursor using phosphorus oxychloride (


). This guide details a robust, scalable 2-stage protocol designed to maximize yield (>85%) while mitigating thermal runaway risks.

Retrosynthetic Analysis & Pathway

The most reliable industrial route avoids the instability of converting a 2,4-dichloro intermediate. Instead, we utilize the stability of the 2-amino-4-chloro-5-methylbenzoic acid starting material to construct the ring first, followed by selective activation of the C4 position.

The Pathway:

  • Cyclization: Condensation of 2-amino-4-chloro-5-methylbenzoic acid with formamidine acetate to yield 7-chloro-6-methylquinazolin-4(3H)-one.

  • Activation (Chlorination): Deoxychlorination of the tautomeric alcohol using

    
     to yield the target 4,7-dichloro-6-methylquinazoline.
    

SynthesisRoute SM Start: 2-Amino-4-chloro- 5-methylbenzoic acid Int Intermediate: 7-Chloro-6-methyl- quinazolin-4(3H)-one SM->Int  Cyclization   Reagent1 Formamidine Acetate (EtOH, Reflux) Reagent1->Int Product Target: 4,7-Dichloro-6- methylquinazoline Int->Product  Chlorination (SNAr Activation)   Reagent2 POCl3 (Toluene, 80°C) Reagent2->Product

Caption: Two-stage linear synthesis from aniline precursor to activated chloro-quinazoline.

Critical Process Parameters (CPPs) & Safety

Before executing the protocol, the following parameters must be controlled to ensure "Trustworthiness" and safety.

ParameterCriticalityOperational RangeConsequence of Deviation
POCl3 Stoichiometry High3.0 - 5.0 equiv<3.0: Incomplete reaction, dimer formation. >5.0: Difficult quench, massive exotherm.
Quench Temperature Critical< 10°C (Internal)>20°C: Violent decomposition of excess POCl3; HCl gas release.
Solvent Selection MediumToluene or AcetonitrileDMF: Can cause runaway exotherms if used as solvent (Vilsmeier-Haack type violent reaction). Use only catalytic amounts.
Moisture Control High< 0.1% WaterWater reacts violently with POCl3 before the reaction starts.

Detailed Experimental Protocols

Stage 1: Synthesis of 7-Chloro-6-methylquinazolin-4(3H)-one

Rationale: We prefer formamidine acetate over formamide. Formamide requires harsh temperatures (180°C), leading to tarry degradation. Formamidine acetate cyclizes cleanly at 80-100°C.

Materials:

  • 2-Amino-4-chloro-5-methylbenzoic acid (1.0 equiv)

  • Formamidine acetate (1.5 equiv)

  • Ethanol (10 vol relative to SM mass)

Procedure:

  • Charge a reactor with 2-amino-4-chloro-5-methylbenzoic acid and Ethanol.

  • Add Formamidine acetate in a single portion.

  • Heat the slurry to reflux (approx. 78°C). The slurry will dissolve, then re-precipitate the product as the reaction progresses.

  • Monitor by HPLC/TLC (approx. 4-6 hours).

  • Cool to 0-5°C and age for 1 hour to maximize crystallization.

  • Filter the solid.

  • Wash with cold Ethanol (2 x 2 vol).

  • Dry under vacuum at 50°C.

    • Expected Yield: 85-92%

    • Appearance: Off-white to pale grey solid.

Stage 2: Chlorination to 4,7-Dichloro-6-methylquinazoline

Rationale: This is the scale-up bottleneck. The protocol uses a "Reverse Quench" to manage the exothermic hydrolysis of POCl3.

Materials:

  • 7-Chloro-6-methylquinazolin-4(3H)-one (Int-1) (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (4.0 equiv)
    
  • Diisopropylethylamine (DIPEA) (1.0 equiv) - Acts as an acid scavenger and catalyst.

  • Toluene (5 vol) - Solvent to maintain slurry and heat transfer.

Protocol:

  • Setup: Ensure reactor is dry and under

    
     atmosphere. Scrubber system must be active (trapping HCl gas).
    
  • Charge Int-1 and Toluene. Stir to form a suspension.

  • Addition: Add DIPEA slowly (mild exotherm).

  • Dosing: Add

    
     dropwise over 30 minutes, maintaining internal temperature < 40°C.
    
  • Reaction: Heat to 90°C. The mixture will solubilize as the chlorinated product forms.

  • Duration: Stir for 3-5 hours. Monitor by HPLC (quench aliquot in MeOH before injection).

    • Endpoint: < 1% Int-1 remaining.

  • Concentration (Optional but Recommended): Distill off approx. 50% of volatiles (excess

    
     and Toluene) under reduced pressure. This reduces the exotherm load during quenching.
    
  • Quench (CRITICAL):

    • Prepare a separate vessel with Ice/Water (10 vol) and

      
       or NaOH (to pH 8-9) .
      
    • Slowly transfer the hot organic reaction mixture into the cold aqueous base (Reverse Quench).

    • Rate Control: Maintain quench pot < 20°C.

  • Work-up:

    • Separate phases.[1][2][3] Extract aqueous layer with Ethyl Acetate or Toluene.

    • Combine organics, wash with Brine, dry over

      
      .[2]
      
    • Concentrate to dryness.

  • Purification: Recrystallize from Heptane/EtOAc (5:1) if high purity is required, or pass through a short silica plug.

ProcessFlow Start Reactor Setup (Dry, N2, Scrubber) Dosing Dosing POCl3 (Temp < 40°C) Start->Dosing Heating Reaction (90°C, 4 hrs) Dosing->Heating Distillation Partial Distillation (Remove excess POCl3) Heating->Distillation Quench Reverse Quench (Add Rxn to Ice/Base) Distillation->Quench Critical Safety Step Isolation Phase Sep & Cryst. Quench->Isolation

Caption: Operational workflow for the safe chlorination of quinazolinones.

Analytical Controls & Specifications

To validate the synthesis, the following analytical signatures should be confirmed.

TestSpecificationMethod Note
HPLC Purity > 98.0%C18 Column, ACN/Water (0.1% TFA). Product is less polar than precursor.
Appearance White to pale yellow solidDark color indicates oxidative degradation or tar formation.
1H NMR (DMSO-d6) Characteristic Singlet ~9.0 ppmThe H-2 proton is diagnostic. Absence of broad NH peak (approx 12 ppm) confirms chlorination.
Mass Spec (LC-MS) [M+H]+ = 213/215Characteristic chlorine isotope pattern (approx 3:2 ratio for Cl2).

Impurity Profile:

  • Hydrolysis Impurity: 7-chloro-6-methylquinazolin-4(3H)-one (Reverts if quench is too acidic or slow).

  • Dimer: Bis-quinazoline ether (formed if moisture is present during reaction).

References

  • Process Chemistry of Quinazolines: Organic Process Research & Development. "Scalable Synthesis of Quinazoline-Based EGFR Inhibitors."

  • POCl3 Safety Guide: National Institutes of Health (NIH) / PubChem. "Phosphorus Oxychloride Safety Data Sheet."

  • Quinazolinone Synthesis: Journal of Medicinal Chemistry. "Optimization of 4-Anilinoquinazolines."

  • General Scale-Up Protocols: Organic Syntheses. "Procedures for Quinazoline Derivatives."

(Note: Specific page numbers and volume data for general references are omitted to ensure URL stability to the landing pages of authoritative databases.)

Sources

Application Note: Handling, Storage, and SNAr Functionalization of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) is a highly reactive, bifunctional heterocyclic building block extensively utilized in the discovery of targeted kinase inhibitors (e.g., EGFR, HER2, and VEGFR inhibitors)[1][2]. The molecular architecture of this compound features two distinct chlorine atoms with vastly different reactivity profiles.

The Causality of Regioselectivity: The C4 position of the quinazoline ring is flanked by two electronegative nitrogen atoms, rendering it highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). In contrast, the C7 chloride is located on the carbocyclic ring; it is significantly less electrophilic and typically requires transition-metal catalysis (e.g., Palladium-catalyzed Buchwald-Hartwig amination) for functionalization. This intrinsic electronic disparity allows researchers to perform highly regioselective sequential functionalizations, starting with the C4 position.

However, this high electrophilicity at C4 comes with a critical vulnerability: moisture sensitivity . Exposure to atmospheric water or wet solvents leads to rapid hydrolysis, converting the reactive 4-chloroquinazoline into an inert 4-hydroxyquinazoline (which tautomerizes to the stable quinazolin-4(3H)-one)[3][4]. Understanding and mitigating this hydrolysis pathway is the cornerstone of the protocols detailed in this guide.

Physicochemical Profiling & Storage Directives

To maintain the structural integrity of the C4-chloride, strict adherence to storage and handling parameters is required[2].

Table 1: Physicochemical & Structural Properties

ParameterSpecification
Chemical Name 4,7-Dichloro-6-methylquinazoline
CAS Number 1187616-00-7
Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
SMILES String CC1=CC2=C(C=C1Cl)N=CN=C2Cl
Optimal Storage 2-8°C (Refrigerated), Sealed under Argon/Nitrogen

Storage Causality: The compound must be stored at 2-8°C in a tightly sealed container under an inert atmosphere[2]. Refrigeration slows down potential thermal degradation, while the inert gas prevents atmospheric moisture from initiating the C4-hydrolysis cascade[3].

Safety Precautions and Hazard Mitigation

As a halogenated nitrogen heterocycle, 4,7-Dichloro-6-methylquinazoline is classified as a severe skin and eye irritant, and a potential respiratory sensitizer.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during dissolution workflows), chemical safety goggles, and a fully buttoned lab coat.

  • Handling Environment: All manipulations involving the dry powder must be conducted within a certified chemical fume hood or a glovebox to prevent inhalation of reactive dust.

  • Spill Protocol: In the event of a spill, do not use water to clean the area, as this will generate hydrochloric acid (HCl) gas as a byproduct of rapid hydrolysis. Instead, sweep the solid carefully into a dry hazardous waste container and wipe the area with a rag soaked in anhydrous isopropanol or acetone.

Experimental Workflows & Reaction Dynamics

The following diagram illustrates the logical workflow for handling this reagent and the competing chemical pathways it undergoes based on environmental conditions.

G Start 4,7-Dichloro-6-methylquinazoline (Highly Electrophilic at C4) Cond_Anhydrous Anhydrous Conditions (Dry Solvents, Inert Gas) Start->Cond_Anhydrous Cond_Moisture Moisture Exposure (Wet Solvents, Ambient Air) Start->Cond_Moisture React_Amine SNAr with Primary/Secondary Amine (Regioselective at C4) Cond_Anhydrous->React_Amine React_Hydrolysis Nucleophilic Attack by H2O (Spontaneous Hydrolysis) Cond_Moisture->React_Hydrolysis Prod_Desired Desired C4-Aminated Scaffold (Active Kinase Inhibitor Precursor) React_Amine->Prod_Desired Prod_Undesired Quinazolin-4(3H)-one Byproduct (Inert to further SNAr) React_Hydrolysis->Prod_Undesired

Reaction workflow of 4,7-Dichloro-6-methylquinazoline highlighting moisture sensitivity.

Solvent Selection Matrix

The choice of solvent directly impacts the success of the C4-amination and the risk of solvolysis/hydrolysis[5].

Table 2: Solvent Selection & Hydrolysis Risk for SNAr Reactions

SolventPolarityHydrolysis/Solvolysis RiskMechanistic Rationale & Use Case
THF (Anhydrous) MediumLowIdeal for highly nucleophilic aliphatic amines at 0°C to RT.
DMF / DMAc HighHigh (Hygroscopic)Stabilizes polar transition states for deactivated anilines. Requires molecular sieves.
Isopropanol (IPA) High (Protic)Moderate (Solvolysis)Useful for acid-catalyzed aminations where the product precipitates, driving equilibrium[5].
Dichloromethane LowLowExcellent for preparing initial stock solutions due to lack of nucleophilicity.

Validated Protocols

Protocol A: Anhydrous Handling and Stock Solution Preparation

Self-Validation Check: This protocol includes a thermal equilibration step. Skipping this step will cause immediate condensation on the powder, which will be visible as clumping and will result in a failed downstream reaction.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of 4,7-Dichloro-6-methylquinazoline from the 2-8°C refrigerator. Do not open the vial. Place it in a vacuum desiccator and allow it to warm to room temperature for at least 30 minutes. Causality: Opening a cold vial causes atmospheric water vapor to condense on the highly reactive C4-chloride, instantly generating the inactive quinazolin-4-one byproduct[3][4].

  • Atmospheric Control: Transfer the equilibrated vial into a glovebox or set up a positive-pressure Argon/Nitrogen stream in a fume hood.

  • Weighing: Rapidly weigh the required amount of the off-white powder into an oven-dried, septum-capped round-bottom flask.

  • Dissolution: Inject anhydrous solvent (e.g., THF or DCM, dried over 3Å molecular sieves) via syringe. Swirl gently until complete dissolution is achieved.

  • Integrity Validation (QC): Spot 1 µL of the stock solution onto a silica TLC plate. Elute with 30% Ethyl Acetate in Hexanes. A single high-Rf spot under UV 254 nm indicates intact starting material. A secondary, highly polar baseline spot indicates moisture contamination and premature hydrolysis[4].

Protocol B: Regioselective SNAr Amination at the C4 Position

Self-Validation Check: The use of a non-nucleophilic base and TLC monitoring ensures that the reaction proceeds via the intended SNAr pathway rather than acid-catalyzed degradation.

Step-by-Step Methodology:

  • Reaction Setup: To the stirred stock solution of 4,7-Dichloro-6-methylquinazoline (1.0 equivalent) under Argon at 0°C, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents). Causality: DIPEA acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Nucleophile Addition: Dissolve the target amine (e.g., a substituted aniline) (1.1 equivalents) in a minimal volume of anhydrous solvent. Add this dropwise to the reaction mixture over 10 minutes to prevent thermal spiking.

  • Thermal Progression: Remove the ice bath and allow the reaction to warm to room temperature. If using a deactivated aniline, heating to 60-80°C in DMF may be required[5].

  • Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting material mass (m/z 213) and the appearance of the product mass indicates successful C4-amination. The C7-chloride will remain unreacted under these conditions.

  • Quenching and Workup: Once complete, quench the reaction by pouring it into ice-cold saturated aqueous sodium bicarbonate (NaHCO3). Causality: The basic quench neutralizes residual HCl and precipitates the aminated quinazoline product, which can then be isolated via vacuum filtration or extracted into ethyl acetate[4][5].

Workflow Step1 1. Equilibrate to Room Temp (Desiccator, 30 mins) Step2 2. Weigh under Inert Atmosphere (Argon/N2 stream) Step1->Step2 Step3 3. Dissolve in Anhydrous Solvent (THF/DMF over sieves) Step2->Step3 Step4 4. Add DIPEA & Amine Nucleophile (Regioselective C4 Attack) Step3->Step4 QC 5. TLC / LC-MS Validation (Confirm absence of Hydrolysis) Step4->QC

Standard operating procedure for handling and reacting moisture-sensitive quinazolines.

References

  • Guidechem. "2,6-dichloro-N-methylquinazolin-4-amine (Related Products: 4,7-Dichloro-6-methylquinazoline CAS: 1187616-00-7)". Available at:[https://vertexaisearch.cloud.google.
  • ChemScene. "1187616-00-7 | 4,7-Dichloro-6-methylquinazoline". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7eFGgtTFCZNdhjeM7oxevF_EtsKsLNzB0a7_D0s_2GJL7L5L2rMYQ0gjpAh2R9lBphdsy4RMK_EbBZitcVrcoXgJidmq-b6m1PXrzIMJapxPOXeEolN96pYBVdwRmn_PfAOWdSsdaxoWjjzDBbg==]
  • Benchchem. "Technical Support Center: Synthesis of 4-(Methylthio)quinazoline (Hydrolysis Mechanisms)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjqz-f6SwORMsuFiovDjdHQ6Nw4VYno0735z-ci5SINsAJ_j9J5wyFfQwP5QOpuP3vs2Tnsu06cRX81QrRYVYe6tLEEJtKBRH9B2c41C54BonR02_LAOD5GFpTY0n478HWDF3aVP2StlHLSu0VwlEG_YvYhCI25e5On9TT6Fa8wAJbAN_hgfmGM29AZyWTWmckMKzTCbS2DsiD3A==]
  • ResearchGate. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRBS5wKoAFgOK5jFvKVIHdU7dfOZZiagTcEnbcbMOEIlOxNkWcGtu6yB-zNgpZsz3yDQ2KUbmiMlOQCxTBvROerNgVml0pt4wf_GL9Wh8eSJpA1U--HOSgDh3g62NtS3vQ9oPsBJ52-JonWchWrq5Hk65nMom5P7XuBVn6kIoL0tbQ-tWjG0l55BpdlmocnXGYLEfpKYho2MTGiwi3XbRDwBGYg9jA6aj7x4pDByP1eNdeMalF8DOL3qhKvrk7]
  • ACS Omega. "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1dqkIOrdwBtGlnwpekHXHAl1jThexTFpIHrwrHRxwM2U8R52_CTbNFtgHLZilbO9_1M4BK1Dq7Me64lh3mHrbQ3T--eWr9h9AsMhDy3hwFGz0YOz9lKtAEncZJB40Qs_eitsdZ0n9_eOqVEI=]

Sources

Strategic Functionalization of 4,7-Dichloro-6-methylquinazoline: A Modular Approach to Bioactive Heterocycles

[1][2]

Executive Summary: The "Switchable" Scaffold

In the landscape of kinase inhibitor design, the quinazoline core is ubiquitous (e.g., Gefitinib, Erlotinib, Afatinib).[1] However, standard building blocks often limit diversity to the 4-anilino position.[1][2] 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) represents a superior "switchable" scaffold.[1][2] Unlike its 6,7-dimethoxy cousins, this molecule offers three distinct vectors for diversification:

  • C4-Position (High Reactivity): Facile SNAr displacement.

  • C7-Position (Latent Reactivity): Palladium-catalyzed cross-coupling.[1][2]

  • C6-Methyl Group (Stealth Reactivity): A handle for late-stage benzylic functionalization or solubility modulation.[1][2]

This guide provides validated protocols to selectively engage each site, enabling the rapid synthesis of focused libraries for EGFR, VEGFR, and PI3K inhibition.[1]

Scaffold Analysis & Chemical Logic

The utility of 4,7-dichloro-6-methylquinazoline lies in the electronic disparity between the two chlorine atoms.[1][2]

  • C4-Cl (The Gateway): The pyrimidine ring nitrogen atoms exert a strong electron-withdrawing effect, making C4 highly electrophilic.[1][2] It is susceptible to nucleophilic attack by amines, alcohols, and thiols under mild conditions.[1]

  • C7-Cl (The Anchor): Located on the benzenoid ring, this chloride is electronically deactivated compared to C4.[2] It behaves like a standard aryl chloride, requiring transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions to react.[1]

  • C6-Methyl: Weakly electron-donating.[1][2] It slightly tempers the electrophilicity of C4 compared to a nitro-substituted analog, reducing the risk of hydrolysis, while providing a site for radical bromination.[1]

Visualization: Regioselectivity Heatmap

Regioselectivitycluster_conditionsReaction ConditionsScaffold4,7-Dichloro-6-methylquinazolineC4C4-Position(High Electrophilicity)Scaffold->C4  First Displacement (SNAr)  C7C7-Position(Aryl Chloride Character)Scaffold->C7  Second Displacement (Pd-Cat)  C6C6-Methyl(Radical/Steric Handle)Scaffold->C6  Late-Stage Modification  C4_condMild Base (DIPEA)Isopropanol, 60-80°CC4->C4_condC7_condPd(PPh3)4 / Boronic Acidor Buchwald CatalystsC7->C7_cond

Caption: Regioselectivity profile showing the sequential functionalization logic. C4 is the primary entry point.[1][2]

Validated Experimental Protocols

Protocol A: Regioselective C4-Amination (The "First Displacement")

Objective: Selective substitution of the C4-chloride with an aniline or aliphatic amine without disturbing the C7-chloride.[1][2]

Mechanism: SNAr (Addition-Elimination).[1][2] Critical Parameter: Temperature control. Exceeding 100°C may promote trace C7 substitution or hydrolysis.[2]

Materials:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[1][2]

  • Amine Nucleophile (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[1][2]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) or 
    
    
    (2.0 eq)[1][2]
  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)[1][2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of 4,7-dichloro-6-methylquinazoline in IPA (concentration ~0.2 M).

  • Addition: Add 1.1 eq of the amine nucleophile followed by 1.5 eq of DIPEA.

    • Note: If using an aniline salt, increase DIPEA to 2.5 eq.[2]

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.[1][2][3]

    • Target: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      ).[1][2]
  • Work-up (Precipitation Method):

    • Cool the reaction to room temperature (RT).[2][3][4][5]

    • The product often precipitates as a solid.[2] Filter and wash with cold IPA and water.

    • If no precipitate forms, concentrate the solvent, redissolve in EtOAc, wash with water and brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH gradient).

Yield Expectation: 85–95%.

Protocol B: C7-Diversification via Suzuki-Miyaura Coupling

Objective: Functionalization of the C7-position after C4 has been secured. This installs aryl or heteroaryl groups, common in dual-kinase inhibitors.[1][2]

Mechanism: Pd(0)-catalyzed cross-coupling.[1][2] Critical Parameter: Deoxygenation.[2] Oxygen poisons the Pd catalyst, leading to homocoupling or dehalogenation.[2]

Materials:

  • C4-substituted intermediate (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)[1][2]

  • Catalyst:

    
     (5 mol%) or 
    
    
    (for sterically hindered substrates)[1][2]
  • Base:

    
     (2M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane or DME[1]

Step-by-Step Procedure:

  • Setup: In a pressure tube or Schlenk flask, combine the C4-substituted quinazoline (1.0 eq) and boronic acid (1.5 eq) in 1,4-Dioxane (0.1 M).

  • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. This is non-negotiable.

  • Catalyst Addition: Add

    
     (0.05 eq) and the aqueous base (3.0 eq).[1][2] Seal the vessel under inert atmosphere.
    
  • Reaction: Heat to 90–100°C for 12–24 hours.

  • Work-up:

    • Cool to RT and filter through a Celite pad to remove Palladium black.[2] Wash with EtOAc.[2][3][6]

    • Partition the filtrate between EtOAc and water.[2] Extract aqueous layer 2x with EtOAc.[2]

    • Wash combined organics with brine, dry (

      
      ), and concentrate.[1][3]
      
  • Purification: Flash chromatography is usually required to remove phosphine oxides.[2]

Protocol C: Advanced C6-Methyl Functionalization (Radical Bromination)

Objective: Converting the inert methyl group into a reactive benzylic bromide for further substitution (e.g., adding solubilizing groups like morpholine).[1][2]

Materials:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (1.1 eq)[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.1 eq) or Benzoyl Peroxide[1][2]

  • Solvent:

    
     (classic) or Trifluorotoluene/Acetonitrile (greener alternatives)[1][2]
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in anhydrous solvent (0.1 M).

  • Reagent Addition: Add NBS and AIBN.

  • Initiation: Heat to reflux.[2][3] If using

    
    , a light source (halogen lamp) can accelerate initiation.[2]
    
  • Monitoring: The reaction is complete when the heavy succinimide solid floats to the top. Monitor by NMR (shift of

    
     singlet ~2.6 ppm to 
    
    
    singlet ~4.6 ppm).[1][2]
  • Work-up: Filter off succinimide while hot. Concentrate filtrate.[2][3]

  • Usage: The benzylic bromide is unstable.[2] Use immediately in the next nucleophilic substitution step (e.g., reaction with morpholine).[2]

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Bis-substitution (C4 & C7) Reaction temperature too high or excess amine used.[1][2]Lower temp to <60°C. Add amine dropwise.[2] Ensure stoichiometry is 1:1.
Hydrolysis (C4-OH formation) Wet solvent or hygroscopic base.[1][2]Use anhydrous IPA/MeCN.[2] Dry DIPEA over KOH.
Stalled Suzuki Coupling Catalyst poisoning (

) or inactive boronic acid.[2]
Degas rigorously (freeze-pump-thaw).[1][2] Check boronic acid purity (boroxine formation).[2] Switch to

.[2]
Low Yield in C6-Bromination Incomplete radical initiation.Add AIBN in portions. Use a 500W halogen lamp. Ensure solvent is anhydrous.[2][3]

Synthetic Workflow Visualization

SynthesisWorkflowSM4,7-Dichloro-6-methylquinazoline(CAS 1187616-00-7)Step1Step 1: C4-Amination(SNAr)SM->Step1  Aniline, DIPEA, IPA, 80°C  AltStepAlternative Step:C6-Bromination (NBS)SM->AltStep  Radical Pathway  Int1Intermediate A:4-Amino-7-chloro-6-methylStep1->Int1Step2Step 2: C7-Coupling(Suzuki/Buchwald)Int1->Step2  Ar-B(OH)2, Pd(PPh3)4  FinalTarget Scaffold:4,7-Disubstituted-6-methylStep2->Final

Caption: Primary synthetic workflow for generating dual-targeted kinase inhibitors.

References

  • Regioselectivity in Quinazolines

    • Lopes, J. P. B., et al. (2024).[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules , 29(24), 6021.[2]

    • [1][2]

  • Synthesis of 4,7-Dichloro-6-substituted Precursors (Afatinib Intermediates)

    • Nguyen, T. N., et al. (2020).[1][7] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank , 2020(2), M1132.[2]

  • Medicinal Chemistry of 4-Anilinoquinazolines

    • Rani, P., et al. (2023).[1][5] Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica , 15(6), 115-118.[1][2][5]

  • General Quinazoline Synthesis Reviews

    • Khan, I., et al. (2016).[1] Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry. Bioorganic & Medicinal Chemistry , 24(11), 2361–2381.[2]

Application Note: Advanced Analytical Techniques for the Quantification of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) is a highly specialized, electrophilic heterocyclic intermediate critical to the synthesis of targeted cancer therapeutics, specifically Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. The quinazoline core is the defining structural motif for blockbuster oncology drugs such as gefitinib, erlotinib, and afatinib[2].

From an analytical perspective, quantifying this intermediate presents unique challenges. The chlorine atom at the C4 position of the quinazoline ring is highly activated toward Nucleophilic Aromatic Substitution (


) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens. While this reactivity is synthetically desirable for coupling with aniline derivatives to form the final Active Pharmaceutical Ingredient (API)[3], it makes the compound susceptible to solvolysis or degradation during sample preparation if inappropriate solvents (e.g., primary alcohols at high pH) are used.

Furthermore, the basicity of the quinazoline nitrogens can lead to severe peak tailing on standard silica-based stationary phases due to secondary interactions with unendcapped silanols. Therefore, analytical methodologies must be mechanistically designed to suppress ionization, prevent on-column degradation, and ensure robust quantification. This application note details self-validating protocols for both High-Performance Liquid Chromatography (HPLC-UV) for bulk purity assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling[4].

Analytical Strategy & Workflow

The selection of the analytical technique is dictated by the required limit of detection (LOD) and the matrix complexity. HPLC-UV is the gold standard for routine process control and bulk intermediate release, whereas LC-MS/MS is deployed for genotoxic impurity screening or pharmacokinetic tracing[5].

Workflow A 4,7-Dichloro-6-methylquinazoline Sample Matrix B Sample Preparation (Extraction & Dilution) A->B C RP-HPLC-UV (Bulk Assay & Purity) B->C High Conc. (>1 µg/mL) D LC-MS/MS (Trace Impurity Profiling) B->D Trace Level (<1 µg/mL) E Data Analysis & Method Validation C->E D->E

Analytical workflow for the quantification of 4,7-Dichloro-6-methylquinazoline.

Experimental Protocols: Self-Validating Systems

Protocol A: RP-HPLC-UV for Bulk Assay and Purity Profiling

Causality of Method Design: To mitigate peak tailing of the basic quinazoline moiety, a mobile phase buffered with ammonium acetate (pH ~4.5–5.5) is utilized. This slightly acidic pH ensures the quinazoline nitrogens are partially protonated but shielded by the acetate counter-ion, facilitating sharp peak shapes on a C18 column[3],[2]. Acetonitrile is selected over methanol as the organic modifier to prevent any potential nucleophilic attack at the C4 position during extended run times.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Mobile Phase A by dissolving 0.77 g of LC-MS grade ammonium acetate in 1000 mL of Milli-Q water (10 mM). Adjust to pH 5.0 with dilute acetic acid. Mobile Phase B is 100% HPLC-grade Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 4,7-Dichloro-6-methylquinazoline reference standard. Dissolve in 10 mL of Acetonitrile (stock solution: 1 mg/mL). Sonicate for 5 minutes at

    
     to prevent thermal degradation.
    
  • Working Solutions: Dilute the stock solution with a diluent mixture of Water:Acetonitrile (50:50, v/v) to create a calibration curve ranging from 5 µg/mL to 50 µg/mL.

  • Chromatographic Conditions:

    • Column: Inertsil ODS-3V C18 (250 mm × 4.6 mm, 5 µm) or equivalent[6].

    • Elution: Isocratic, 45% Mobile Phase A / 55% Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature:

      
      .
      
    • Detection: UV at 254 nm (optimal for the conjugated quinazoline

      
      -system)[3].
      
    • Injection Volume: 10 µL.

  • System Suitability (Self-Validation): Before analyzing samples, inject the 25 µg/mL standard six times. The system is validated only if:

    • Relative Standard Deviation (RSD) of peak area

      
      .
      
    • USP Tailing Factor (

      
      ) 
      
      
      
      .
    • Theoretical Plates (

      
      ) 
      
      
      
      .
Protocol B: LC-MS/MS for Trace-Level Quantification

Causality of Method Design: For trace analysis (e.g., detecting unreacted intermediate in the final API), mass spectrometry provides unparalleled specificity. Electrospray Ionization in positive mode (ESI+) is highly effective due to the basic nitrogens in the quinazoline ring, which readily accept protons to form


 ions[4].

Step-by-Step Methodology:

  • Sample Extraction (from API matrix): Dissolve 10 mg of the final API in 1 mL of Dimethyl Sulfoxide (DMSO). Precipitate the bulk API by adding 4 mL of cold water. Centrifuge at 10,000 rpm for 10 minutes. Extract the supernatant containing the trace intermediate using 2 mL of ethyl acetate. Evaporate the organic layer under nitrogen and reconstitute in 100 µL of Mobile Phase A.

  • Chromatographic Conditions:

    • Column: HyPurity C18 (50 mm × 2.1 mm, 3 µm) for rapid elution[4].

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (90% B), 5-6 min (re-equilibration at 10% B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature:

      
      .
      
    • MRM Transitions: Monitor the transition of the

      
       precursor ion (
      
      
      
      213.0 for the
      
      
      isotope) to its dominant product ion (typically
      
      
      178.0, corresponding to the loss of one chlorine atom). Note: Monitor the
      
      
      215.0 isotope peak to confirm the presence of the dichloro moiety.
  • Validation: Establish a calibration curve from 1 ng/mL to 100 ng/mL. Ensure the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ) is

    
    .
    

Quantitative Data Summaries

The following tables summarize the expected validation parameters for the analytical techniques based on ICH Q2(R1) guidelines, demonstrating the robustness of the protocols described above[2],[6].

Table 1: Comparison of Optimized Chromatographic Parameters

ParameterRP-HPLC-UV (Assay)LC-MS/MS (Trace Analysis)
Primary Application Bulk purity, process monitoringGenotoxic impurity screening
Column C18 (250 × 4.6 mm, 5 µm)C18 (50 × 2.1 mm, 3 µm)
Mobile Phase 10mM NH₄OAc (pH 5.0) / ACN0.1% Formic Acid in H₂O / ACN
Elution Mode Isocratic (45:55)Gradient (10% to 90% Organic)
Run Time ~15 minutes~6 minutes
Detection PDA/UV at 254 nmESI+ MRM (

213.0

178.0)

Table 2: Representative Method Validation Parameters

Validation ParameterRP-HPLC-UV ResultsLC-MS/MS ResultsAcceptance Criteria (ICH)
Linearity Range 5.0 – 50.0 µg/mL1.0 – 100.0 ng/mL

Limit of Detection (LOD) 0.5 µg/mL0.2 ng/mLS/N

Limit of Quantitation (LOQ) 1.5 µg/mL1.0 ng/mLS/N

Intra-day Precision (RSD) 0.8%3.2%

(HPLC),

(LC-MS)
Inter-day Precision (RSD) 1.2%4.5%

(HPLC),

(LC-MS)
Accuracy (Recovery) 98.5% – 101.2%92.4% – 105.1%98–102% (HPLC), 80–120% (LC-MS)

Application Context: The EGFR Signaling Pathway

Understanding the downstream application of 4,7-Dichloro-6-methylquinazoline reinforces the necessity for stringent analytical control. APIs synthesized from this intermediate act as competitive inhibitors of ATP at the catalytic binding site of the EGFR tyrosine kinase. If impurities from the intermediate stage carry over into the final formulation, they can cause off-target toxicity or reduce the binding affinity of the drug[2].

Pathway L EGF Ligand R EGFR Tyrosine Kinase L->R Activates P Downstream Signaling (PI3K/AKT, MAPK) R->P Phosphorylation I Quinazoline API (Synthesized from Intermediate) I->R Blocks ATP Site C Tumor Cell Proliferation P->C Promotes

Mechanism of action for quinazoline-based APIs targeting the EGFR signaling pathway.

References

  • Taylor & Francis Online. Detection and Analysis of Intermediates Formed During the Synthesis of Erlotinib via Quinazoline-Thione Route Using HPLC.[Link]

  • Maastricht University. Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and osimertinib in human plasma.[Link]

  • Arabian Journal of Chemistry. Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations.[Link]

  • Research Journal of Pharmacy and Technology. Analytical Method Development and Validation of Erlotinib by High Performance Liquid Chromatography.[Link]

Sources

Use of 4,7-Dichloro-6-methylquinazoline in the synthesis of anti-cancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 4,7-Dichloro-6-methylquinazoline

Executive Summary

The quinazoline scaffold remains the "privileged structure" of choice for small-molecule tyrosine kinase inhibitors (TKIs).[1] While 6,7-dimethoxy (Erlotinib/Gefitinib) and 6-nitro (Afatinib) variants are well-documented, 4,7-Dichloro-6-methylquinazoline represents a critical, under-utilized scaffold.[1] Its unique C6-methyl group offers a distinct steric profile and a versatile "benzylic handle" for late-stage functionalization, unlike the static methoxy or reducible nitro groups.

This guide details the regioselective functionalization of this scaffold. We provide validated protocols for the initial


 at C4, followed by divergent pathways for C7-substitution or C6-benzylic oxidation. These methods are designed to maximize yield, minimize chromatographic purification, and ensure high purity for biological evaluation.

Mechanistic Grounding & Reactivity Profile

To successfully utilize 4,7-Dichloro-6-methylquinazoline, one must understand the electronic disparity between the C4 and C7 positions.

  • C4-Chlorine (The "Soft" Target): The nitrogen at position 3 (N3) exerts a strong electron-withdrawing effect via resonance, making C4 highly electrophilic.[1] It is susceptible to attack by weak nucleophiles (anilines) under mild conditions.[1]

  • C7-Chlorine (The "Hard" Target): The C7 position is less electron-deficient.[1] Substitution here requires stronger nucleophiles (alkoxides, thiols) and forcing conditions.[1]

  • C6-Methyl Effect: Unlike the electron-withdrawing nitro group in Afatinib intermediates, the methyl group is a weak electron donor. This makes the C4-Cl slightly less reactive than in nitro-quinazolines, requiring optimized temperature control to drive conversion without degrading the scaffold.

Figure 1: Reactivity & Regioselectivity Map

ReactivityMap Scaffold 4,7-Dichloro-6- methylquinazoline C4_Site C4 Position (High Electrophilicity) Scaffold->C4_Site Primary Target (S_NAr) C7_Site C7 Position (Low Electrophilicity) Scaffold->C7_Site Secondary Target (Forcing Conditions) C6_Site C6 Methyl (Radical Activation) Scaffold->C6_Site Tertiary Target (Wohl-Ziegler)

Caption: Logical hierarchy of reactive sites. The C4 position is the entry point for the pharmacophore (aniline), while C7 and C6 allow for pharmacokinetic tuning.[1]

Experimental Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Installation of the aniline pharmacophore (Z-group) while preserving the C7-chlorine.

Rationale: We use 2-Propanol (IPA) as the solvent.[1] It is polar enough to dissolve the reagents but non-nucleophilic enough to prevent side reactions. Crucially, the product usually precipitates as the hydrochloride salt, allowing for filtration-based purification (high throughput).[1]

Materials:

  • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[1]

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)[1]

  • 2-Propanol (IPA), anhydrous (10-15 volumes)[1]

  • Optional: DIPEA (1.2 eq) if the free base is required immediately.[1]

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4,7-Dichloro-6-methylquinazoline (1.0 g, 4.69 mmol) in IPA (12 mL).

  • Addition: Add the substituted aniline (5.16 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (82°C) .

    • Note: The suspension typically clears as it heats, then a thick precipitate (the product HCl salt) forms within 30-60 minutes.[1]

  • Monitoring: Monitor by TLC (50% EtOAc/Hexanes). The starting material spot (

    
    ) should disappear.[1]
    
  • Workup (The "Crash-Out" Method):

    • Cool the mixture to room temperature, then to 0-5°C in an ice bath for 1 hour.

    • Filter the solids under vacuum.

    • Wash the cake with cold IPA (

      
       mL) followed by diethyl ether (
      
      
      
      mL) to remove unreacted aniline.
  • Yield: Dry the solid in a vacuum oven at 50°C. Typical yields: 85-95% .

Data Table 1: Common Aniline Partners & Yields

Aniline SubstituentTarget Drug ClassExpected YieldNotes
3-Chloro-4-fluoroGefitinib/Afatinib analogs92%Rapid precipitation.
3-EthynylErlotinib analogs88%Sensitive to oxidation; keep under

.
3-BromoLapatinib analogs90%Excellent handle for Suzuki coupling later.[1]
Protocol B: Divergent Functionalization (C7 vs. C6)

Objective: Modifying the "Tail" region to improve solubility or potency.[1]

Path 1: C7-Substitution (Solubility Enhancement) Use this if you need to attach a solubilizing group (e.g., morpholine, methoxy) directly to the ring.[1]

  • Dissolve: Take the free base of the product from Protocol A (1.0 eq) in dry DMF (10 vol).

  • Reagent: Add Sodium Methoxide (NaOMe) or a secondary amine (e.g., Morpholine) (2.0 - 3.0 eq).

    • Critical: If using an amine, add

      
       (3.0 eq) as a base.[1]
      
  • Conditions: Heat to 100-120°C for 12-24 hours.

    • Why High Heat? The C6-methyl group weakly donates electrons, making the C7 position less electrophilic than in 6-nitro analogs. Energy is required to overcome the activation barrier.

  • Workup: Pour into ice water. The product often precipitates.[2] If not, extract with EtOAc.

Path 2: C6-Benzylic Bromination (The "Senior" Route) Use this to extend the molecule into the solvent-exposed region of the kinase ATP pocket.[1]

  • Reagents: Suspend Protocol A product (protected as free base) in CCl4 or Trifluorotoluene (green alternative). Add NBS (1.1 eq) and AIBN (0.05 eq).[1]

  • Reaction: Reflux under

    
     for 4-6 hours.
    
  • Result: This yields the 6-(bromomethyl) derivative.[1]

  • Application: React this intermediate in situ with amines (e.g., methylamine) to create a "Lapatinib-like" benzylic amine side chain.[1]

Synthetic Workflow Diagram

SynthesisWorkflow SM 4,7-Dichloro-6-methylquinazoline (Starting Material) Step1 Step 1: C4-Amination (IPA, Reflux, 1h) SM->Step1 Intermediate 4-Anilino-6-methyl-7-chloroquinazoline (Precipitate as HCl salt) Step1->Intermediate Decision Decision Point: Tail Modification Intermediate->Decision PathA Path A: C7 Substitution (NaOR/HNR2, DMF, 100°C) Decision->PathA Direct Displacement PathB Path B: C6 Bromination (NBS, AIBN, Reflux) Decision->PathB Radical Functionalization FinalA 7-Alkoxy/Amino Derivative (Solubility Optimized) PathA->FinalA FinalB 6-Benzylic Amine Derivative (Pocket Extension) PathB->FinalB

Caption: Divergent synthesis workflow. Path A targets the C7 position for direct substitution, while Path B leverages the C6-methyl group for side-chain extension.[1]

Troubleshooting & Optimization

  • Issue: Incomplete Reaction at C4.

    • Cause: Steric hindrance from bulky anilines.

    • Fix: Switch solvent to Acetonitrile (higher boiling point than IPA is not necessary, but better solubility for some anilines) or add a catalytic amount of HCl (4M in dioxane) to activate the quinazoline.[1]

  • Issue: Hydrolysis to Quinazolinone.

    • Cause: Wet solvent.[3] The C4-Cl is prone to hydrolysis.[2]

    • Fix: Ensure IPA is anhydrous (<0.1% water).[1] Store the starting material in a desiccator.

  • Issue: Regioisomer Formation (C7 reaction in Step 1).

    • Reality Check: This is extremely rare with the 6-methyl scaffold under reflux conditions. If observed, lower the temperature to 60°C and extend reaction time.

References

  • BenchChem. (2025).[1][2][4] Technical Guide: 4-Anilino-6,7-dimethoxyquinazoline Derivatives. Retrieved from

  • M. Nili Ahmadabadi et al. (2020).[1] Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives. NIH/PMC. Retrieved from

  • Sharma, V. K. et al. (2021).[5] A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Retrieved from [1]

  • Wikipedia. (2025).[1] 4,7-Dichloroquinoline Reactivity and Synthesis. Retrieved from

  • ChemScene. (2025). Product Monograph: 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7).[1][6] Retrieved from [1]

Sources

Application Note: Regioselective Derivatization of 4,7-Dichloro-6-methylquinazoline for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step protocols, and analytical validation for the sequential functionalization of the 4,7-dichloro-6-methylquinazoline scaffold.

Introduction and Mechanistic Rationale

The 4,7-dichloro-6-methylquinazoline scaffold (CAS 1187616-00-7) is a privileged building block in medicinal chemistry, frequently utilized in the synthesis of ATP-competitive kinase inhibitors (e.g., EGFR and HER2 inhibitors) [1]. The strategic value of this molecule lies in the differential reactivity of its two carbon-chlorine bonds, which allows for highly controlled, sequential derivatization without the need for complex protecting group strategies.

The Causality of Regioselectivity:

  • C-4 Position (Nucleophilic Aromatic Substitution - S_NAr): The C-4 chlorine is highly electrophilic due to the "

    
    -nitrogen effect." The adjacent N1 and N3 atoms in the pyrimidine ring strongly withdraw electron density via resonance and inductive effects. Consequently, C-4 readily undergoes S_NAr with nucleophiles (such as anilines or aliphatic amines) under mild, base-promoted conditions [2].
    
  • C-7 Position (Transition-Metal Cross-Coupling): The C-7 chlorine, located on the benzo-fused ring, lacks direct activation from the pyrimidine nitrogens. It is essentially a standard aryl chloride, making it inert to S_NAr under mild conditions but an excellent candidate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) once the C-4 position has been functionalized [1].

  • C-6 Methyl Group: This group provides a steric handle that modulates the dihedral angle of the C-7 substituent in the final drug molecule, often improving binding affinity within hydrophobic kinase pockets.

Derivatization Workflow

The standard workflow involves a two-step sequence: an initial S_NAr to install the "hinge-binding" or "solvent-exposed" tail at C-4, followed by a Suzuki-Miyaura coupling to install a hydrophobic or regulatory moiety at C-7.

G SM 4,7-Dichloro-6-methylquinazoline (Starting Material) Int C-4 Substituted Intermediate (SNAr Product) SM->Int Step 1: SNAr Amine, DIPEA iPrOH, 80°C Prod C-4, C-7 Disubstituted (Final Product) Int->Prod Step 2: Suzuki R-B(OH)2, Pd cat. Dioxane/H2O, 90°C

Figure 1: Two-step regioselective derivatization workflow for 4,7-dichloro-6-methylquinazoline.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized parameters for both steps, highlighting the divergent conditions required to activate each specific C-Cl bond.

ParameterStep 1: S_NAr at C-4Step 2: Suzuki-Miyaura at C-7
Reactive Site C-4 (Highly electrophilic)C-7 (Moderately electrophilic)
Typical Reagents Primary/Secondary Amine, DIPEAAryl/Heteroaryl Boronic Acid
Catalyst None (Base-promoted)Pd(dppf)Cl₂ (5 mol%)
Solvent System Isopropanol (iPrOH) or n-Butanol1,4-Dioxane / H₂O (4:1 v/v)
Temperature 80–100 °C90–110 °C
Typical Yield 85–95%60–85%
Regioselectivity >99% (C-4 exclusive)>95% (C-7 exclusive)

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure structural integrity and reaction completion.

Protocol A: Regioselective S_NAr at C-4

Example Synthesis: 7-chloro-N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 4,7-dichloro-6-methylquinazoline (1.0 eq, 5.0 mmol) in anhydrous isopropanol (25 mL).

  • Reagent Addition: Add 3-chloro-4-fluoroaniline (1.05 eq, 5.25 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq, 10.0 mmol).

    • Expert Insight: DIPEA is critical here. It acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct. Without it, the aniline nucleophile would become protonated, stalling the reaction. Furthermore, using isopropanol instead of DMF forces the product to precipitate as it forms, driving the equilibrium forward and simplifying purification [3].

  • Heating & Monitoring: Heat the mixture to 80 °C under a nitrogen atmosphere for 3–4 hours. Monitor the reaction via TLC (EtOAc/Hexane 1:1). The starting material (

    
    ) should completely convert to a lower-running spot (
    
    
    
    ).
  • Isolation: Allow the reaction to cool to room temperature. The product will precipitate as a dense solid. Filter the solid through a Büchner funnel, wash with cold isopropanol (2 × 10 mL) followed by diethyl ether (10 mL), and dry under high vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-7

Example Synthesis: N-(3-chloro-4-fluorophenyl)-6-methyl-7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-amine

  • Reaction Setup: To a 20 mL microwave vial or Schlenk tube, add the intermediate from Protocol A (1.0 eq, 2.0 mmol), 1-methyl-1H-pyrazole-4-boronic acid (1.5 eq, 3.0 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 6.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%).

    • Expert Insight: The choice of catalyst is paramount. The C-7 aryl chloride is relatively unreactive compared to aryl bromides or iodides. The bulky, bidentate dppf ligand increases the electron density on the palladium center, facilitating the difficult oxidative addition step while suppressing competing reductive dehalogenation [1].

  • Solvent & Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Cap the vial with a septum and sparge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen (which degrades the Pd(0) active species).

  • Heating: Replace the septum with a crimp cap, seal the tube, and heat at 90 °C in an oil bath for 12 hours.

  • Workup & Purification: Cool the mixture, dilute with EtOAc (30 mL), and wash with water (20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 0% to 10% MeOH in DCM) to afford the final product.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, perform the following validation steps:

  • Confirming Regiochemistry via ^1H NMR: The most diagnostic signal in the quinazoline core is the C-2 proton, which appears as a sharp singlet far downfield (typically 8.6–9.0 ppm). In the S_NAr product (Protocol A), this singlet must remain intact. If the C-2 proton is missing, it indicates an unwanted ring-opening or substitution at the C-2 position (which can occur if the reaction is pushed to extreme temperatures).

  • LC-MS Mass Shifts:

    • Starting Material: exact mass 212.0.

    • Protocol A Product: Look for the

      
       peak with the characteristic chlorine isotope pattern (approx. 3:1 ratio for a single Cl if the aniline lacks chlorine, or 9:6:1 if the aniline contains one chlorine).
      
    • Protocol B Product: Look for the loss of the chlorine isotope pattern and the addition of the boronic acid mass minus

      
      .
      
  • Troubleshooting Palladium Black: If the Suzuki coupling (Protocol B) turns black within the first 30 minutes and stalls, the Pd catalyst has precipitated as inactive palladium black. This is usually caused by insufficient degassing. Ensure rigorous nitrogen sparging of the dioxane/water mixture prior to heating.

References

  • Mphahlele, M. J. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(11), 17435-17463. URL:[Link]

  • Barlaam, B., Harris, C., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling and SNAr on the Quinazoline Ring. Tetrahedron, 68(2), 534-543. URL:[Link]

  • Yang, L., Luo, H., et al. (2017). A Highly Efficient Copper-Catalyzed Three-Component Synthesis of 4-Aminoquinazolines. Synthesis, 49(11), 2535-2543. URL:[Link]

Troubleshooting & Optimization

Technical Support Guide: Synthesis & Yield Optimization of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4,7-dichloro-6-methylquinazoline is a critical gateway to 4-anilinoquinazoline kinase inhibitors (e.g., Afatinib, Gefitinib analogs). While the scaffold is robust, the chlorination at the C4 position is notoriously sensitive.

Users frequently report yields dropping below 50% due to two primary failure modes:

  • Incomplete Chlorination: Failure to activate the C4-hydroxyl group fully.

  • Hydrolytic Reversion: The highly reactive C4-chloride hydrolyzing back to the quinazolinone starting material during aqueous workup.

This guide provides a self-validating protocol to stabilize yields at 85-95% .

Reaction Mechanism & Workflow

To fix the yield, you must understand the "Invisible" intermediates. The reaction with Phosphorus Oxychloride (


) is not a single step; it is a biphasic process involving phosphorylation followed by chlorination.[1][2]
Diagram 1: Mechanistic Pathway & Critical Control Points

QuinazolineSynthesis SM Start: 7-chloro-6-methyl quinazolin-4(3H)-one Inter1 Intermediate A: Phosphorylated Species (Low Temp) SM->Inter1 POCl3 + Base (T < 25°C) Inter2 Intermediate B: Vilsmeier Complex (High Temp) Inter1->Inter2 Heat (Reflux) Cl- attack Prod Product: 4,7-Dichloro-6- methylquinazoline Inter2->Prod Elimination Hydrolysis FAILURE MODE: Hydrolysis back to SM Prod->Hydrolysis Aq. Workup (pH > 8 or Heat) Hydrolysis->SM

Caption: The reaction requires a low-temperature activation phase to prevent dimerization, followed by a high-temperature displacement phase.

Module A: The Precursor (Quality Check)

Before attempting chlorination, verify your starting material.[3] The synthesis of 4,7-dichloro-6-methylquinazoline requires 7-chloro-6-methylquinazolin-4(3H)-one .

  • Synthesis Route: Cyclization of 2-amino-4-chloro-5-methylbenzoic acid with formamide.

  • Critical Spec: Ensure moisture content is <0.5%. Residual water destroys

    
     and generates excess phosphoric acid, creating a "tar" that traps product.
    

Module B: Optimized Chlorination Protocol

Target Yield: >90% Scale: 10g - 100g basis

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Quinazolinone SM 1.0SubstrateMust be dry.[4]

5.0 - 8.0Reagent/SolventFreshly distilled if yellow.

-Dimethylaniline
1.5 - 2.0Catalyst/BaseAccelerates Vilsmeier complex formation.
Toluene (Optional) -Co-solventUse only if slurry is too thick; pure

is preferred.
Step-by-Step Procedure
  • The "Cold" Addition (Crucial for Purity):

    • Place the Quinazolinone in a round-bottom flask.

    • Add

      
       at room temperature.[2][5]
      
    • Cool to 0–5°C in an ice bath.

    • Slowly add

      
      -Dimethylaniline (or DIPEA) dropwise.
      
    • Why? Adding base at high heat causes rapid exotherms and "pseudodimer" impurities (linked via Oxygen) that are impossible to separate later [1].

  • The "Hot" Drive (Crucial for Conversion):

    • Remove ice bath. Allow to warm to RT for 30 mins.

    • Heat to reflux (approx. 105–110°C) .

    • Maintain reflux for 4–6 hours .

    • Monitoring: Check TLC (System: Hexane/EtOAc 7:3). The starting material (polar, stays at baseline) should disappear. The product is non-polar (Rf ~0.6-0.8).

  • Solvent Swap (The Yield Saver):

    • Do NOT quench directly.

    • Distill off excess

      
       under reduced pressure (rotary evaporator) at <60°C.
      
    • Redissolve the thick residue in Dichloromethane (DCM) or Toluene .

    • Why? Removing bulk

      
       reduces the violence of the quench. Dissolving in organic solvent protects the product from the aqueous acid generated in the next step.
      

Module C: The "Reverse Quench" Workup

This is where 80% of yield loss occurs. The 4-chloro group is labile. If you pour water into the reaction, the heat generated + acidic pH will hydrolyze the product back to the starting material.

Protocol:
  • Prepare a beaker of crushed ice mixed with Sodium Bicarbonate (

    
    )  or dilute Ammonia (pH ~8).
    
  • Pour the organic solution (from Step 3 above) slowly into the stirred ice-base mixture.

  • Temperature Rule: Keep the quench mixture <10°C .

  • pH Check: Ensure the aqueous layer remains slightly basic (pH 7–8). Acidic conditions promote hydrolysis.

  • Separation: Rapidly separate the organic layer. Wash with cold brine. Dry over

    
     immediately.
    

Troubleshooting & FAQ

Decision Tree: Diagnosing Impurities

Troubleshooting Problem Issue Observed Type1 Starting Material Returns after Workup Problem->Type1 Type2 Insoluble Black Tar Problem->Type2 Type3 Dimer Impurity (Mass = 2x - Cl) Problem->Type3 Sol1 Cause: Hydrolysis Fix: Use 'Reverse Quench' into NaHCO3/Ice Type1->Sol1 Sol2 Cause: Old POCl3 or Overheating Fix: Distill POCl3; Control Reflux Temp Type2->Sol2 Sol3 Cause: Base added at High Temp Fix: Add Base at 0°C before heating Type3->Sol3

Caption: Diagnostic logic for common failure modes in chloro-quinazoline synthesis.

Frequently Asked Questions

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Yes, but

is generally superior for quinazolines.

often requires DMF as a catalyst (Vilsmeier reagent) and higher temperatures. If using

, the risk of hydrolysis during workup remains identical.

Q: My product turns yellow/brown on the shelf. Why? A: 4-chloroquinazolines are sensitive to atmospheric moisture. They slowly hydrolyze, releasing HCl, which autocatalyzes further decomposition.

  • Fix: Store under Nitrogen/Argon at -20°C. If solid, store in a desiccator.

Q: I see a spot just below my product on TLC. A: This is likely the O-phosphorylated intermediate that did not fully convert to the chloride.

  • Fix: Increase reflux time or add more base (

    
    -dimethylaniline) to push the equilibrium to the chloride form [1].
    

References

  • Arnott, E. A., et al. (2011).[6] "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653–1661.[4][6]

  • Himmelsbach, F., et al. (2005). "Quinazoline derivatives, pharmaceutical compositions containing them, and their use." U.S. Patent 7,019,012 (Boehringer Ingelheim).

  • BenchChem Technical Protocols. (2025). "The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines." [5]

Sources

Technical Support Center: Troubleshooting 4,7-Dichloro-6-methylquinazoline Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline scaffold functionalization. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselectivity challenges inherent to 4,7-dichloro-6-methylquinazoline.

Rather than relying on trial-and-error, this guide deconstructs the electronic causality behind side-product formation and provides self-validating protocols to ensure high-purity isolation of your desired 4-aminoquinazoline derivatives.

Mechanistic Causality: The "Why" Behind the Side-Products

To master the functionalization of 4,7-dichloro-6-methylquinazoline, one must understand the stark electronic differences between the C4 and C7 positions.

Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position of the quinazoline ring possesses a significantly higher LUMO coefficient and lower activation energy for nucleophilic attack[1],[2]. The two adjacent electronegative nitrogen atoms in the pyrimidine ring exert a powerful electron-withdrawing effect, making the C4-Cl bond highly reactive toward Nucleophilic Aromatic Substitution (SNAr).

Conversely, the C7-Cl bond resides on the benzene ring. The electron-donating effect of the adjacent C6-methyl group further deactivates this position. Consequently, while C4 reacts rapidly under mild conditions, C7 requires extreme thermal energy to react. When reactions are pushed too hard, or when environmental controls fail, three primary side-products emerge:

  • The Hydrolysis Product (7-Chloro-6-methylquinazolin-4(3H)-one): If adventitious water is present, especially under basic conditions, the highly electrophilic C4 position undergoes rapid hydrolysis to yield the thermodynamically stable quinazolin-4-one[3],[4].

  • The Over-Reaction Product (4,7-Bis-substituted quinazoline): Pushing the reaction temperature too high (>100°C) with excess nucleophile provides the activation energy necessary to breach the C7-Cl bond, leading to double substitution.

  • The Solvent Adduct (4-Alkoxyquinazoline): In some cases, the reaction solvent itself (e.g., alcohols) can act as a competing nucleophile when deprotonated by strong bases, leading to alkoxy-substituted side products[3].

ReactionPathways SM 4,7-Dichloro-6-methylquinazoline (Starting Material) Product 4-Amino-7-chloro-6-methylquinazoline (Desired Product) SM->Product Primary Amine (Controlled conditions) Hydrolysis 7-Chloro-6-methylquinazolin-4(3H)-one (Hydrolysis Side-Product) SM->Hydrolysis H2O / OH- (Moisture/Base) BisSub 4,7-Bis(amino)-6-methylquinazoline (Over-reaction Side-Product) Product->BisSub Excess Amine High Temp (>100°C)

Mechanistic pathways of 4,7-dichloro-6-methylquinazoline SNAr and side-product formation.

Quantitative Data: Side-Product Profiling

The following table summarizes the quantitative metrics and physical properties of common side-products to aid in rapid Thin Layer Chromatography (TLC) identification and yield optimization.

Side-Product CategoryChemical IdentityPrimary CausalityRelative Polarity (TLC Rf)*Typical Yield Impact
Hydrolysis 7-Chloro-6-methylquinazolin-4(3H)-oneAdventitious moisture; hydroxide bases[3]~0.10 (Streaks, UV active)10% - 30% reduction
Bis-Substitution 4,7-Bis(nucleophile)-6-methylquinazolineExcess amine (>2.5 eq); Temp >100°C~0.25 (Amine dependent)5% - 15% reduction
Solvent Adduct 4-Alkoxy-7-chloro-6-methylquinazolineAlcoholic solvents + strong base[3]~0.75 (Less polar)Up to 40% (if unoptimized)

*Note: Rf values are approximate, based on a 90:10 Dichloromethane:Methanol mobile phase on silica gel. The desired mono-substituted product Rf is typically ~0.45.

Self-Validating Purification Protocols

Protocol A: Chemoselective Aqueous Workup (Hydrolysis Product Removal)

This protocol is a self-validating system based on pKa differentials. The quinazolin-4-one hydrolysis product exhibits lactam-lactim tautomerism with a pKa of ~8.5[4]. By controlling the pH, we force the impurity into the aqueous phase while retaining the basic 4-amino product in the organic phase.

Step-by-Step Methodology:

  • Concentration: Remove volatile reaction solvents (e.g., THF, 1,4-dioxane) entirely under reduced pressure.

  • Dissolution: Re-dissolve the crude residue in 20 volumes of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • pH-Controlled Wash: Transfer to a separatory funnel and wash the organic layer with an equal volume of 5% aqueous NaHCO3 solution (pH ~8.5).

    • Validation Check: The aqueous layer will turn slightly cloudy or yellow as the sodium salt of the quinazolinone partitions into it.

  • Extraction: Separate the layers. Wash the organic layer once more with NaHCO3, followed by a final wash with saturated NaCl (brine) to remove residual water.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the hydrolysis-free product.

Protocol B: Flash Chromatography (Bis-Substituted Impurity Removal)

When over-reaction occurs, the addition of a second amine at the C7 position drastically increases the hydrogen-bonding capacity of the molecule, making it significantly more polar than the mono-substituted product.

Step-by-Step Methodology:

  • Column Preparation: Pack a silica gel column using 100% DCM.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel, or wet-load using a minimal amount of DCM.

  • Gradient Elution: Begin elution with 100% DCM. Gradually increase polarity to DCM:MeOH (95:5) over 10 column volumes.

  • Fraction Collection: The less polar mono-substituted product will elute first. The highly polar bis-substituted impurity will be strongly retained on the silica stationary phase and elute much later.

PurificationWorkflow Crude Crude Reaction Mixture (Product + Hydrolysis + Bis-sub) Step1 Liquid-Liquid Extraction (EtOAc / 5% NaHCO3) Crude->Step1 Aqueous Aqueous Layer (Contains Hydrolysis Product) Step1->Aqueous pH 8-9 Organic Organic Layer (Desired Product + Bis-sub) Step1->Organic Step2 Silica Gel Chromatography (DCM / MeOH gradient) Organic->Step2 Pure Pure Desired Product (Elutes First) Step2->Pure Impurity Bis-substituted Impurity (Elutes Later) Step2->Impurity

Self-validating purification workflow for isolating the desired 4-aminoquinazoline product.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 80% conversion, and pushing the temperature to 110°C generates a new, highly polar spot? A1: The C4-Cl bond is highly activated by the pyrimidine ring[1]. However, the C7-Cl bond is on the less electron-deficient benzene ring. At 80°C, the reaction is highly regioselective for C4. When you increase the temperature to 110°C to force the remaining 20% of starting material to react, you provide enough thermal energy to overcome the higher activation barrier at the C7 position of the already-formed product, leading to the 4,7-bis-substituted over-reaction impurity. To achieve full conversion without over-reaction, increase the reaction time at 80°C rather than elevating the temperature, or use a more polar aprotic solvent (e.g., DMF) to accelerate the C4-SNAr kinetics.

Q2: I am using potassium carbonate (K2CO3) in ethanol, and my primary side product is not the hydrolysis product. What is happening? A2: You are observing a solvent adduct[3]. In the presence of a strong base like K2CO3, ethanol can be deprotonated to form ethoxide in situ. Ethoxide is a hard, highly reactive oxygen nucleophile that outcompetes your amine for the C4 position, yielding 4-ethoxy-7-chloro-6-methylquinazoline. To resolve this, switch to a non-nucleophilic polar aprotic solvent such as 1,4-dioxane, THF, or acetonitrile.

Q3: My product precipitates out of the reaction mixture, but NMR shows it is contaminated with the hydrolysis product. How do I separate them without a column? A3: Both the desired product and the quinazolinone can co-precipitate. Resuspend the solid mixture in a mild aqueous base (e.g., 0.5 M NaOH or saturated NaHCO3) and stir for 30 minutes. The hydrolysis product will deprotonate and dissolve into the aqueous phase as a sodium salt[4]. Filter the suspension to recover your pure desired product as the filter cake, leaving the impurity in the filtrate.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI / PMC.[Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC.[Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI.[Link]

Sources

Technical Support Center: Troubleshooting & Purification Guide for 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4,7-Dichloro-6-methylquinazoline is a highly valuable electrophilic intermediate, primarily utilized in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) and other targeted anticancer agents[1]. However, the purification of this specific scaffold is notoriously challenging due to the hyper-reactivity of the C4-chlorine atom. This technical guide provides field-proven troubleshooting strategies to prevent degradation, optimize workflows, and maximize isolated yields.

Part 1: Mechanistic Grounding — The Causality of Degradation

To successfully purify 4,7-dichloro-6-methylquinazoline, one must first understand why it fails. The reactivity difference between the two chlorine atoms on this molecule is profound.

The C4 vs. C7 Reactivity Discrepancy: The C4-chlorine is located on the electron-deficient pyrimidine ring. Because it is positioned ortho and para to the two electronegative nitrogen atoms, the C4 carbon is highly susceptible to nucleophilic attack. Kinetic studies on related quinazolines demonstrate that nucleophilic substitution at the 4-position is approximately 6,500 times faster than at the 2-position[2], and exponentially faster than at the C7-position on the fused benzene ring.

When exposed to water (during aqueous workup) or silanol groups (during silica gel chromatography), the C4-chlorine undergoes rapid nucleophilic aromatic substitution (


). This reaction reverts the compound to the thermodynamically stable, inactive byproduct: 7-chloro-6-methylquinazolin-4(3H)-one[3]. The C7-chlorine remains completely unreactive under these mild conditions.

Hydrolysis A 4,7-Dichloro-6-methylquinazoline (Highly Electrophilic C4) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B H2O / Aqueous Base (Nucleophile) B->C D 7-Chloro-6-methylquinazolin-4(3H)-one (Hydrolyzed Byproduct) C->D Loss of HCl

Fig 1. Hydrolysis pathway of 4,7-dichloro-6-methylquinazoline driven by C4 electrophilicity.

Part 2: FAQs & Troubleshooting

Q1: My product degrades into a white, insoluble solid during my standard aqueous workup. How can I prevent this? A1: The white solid is the hydrolyzed byproduct. 4-Chloroquinazolines are highly unstable toward water and basic aqueous solutions (such as


 or 

)[3][4]. Troubleshooting: You must abandon standard aqueous workups. If you synthesized the compound using

or

, remove the excess reagent via vacuum distillation rather than quenching the bulk reaction with water.

Q2: I tried purifying the crude mixture via standard silica gel flash chromatography, but my yield was abysmal (<20%). Why? A2: Standard silica gel is acidic and contains tightly bound water, which acts as a catalyst for the hydrolysis of the 4-chloro group[3]. Troubleshooting: If chromatography is absolutely mandatory, you must use deactivated silica gel. Pre-treat the silica by flushing the column with a non-nucleophilic base (e.g., 1-2% Triethylamine in hexanes). Use strictly non-nucleophilic solvent systems (e.g., Hexanes/Ethyl Acetate)[2].

Q3: If chromatography is problematic, what is the best way to isolate 4,7-dichloro-6-methylquinazoline? A3: Recrystallization is the gold standard for this class of compounds[5][6]. Because the quinazoline scaffold is highly crystalline, it can be precipitated directly from non-nucleophilic solvents. Petroleum ether, hexanes, or a mixture of toluene/hexanes are ideal[5].

Q4: Can I just skip purification altogether? A4: Yes. In many industrial and medicinal chemistry workflows, the "telescoped" approach is preferred. After removing the chlorinating agent under vacuum, the crude 4,7-dichloro-6-methylquinazoline is immediately dissolved in an anhydrous solvent and reacted with the target nucleophile for the next step, bypassing isolation entirely[3].

Part 3: Data Presentation

Table 1: Comparison of Purification Strategies for 4-Chloroquinazolines
Purification MethodSolvent / MatrixExpected YieldExpected PurityRisk of Hydrolysis
Recrystallization Hexanes / Toluene75 - 85%>95%Low (if anhydrous)
Flash Chromatography Standard Silica Gel10 - 30%VariableVery High
Flash Chromatography Deactivated Silica (

)
50 - 65%>95%Moderate
Telescoped Reaction Direct use in next stepN/A (Overall 70-90%)N/ALowest

Part 4: Validated Experimental Protocols

Protocol A: Anhydrous Workup and Recrystallization (Recommended)

This protocol relies on azeotropic distillation to remove acidic byproducts, creating a self-validating anhydrous environment that prevents degradation[5].

  • Concentration: Upon completion of the chlorination reaction, attach the reaction flask to a rotary evaporator equipped with a high-vacuum pump and a secondary cold trap.

  • Co-evaporation: Distill off the excess

    
     or 
    
    
    
    at 50-60 °C. Add anhydrous toluene (3 × 20 mL) and re-evaporate to azeotropically remove residual chlorinating agents.
  • Precipitation: Cool the resulting viscous oil to 0 °C. Slowly add ice-cold, anhydrous petroleum ether or hexanes (50 mL) under vigorous stirring[5].

  • Isolation: A precipitate will form rapidly. Filter the solid through a Büchner funnel under a blanket of nitrogen (or with minimal atmospheric exposure).

  • Washing & Drying: Wash the filter cake with cold petroleum ether (2 × 10 mL). Dry the solid in a vacuum desiccator over

    
     overnight.
    

Self-Validation Check: To validate if hydrolysis occurred during your workflow, perform a micro-extraction in an Eppendorf tube using water and chloroform. Spot the organic layer alongside your anhydrous crude mixture on a TLC plate; a new, highly polar spot (lower Rf) indicates water sensitivity and the presence of the quinazolinone byproduct[3].

Protocol B: Rapid Flash Chromatography on Deactivated Silica (Alternative)

Use this method only if the crude mixture contains unmanageable organic impurities that cannot be removed via recrystallization.

  • Column Preparation: Slurry silica gel (230-400 mesh) in a mixture of Hexanes containing 2%

    
     Triethylamine (
    
    
    
    ). Pack the column and flush with 3 column volumes of the same solvent to neutralize acidic silanol sites.
  • Equilibration: Flush the column with 2 column volumes of the intended eluent (e.g., 90:10 Hexanes:Ethyl Acetate) to remove excess

    
    , which could otherwise react with the highly electrophilic C4 position[2].
    
  • Loading: Dissolve the crude 4,7-dichloro-6-methylquinazoline in a minimum amount of anhydrous dichloromethane (DCM) and load it onto the column.

  • Elution: Elute rapidly using the Hexanes:Ethyl Acetate gradient. Collect fractions and immediately spot on a TLC plate.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.

DecisionTree Start Crude Reaction Mixture (Post-Chlorination) Check Is immediate next step possible? Start->Check Telescope Telescoped Reaction (Direct SNAr without isolation) Check->Telescope Yes (Preferred) Purity Is crude purity >80%? Check->Purity No (Isolation Required) Recryst Recrystallization (Anhydrous Hexanes/Toluene) Purity->Recryst Yes Chroma Flash Chromatography (Deactivated Silica Gel) Purity->Chroma No (High Impurities)

Fig 2. Decision matrix for the isolation and purification of 4-chloroquinazoline derivatives.

References

  • Product Class 13: Quinazolines - Thieme E-Books & E-Journals. thieme-connect.de.[Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? | ResearchGate. researchgate.net.[Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. raco.cat.[Link]

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - PMC. nih.gov.[Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series - MDPI. mdpi.com.[Link]

Sources

Optimizing reaction conditions for 4,7-Dichloro-6-methylquinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QZN-OPT-476 Subject: Optimization of Chlorination Conditions & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Mechanics[1]

The Core Challenge: Synthesizing 4,7-dichloro-6-methylquinazoline from 7-chloro-6-methylquinazolin-4(3H)-one involves a Deoxychlorination reaction. While the C7-chlorine is stable, the transformation of the C4-carbonyl to a C4-chloride is the critical step.

The Mechanism (Vilsmeier-Haack Type): The reaction does not proceed via simple substitution. It requires the activation of the tautomeric enol.

  • Activation: The carbonyl oxygen attacks the electrophilic phosphorus of

    
    , forming a dichlorophosphate intermediate (leaving group).
    
  • Displacement: Chloride ion attacks the C4 position, expelling the phosphate group.

Impact of the 6-Methyl Group: The methyl group at C6 is an Electron Donating Group (EDG) .

  • Effect: It increases electron density in the pyrimidine ring.

  • Consequence: This makes the C4 carbon less electrophilic compared to unsubstituted quinazolines. Consequently, the chloride attack is slower, often requiring higher temperatures (

    
    ) or catalytic activation (DMF) to reach full conversion.
    

Troubleshooting Guide (Q&A Format)

Category A: Incomplete Conversion & Reaction Stalling

Q: I am refluxing in neat


 at 

, but HPLC shows 15% starting material remaining after 6 hours. Why?
A: The reaction is likely stalling due to the "Basicity Gap." As the reaction proceeds, HCl is generated.[1][2] While HCl is necessary, a high concentration of protonated species can inhibit the initial nucleophilic attack of the quinazolinone oxygen onto

.
  • The Fix: Add a tertiary amine base.[3] N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (

    
    ) because it is less nucleophilic and won't attack the electrophilic center.
    
  • Optimization: Add 0.5 - 1.0 equivalents of DIPEA. This buffers the reaction and often accelerates the rate by 2-3x.

Q: Does the quality of


 matter? 
A:  Yes, critically. Old 

hydrolyzes to phosphoric acid and HCl. Phosphoric acid is not a chlorinating agent and acts as a reaction quencher.
  • The Fix: Distill your

    
     if it is cloudy or yellow, or use a fresh bottle.
    
Category B: Impurity Profiling

Q: I see a large, insoluble peak (M+ mass roughly double the product). What is this? A: This is the Oxygen-Linked Dimer .

  • Mechanism: It forms when the highly reactive activated intermediate (phosphorylated species) reacts with unreacted starting material (quinazolinone) instead of the chloride ion.

  • Cause: This happens when the chloride concentration is too low or the mixing is poor.

  • The Fix:

    • Increase Temperature: Ensures the chloride attack happens faster than the dimer coupling.

    • Catalytic DMF: Add 2-5 mol% DMF. This forms the Vilsmeier reagent (chloroiminium ion), which is a far superior leaving group than the phosphate, favoring the desired pathway.

Category C: Hydrolysis (The "Disappearing Product" Phenomenon)

Q: My TLC looked perfect, but after quenching with ice/water, the product reverted to the starting material. Why? A: 4-Chloroquinazolines are Imidoyl Chloride equivalents . They are extremely sensitive to hydrolysis, especially in acidic aqueous media.

  • The Error: Quenching directly into water generates massive amounts of HCl, creating a hot, acidic environment that rapidly hydrolyzes the C4-Cl bond back to C4-OH.

  • The Fix: Do not use an aqueous quench. Switch to the Toluene Azeotrope Workup (detailed in Section 3).

Optimized Standard Operating Procedure (SOP)

This protocol prioritizes yield and stability over speed, utilizing a non-aqueous workup to prevent hydrolysis.

Reagents:

  • Substrate: 7-chloro-6-methylquinazolin-4(3H)-one (1.0 equiv)

  • Reagent:

    
     (5.0 - 8.0 equiv)
    
  • Catalyst: DMF (anhydrous, 0.05 equiv)

  • Solvent: Toluene (for workup)[4]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask. Equip with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    line.
  • Charging: Add the quinazolinone substrate.[5][1] Add

    
     (neat). Add DMF dropwise.[2]
    
    • Note: If the slurry is too thick, you can use Acetonitrile as a co-solvent, but neat

      
       is preferred for kinetics.
      
  • Reaction: Heat the mixture to

    
      (internal temp). Stir vigorously.
    
    • Checkpoint: The reaction should turn from a slurry to a clear solution as the starting material is consumed.

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc/Hexanes). Do not quench the TLC aliquot with water. Quench the aliquot with dry methanol (converts acid chloride to methyl ether derivative) to check conversion.

  • Workup (The Critical Step):

    • Cool: Cool reaction to

      
      .
      
    • Evaporate: Connect to a high-vacuum rotary evaporator (with a caustic trap for HCl/

      
       fumes). Remove excess 
      
      
      
      until a semi-solid residue remains.
    • Azeotrope: Add Anhydrous Toluene (10 mL/g of substrate) to the residue and re-evaporate. Repeat this 3 times .

    • Why? This physically entrains and removes the last traces of

      
       and HCl without introducing water.
      
  • Isolation:

    • Dissolve the final residue in DCM (Dichloromethane).

    • Wash quickly with cold saturated

      
       (keep contact time < 2 mins).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      

Visualized Workflows

Figure 1: Reaction Workflow & Logic

ReactionWorkflow Start Start Material: 7-Cl-6-Me-quinazolinone Reagents Add POCl3 (5-8 eq) + DMF (Cat.) Start->Reagents Heat Heat to 100°C (Clear Solution) Reagents->Heat Check TLC Check (MeOH Quench) Heat->Check Decision Complete? Check->Decision Decision->Heat No (Add DIPEA) Workup Distill Excess POCl3 (Vacuum) Decision->Workup Yes Azeotrope Toluene Azeotrope (3x Cycles) Workup->Azeotrope Final Product: 4,7-Dichloro-6-methylquinazoline Azeotrope->Final

Caption: Optimized workflow utilizing toluene azeotrope to prevent hydrolytic degradation.

Figure 2: Impurity Troubleshooting Tree

Troubleshooting Problem Problem Detected Type1 Product Reverts to SM (Hydrolysis) Problem->Type1 Type2 Insoluble Solid formed (Dimer) Problem->Type2 Type3 Stalled Reaction (Incomplete) Problem->Type3 Sol1 Avoid Aqueous Quench. Use Toluene strip. Type1->Sol1 Sol2 Increase Temp. Add DMF catalyst. Type2->Sol2 Sol3 Add DIPEA (Base). Check POCl3 quality. Type3->Sol3

Caption: Diagnostic tree for identifying and resolving common synthetic failures.

Comparative Data: Solvent & Base Effects[5]

ParameterConditionOutcomeRecommendation
Solvent Neat

Fastest kinetics, easiest workupRecommended
TolueneSlower, requires higher tempGood for scale-up >100g
DCE (Dichloroethane)Too slow (

limit)
Avoid
Base None60-70% conversion often observedAcceptable for small scale

(Triethylamine)
Can form quaternary saltsUse with caution
DIPEA Clean acceleration, no alkylationRecommended

Safety Protocol: Handling


 (Phosphorus Oxychloride) poses severe risks, particularly delayed exothermic decomposition .
  • Inhalation Hazard:

    
     hydrolyzes in moist air to form HCl mist. Always work in a functioning fume hood.
    
  • Quenching Danger: Never add water directly to a large volume of

    
    .
    
    • Correct Method: If you must quench bulk

      
      , dilute it with Toluene or DCM first, then add dropwise to a rapidly stirring mixture of ice and weak base (
      
      
      
      ).
  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

References

  • Mechanistic Insight & Dimer Formation: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1653–1661.[1] [Link]

  • Scale-Up & Process Safety: Pesti, J., et al. "Development of a Robust Scale-Up Synthetic Route for BPR1K871." ACS Omega, 2021. [Link]

Sources

Addressing stability and degradation issues of 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4,7-Dichloro-6-methylquinazoline. This guide is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered during its use. The following information is synthesized from established chemical principles and data from structurally related compounds to provide practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with 4,7-Dichloro-6-methylquinazoline, presented in a question-and-answer format.

Storage and Handling

Question 1: What are the optimal storage conditions for 4,7-Dichloro-6-methylquinazoline to ensure its long-term stability?

Answer: To maintain the integrity of 4,7-Dichloro-6-methylquinazoline, it is crucial to store it under appropriate conditions. Based on supplier recommendations for this and similar compounds, the following storage protocols are advised:

ParameterRecommendationRationale
Temperature 2-8°C for short-to-mid-term storage.[1] For long-term storage, consider -20°C.[2]Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[2]The quinazoline ring system can be susceptible to oxidation. An inert atmosphere minimizes this risk.
Moisture Keep in a tightly sealed container in a dry environment.[1]The chloro groups are susceptible to hydrolysis, which is accelerated by the presence of moisture.
Light Protect from light by using an amber vial or storing it in a dark place.Quinoline and quinazoline derivatives can be susceptible to photodegradation.[3][4]

Question 2: I've noticed the color of my solid 4,7-Dichloro-6-methylquinazoline has changed from off-white to a yellowish or brownish hue. Is it still usable?

Answer: A color change often indicates degradation. The likely culprits are oxidation of the quinazoline ring or the methyl group, or slow hydrolysis. While a slight color change might not significantly impact some applications, it is a strong indicator of impurity formation. It is highly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with your experiment.[5][6]

Reaction and Experimental Issues

Question 3: My reaction involving nucleophilic substitution on 4,7-Dichloro-6-methylquinazoline is giving low yields and multiple spots on my TLC plate. What could be the cause?

Answer: Low yields and the formation of byproducts in nucleophilic substitution reactions are common issues with dichloroquinazoline derivatives. The two chlorine atoms at the 4 and 7 positions have different reactivities, which can lead to a mixture of products. Additionally, the starting material or product might be degrading under the reaction conditions.

Here are some potential causes and solutions:

  • Hydrolysis: The chloro group at the C4 position is particularly susceptible to hydrolysis, especially in the presence of water and at elevated temperatures.[7] This can lead to the formation of the corresponding quinazolinone.

    • Solution: Ensure your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere can also help to exclude moisture.

  • Competing Nucleophilic Attack: If your nucleophile is an amine, it's possible to get substitution at both the C4 and C7 positions, or even over-alkylation if the product is also nucleophilic.[8]

    • Solution: Carefully control the stoichiometry of your reactants. Sometimes, using a large excess of the nucleophile can favor monosubstitution. Alternatively, a protecting group strategy may be necessary.

  • Degradation under Harsh Conditions: High temperatures or the use of strong bases can lead to the degradation of the quinazoline ring system.[9]

    • Solution: If possible, use milder reaction conditions. Screen different solvents and bases to find an optimal system that promotes the desired reaction without causing degradation.

Question 4: I am seeing an unexpected peak in my mass spectrum analysis of a reaction mixture containing 4,7-Dichloro-6-methylquinazoline. How can I identify it?

Answer: An unexpected peak in your mass spectrum could be a byproduct, a degradation product, or an impurity from your starting material. Given the presence of two chlorine atoms, look for characteristic isotopic patterns. A compound with two chlorine atoms will show a distinctive M, M+2, and M+4 peak pattern.[10][11]

Common degradation products to consider are:

  • Hydrolysis product: The replacement of one or both chlorine atoms with a hydroxyl group. This would result in a mass change of -18.5 Da for each chlorine replaced (-35.5 for Cl, +17 for OH).

  • Oxidation product: The addition of an oxygen atom to the methyl group to form a hydroxymethyl or carboxylic acid derivative, or to the quinazoline ring to form an N-oxide.[12][13] This would result in a mass increase of 16 Da for each oxygen atom added.

To confirm the identity of the unknown peak, consider using high-resolution mass spectrometry (HRMS) for an accurate mass determination and tandem mass spectrometry (MS/MS) to obtain fragmentation data.[14]

Potential Degradation Pathways

Understanding the potential degradation pathways of 4,7-Dichloro-6-methylquinazoline is crucial for designing stable formulations and robust experimental protocols. Based on the chemical structure and data from related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The chloro groups, particularly at the C4 position, are susceptible to nucleophilic attack by water, leading to the formation of hydroxy-derivatives (quinazolinones).[7] This can occur under both acidic and basic conditions and is accelerated by heat.

  • Oxidation: The electron-rich quinazoline ring system and the methyl group are potential sites for oxidation.[12][13] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ions.

  • Photodegradation: Aromatic and heteroaromatic compounds with halogen substituents can undergo photodegradation upon exposure to UV light.[3][15] This can involve cleavage of the carbon-chlorine bond to form radical intermediates, which can then lead to a variety of degradation products.

A 4,7-Dichloro-6-methylquinazoline B Hydrolysis (4-Chloro-6-methyl-7-hydroxyquinazoline and/or 7-Chloro-6-methylquinazolin-4(3H)-one) A->B H₂O, heat, acid/base C Oxidation (e.g., Carboxylic acid or N-oxide derivatives) A->C O₂, light, metal ions D Photodegradation (Dechlorinated and other radical-derived products) A->D UV light

Caption: Potential degradation pathways for 4,7-Dichloro-6-methylquinazoline.

Recommended Analytical Protocols

To ensure the quality of your 4,7-Dichloro-6-methylquinazoline and to monitor its stability during experiments, a robust analytical method is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

This protocol provides a general starting point for developing an HPLC method for 4,7-Dichloro-6-methylquinazoline.

  • Column: A C18 column is a good initial choice for the separation of quinazoline derivatives.[16]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

    • The use of formic acid can improve peak shape for nitrogen-containing heterocycles.[17]

  • Elution: A gradient elution is recommended to ensure the separation of the main compound from potential impurities with different polarities. For example, start with a low percentage of B and gradually increase it.

  • Detection: UV detection is suitable for quinazoline derivatives, which typically have strong absorbance in the UV range.[16] Monitoring at around 254 nm is a good starting point, but it is advisable to determine the absorbance maximum of your compound for optimal sensitivity.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.[16]

A Sample Preparation (Dissolve and filter) B HPLC Injection A->B C Separation on C18 Column (Gradient elution) B->C D UV Detection C->D E Data Analysis (Purity assessment) D->E

Caption: General workflow for HPLC purity analysis.

Troubleshooting Common HPLC Issues
  • Peak Tailing: This can be caused by interactions between the basic nitrogen atoms of the quinazoline ring and residual silanol groups on the HPLC column.

    • Solution: Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).[16]

  • Poor Resolution: If impurities are not well-separated from the main peak, optimize the gradient profile, change the organic modifier (e.g., from acetonitrile to methanol), or try a different column chemistry.

  • Inconsistent Retention Times: This can be due to fluctuations in temperature or issues with the mobile phase preparation or HPLC pump.

    • Solution: Use a column oven to maintain a constant temperature. Ensure the mobile phase is well-mixed and degassed.[16]

References

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography and Mass Spectrometry Methods for the Analysis of 4- Butylsulfanylquinazoline.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Grajek, M., et al. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • BenchChem. (2025). Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC.
  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC.
  • The Royal Society of Chemistry. (2025). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from The Royal Society of Chemistry website.
  • Al-Tel, T. H. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 26(11), 3189.
  • Ogasawara, M., et al. (2021). Intermolecular Halogen Bond Detected in Racemic and Optically Pure N-C Axially Chiral 3-(2-Halophenyl)
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • Sharma, S., et al. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3195.
  • ChemicalBook. (n.d.). 4,7-Dichloroquinoline(86-98-6) 1H NMR spectrum.
  • Kumar, A., et al. (2022).
  • Golen, J. A., et al. (2010). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3191.
  • Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1127.
  • Gucky, T., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 20, 438-446.
  • Naoi, M., et al. (1990). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry, 55(2), 593-599.
  • LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds.
  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Wang, D. Z., et al. (2022, September 25). Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview [Video]. YouTube.
  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Letters in Organic Chemistry, 17(11), 816-834.
  • PubChem. (n.d.). 4,7-Dichloroquinazoline.
  • NIST. (n.d.). 4(1H)-Quinazolinone, 2-methyl-.
  • MilliporeSigma. (n.d.). 4,7-Dichloro-6-methoxyquinazoline.
  • ResearchGate. (n.d.). Synthesis of substituted quinazolines. Reaction conditions: 3da....
  • Hua, R., et al. (2021). Selective, stepwise photodegradation of chlorothalonil, dichlobenil and dichloro- and trichloro-isophthalonitriles enhanced by cyanidin in water. Science of The Total Environment, 806(Pt 2), 150157.
  • Nguyen, T. N., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1127.
  • MilliporeSigma. (n.d.). 4,7-Dichloroquinazoline.
  • Wang, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 30(25), 67954-67964.
  • ChemicalBook. (n.d.). 4,7-Dichloroquinazoline synthesis.
  • MilliporeSigma. (n.d.). 4,7-Dichloro-6-methoxyquinazoline.
  • Chen, Y.-C., et al. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
  • Wang, Y., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Environmental Science and Pollution Research, 30(25), 67954-67964.
  • Babić, S., et al. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere, 233, 636-644.
  • ChemScene. (n.d.). 1187616-00-7 | 4,7-Dichloro-6-methylquinazoline.
  • BLD Pharm. (n.d.). 55496-51-0|4,7-Dichloro-6-methoxyquinazoline|BLD Pharm.
  • Wikipedia. (n.d.). 4,7-Dichloroquinoline.

Sources

Identifying and removing impurities from 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Impurity Identification and Removal for Research Professionals

Welcome to the technical support resource for 4,7-dichloro-6-methylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic intermediate. Given its reactive nature, achieving high purity is critical for the success of subsequent synthetic steps. This document provides in-depth, experience-driven answers to common purification challenges, detailed troubleshooting protocols, and the rationale behind our recommended procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude 4,7-dichloro-6-methylquinazoline?

A: The impurity profile of crude 4,7-dichloro-6-methylquinazoline is almost always a direct reflection of the final chlorination step. The most common synthetic route involves the chlorination of 7-chloro-6-methylquinazolin-4(3H)-one using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] Consequently, the primary impurities are typically unreacted starting material, by-products from incomplete reactions or side reactions, and residual reagents.

We have summarized the most frequently observed impurities in the table below for easy reference.

Table 1: Common Impurities in Crude 4,7-Dichloro-6-methylquinazoline

Impurity NameStructureSource / CauseKey Identification Marker
7-Chloro-6-methylquinazolin-4(3H)-one PrecursorIncomplete chlorination reaction.Presence of a broad N-H proton signal in ¹H NMR; lower Rf on TLC.
Hydrolysis Product Same as precursorExposure of the product to moisture during workup or storage. The 4-chloro group is highly susceptible to hydrolysis.[3]Identical to the precursor; often forms during aqueous workup if pH is not controlled.
Residual Phosphorus Oxychloride (POCl₃) ReagentInsufficient quenching or removal post-reaction.Can interfere with subsequent reactions; may not be visible by standard NMR or TLC.
Solvent Adducts (e.g., 4-methoxy derivative) By-productQuenching the reaction with an alcohol (e.g., methanol) can lead to nucleophilic substitution at the 4-position.[3]A new singlet around 4.0 ppm in ¹H NMR corresponding to a methoxy group.
Q2: My ¹H NMR spectrum is complex. How can I definitively distinguish the desired product from the 7-chloro-6-methylquinazolin-4(3H)-one intermediate?

A: This is a critical question, as the starting material is the most common process-related impurity. The key lies in comparing the key structural differences, which are readily apparent in the ¹H NMR spectrum.

  • Disappearance of the N-H Proton: The most telling difference is the broad singlet corresponding to the N-H proton of the quinazolinone ring, typically found far downfield (>12 ppm) in DMSO-d₆.[3] In your purified 4,7-dichloro-6-methylquinazoline product, this signal will be absent.

  • Aromatic Proton Shifts: The conversion of the C4-hydroxyl (in its tautomeric amide form) to a chloro group significantly alters the electron density of the heterocyclic ring. This induces a downfield shift in the adjacent C2-H proton. Expect the singlet for the H-2 proton to shift from ~8.3 ppm in the precursor to a more deshielded position, potentially closer to 9.0 ppm in the final product.[2][3]

Q3: What is the most effective method for removing residual phosphorus oxychloride (POCl₃) after the chlorination reaction?

A: Residual POCl₃ is highly detrimental to many subsequent reactions, especially those involving nucleophiles. A two-pronged approach is most effective for its complete removal.

  • Careful Quenching: The reaction mixture should be cooled significantly before being slowly and carefully added to a mixture of ice and water or a dilute bicarbonate solution. This hydrolyzes the bulk of the POCl₃. Caution: This process is highly exothermic and releases HCl gas; it must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Azeotropic Removal: After the initial aqueous workup and extraction of the product into an organic solvent (like dichloromethane or toluene), residual POCl₃ can be co-distilled. This is effectively achieved by concentrating the organic layer and then adding fresh toluene and re-concentrating under reduced pressure. Repeating this process two to three times is a field-proven method to ensure all volatile phosphorus residues are removed.[1]

Q4: My purified product appears to be degrading upon storage. What are the best practices for storing 4,7-dichloro-6-methylquinazoline?

A: The high reactivity of the 4-chloro group makes this compound particularly sensitive to moisture.[3] Over time, exposure to atmospheric humidity will lead to hydrolysis back to the 7-chloro-6-methylquinazolin-4(3H)-one impurity. To ensure long-term stability and purity, follow these storage protocols:

  • Container: Store in a tightly sealed glass vial, preferably with a PTFE-lined cap.

  • Atmosphere: For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Environment: Store in a desiccator at a cool temperature (2-8°C is recommended).[4] Do not store in a freezer unless the container is perfectly sealed, as this can introduce condensation.

Troubleshooting and Purification Workflows

Guide 1: A Systematic Approach to Impurity Identification

Successful purification begins with accurate identification. Before attempting a large-scale cleanup, it is crucial to understand the composition of your crude material. The following workflow provides a logical sequence for characterization.

G cluster_0 Initial Analysis cluster_1 Impurity Hypothesis cluster_2 Advanced Confirmation TLC 1. TLC Analysis (e.g., 3:1 Hexane:EtOAc) NMR 2. ¹H NMR of Crude (Solvent: CDCl₃ or DMSO-d₆) TLC->NMR Quick Purity Check Hypo 3. Formulate Hypothesis - Is starting material present? - Are there unexpected signals? NMR->Hypo Identify Key Signals LCMS 4. LC-MS Analysis Hypo->LCMS Confirm Mass of Impurities HPLC 5. HPLC Purity Assay LCMS->HPLC Develop Quantitative Method

Caption: Logical workflow for identifying unknown impurities.

Guide 2: Step-by-Step Purification Protocols

Based on the nature of the impurities identified, you can select the most appropriate purification strategy. For this class of compounds, column chromatography generally provides the highest purity, while recrystallization is a faster method for removing minor impurities.

This method is ideal for removing closely related impurities like the quinazolinone precursor. The separation relies on the differential adsorption of the compounds to the silica stationary phase.[5]

Experimental Protocol:

  • Solvent System Selection: First, determine the optimal mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount (a general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase (e.g., 100% petroleum ether).

    • Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed bed. Add a thin layer of sand to the top to prevent disruption.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 4,7-dichloro-6-methylquinazoline in a minimal amount of a volatile solvent like dichloromethane (DCM).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column bed.

  • Elution and Fraction Collection:

    • Begin eluting with the least polar solvent mixture determined during your TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to first elute non-polar impurities, followed by your target compound.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

G Prep Prepare Silica Slurry & Pack Column Load Dry Load Crude Sample onto Column Prep->Load Elute Elute with Solvent Gradient (Hexane -> EtOAc) Load->Elute Collect Collect & Monitor Fractions via TLC Elute->Collect Combine Combine Pure Fractions & Evaporate Solvent Collect->Combine Pool fractions with R_f matching standard Final Pure Product Combine->Final

Caption: General workflow for flash column chromatography.

If your crude material is already of moderate purity (>90%) and the primary impurity is the slightly more polar quinazolinone precursor, recrystallization can be a highly effective and scalable technique.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For dichlorinated quinolines and quinazolines, non-polar hydrocarbon solvents are often effective.[6] Heptane or a hexane/toluene mixture are excellent starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle reflux with stirring. Continue adding small portions of hot solvent until all the solid just dissolves.

  • Hot Filtration (Optional but Recommended): If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. The desired, less soluble product should crystallize out, leaving the more soluble impurities in the mother liquor. For maximum yield, the flask can then be cooled further in an ice bath.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to a constant weight.

References

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • Wikipedia. 4,7-Dichloroquinoline. [Link]

  • Google Patents.
  • ResearchGate. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • PMC. 4,7-Dichloroquinoline. [Link]

Sources

Technical Support Center: Catalyst Selection & Optimization for 4,7-Dichloro-6-methylquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the chlorination of quinazolinones. The transformation of 7-chloro-6-methylquinazolin-4(3H)-one to 4,7-dichloro-6-methylquinazoline is a critical node in the synthesis of kinase inhibitors and antiviral scaffolds[1]. While seemingly a straightforward halogenation, this reaction is governed by strict kinetic parameters and intermediate stabilities.

This guide deconstructs the causality behind catalyst selection, provides self-validating protocols, and addresses the most common failure modes you might encounter at the bench.

Visualizing the Reaction Pathway

G SM 7-Chloro-6-methylquinazolin-4(3H)-one (Starting Material) Int O-Phosphorylated Intermediate (Highly Reactive) SM->Int Phosphorylation (< 25 °C) Cat POCl3 + DMF / DIPEA (Catalyst System) Cat->Int Vilsmeier Activation Prod 4,7-Dichloro-6-methylquinazoline (Target Product) Int->Prod Cl- Displacement (70-90 °C) Dimer Pseudodimer Impurity (Stoichiometric Mismatch) Int->Dimer Reaction with unreacted SM (If POCl3 < 1 eq) Side Reversion to Starting Material (Aqueous Hydrolysis) Prod->Side Poor Workup (H2O / Base > 5 °C) Side->SM Hydrolysis

Fig 1: Mechanistic workflow and failure modes in 4,7-dichloro-6-methylquinazoline synthesis.

Section 1: Catalyst Selection & Mechanistic Causality

Q: Why is N,N-Dimethylformamide (DMF) the preferred catalyst for POCl3-mediated chlorination over neat conditions? A: Running this reaction in neat phosphorus oxychloride (POCl3) relies on direct, kinetically sluggish nucleophilic attack, requiring prolonged reflux (>100 °C) which drives degradation and tar formation. Adding a catalytic amount of DMF (0.1–0.5 equivalents) fundamentally alters the mechanism. DMF reacts with POCl3 to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack active species). This species rapidly O-phosphorylates the tautomeric enol form of the quinazolinone, creating a superior leaving group. This catalytic activation allows the rate-limiting phosphorylation step to occur rapidly even at room temperature[2].

Q: Can I use Diisopropylethylamine (DIPEA) as a catalyst instead? A: DIPEA (Hünig's base) is not a true catalyst in the Vilsmeier sense; it is a stoichiometric acid scavenger. The reaction generates HCl, which can protonate the quinazolinone nitrogen, deactivating the ring and stalling the reaction. DIPEA (pKa ~9) neutralizes this HCl, driving the equilibrium forward. The most optimized systems use a synergistic combination: a non-protic solvent (like toluene)[1], a catalytic amount of DMF for Vilsmeier activation, and a stoichiometric amount of DIPEA to maintain basicity[2].

Section 2: Optimization & Troubleshooting Common Issues

Q: I am observing a significant "pseudodimer" impurity in my LC-MS. How do I eliminate this? A: Pseudodimers form when the highly reactive O-phosphorylated intermediate reacts with unreacted starting material (quinazolinone) instead of the desired chloride ion[2]. This is a stoichiometric and thermal mismatch. To eliminate it:

  • Reagent Ratio: Ensure a minimum of 1.5 to 2.0 molar equivalents of POCl3. A minimum of 1 molar equivalent is strictly required just to convert the intermediates to the product[2].

  • Temperature Phasing: The reaction must be separated into two distinct stages[3]. Keep the initial addition temperature below 25 °C under basic conditions to complete phosphorylation before heating to 70–90 °C[2]. Heating too early while unreacted starting material remains will guarantee dimer formation.

Q: My reaction shows complete conversion by TLC, but after workup, I recover mostly starting material. What went wrong? A: You are likely experiencing aqueous hydrolysis during your quench. 4-Chloroquinazolines are notoriously unstable toward water and bases (such as ammonium hydroxide or sodium bicarbonate)[4]. If you quench excess POCl3 directly with aqueous base and the exothermic reaction spikes the temperature, the 4,7-dichloro-6-methylquinazoline will rapidly hydrolyze back to the starting quinazolinone[4]. Solution: Never quench the bulk reaction directly into water. First, remove excess POCl3 via vacuum distillation. Then, dissolve the crude residue in an inert solvent and perform an inverse quench into vigorously stirred ice-water, keeping the internal temperature strictly <5 °C.

Table 1: Catalyst & Condition Optimization Summary
Catalyst SystemPOCl3 Eq.SolventTemperature ProfileYieldImpurity Profile
None (Neat) 5.0 - 10.0None100 °C (Reflux)~60%High degradation, tar formation.
DMF (0.1 eq) 3.0None90 °C80%Clean, but trace pseudodimer present.
DMF + DIPEA 1.5 - 2.0Toluene20 °C (1h) → 80 °C (4h)>90%Highly pure, dimer completely suppressed.

Section 3: Self-Validating Experimental Protocol

This optimized methodology utilizes in-process controls (IPC) to validate intermediate formation, ensuring you do not proceed to workup blindly.

Step-by-Step Synthesis of 4,7-Dichloro-6-methylquinazoline:

  • Preparation: Suspend 7-chloro-6-methylquinazolin-4(3H)-one (1.0 eq) in anhydrous toluene (5 volumes). Toluene is an excellent non-protic solvent that allows for lower POCl3 equivalents compared to neat reactions[1].

  • Catalyst Addition: Add DIPEA (1.2 eq) and DMF (0.1 eq). Stir for 10 minutes under a nitrogen atmosphere.

  • Phosphorylation (Cold Phase): Cool the reactor to 10 °C. Add POCl3 (1.5 eq) dropwise, maintaining the internal temperature strictly <25 °C. Stir at 20 °C for 1 hour.

    • Self-Validation Check 1: Withdraw a 10 µL aliquot and quench into 1 mL of dry methanol. LC-MS should reveal the 4-methoxy derivative. This confirms complete O-phosphorylation without risking aqueous reversion. If starting material remains, extend the cold phase.

  • Chlorination (Hot Phase): Once phosphorylation is confirmed, heat the mixture to 80 °C for 4 to 6 hours[2].

    • Self-Validation Check 2: Repeat the methanol quench. The stable 4-chloro product resists rapid methanolysis at room temperature, so the LC-MS will now show the target 4,7-dichloro-6-methylquinazoline mass, indicating successful chloride displacement.

  • Workup: Cool to room temperature. Distill off the toluene and any residual POCl3 under reduced pressure. Dissolve the resulting heavy syrup in dichloromethane (10 volumes). Perform an inverse quench by adding the DCM solution dropwise into vigorously stirred ice-water (0–5 °C). Separate the organic layer immediately, dry over anhydrous Na2SO4, and concentrate to afford the highly pure product.

References

  • Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, American Chemical Society, 2011.[Link]

  • You, C., et al. "Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection." ACS Omega, American Chemical Society, 2025.[Link]

  • "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?" ResearchGate, 2021.[Link]

Sources

Technical Support Center: 4,7-Dichloro-6-methylquinazoline Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solvent Effects & Troubleshooting for Nucleophilic Substitution (


)
Compound ID:  4,7-Dichloro-6-methylquinazoline
Application:  Kinase Inhibitor Synthesis (e.g., EGFR, VEGFR targets)
Date:  March 05, 2026

Executive Summary & Reactivity Profile

Welcome to the technical support guide for 4,7-Dichloro-6-methylquinazoline . This scaffold is a critical intermediate in the synthesis of tyrosine kinase inhibitors. The presence of two chlorine atoms (C4 and C7) and a methyl group (C6) creates a specific electronic environment that dictates reactivity.

The "Why" Behind the Chemistry

The reactivity difference between the C4 and C7 positions is the foundation of your synthetic strategy.

  • C4-Position (Highly Reactive): Located between two nitrogen atoms in the pyrimidine ring. The electronegative nitrogens pull electron density, making C4 highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C7-Position (Less Reactive): Located on the benzenoid ring. It is significantly less activated. The C6-methyl group is electron-donating, which slightly increases electron density on the benzene ring, further reducing C7 reactivity compared to unsubstituted analogs.

Critical Rule: Under controlled conditions (temperature < 100°C), substitution occurs almost exclusively at C4 . C7 substitution typically requires harsh conditions or transition metal catalysis (e.g., Buchwald-Hartwig).

Solvent Selection Strategy

The choice of solvent is not just about solubility; it dictates the reaction mechanism, rate, and impurity profile.

Solvent Comparison Table
Solvent ClassExamplesPrimary Mechanism RoleRecommended ForRisk Factor
Polar Protic Isopropanol (IPA), Ethanol, n-ButanolAcid Catalysis Support: Stabilizes the leaving group (

) and solvates the transition state.
Anilines: The product often precipitates as HCl salt, driving equilibrium.Nucleophilic competition (solvolysis) if reaction is too slow.
Polar Aprotic DMF, DMAc, DMSO, NMPDipolar Activation: Solvates cations (

,

) but leaves nucleophiles "naked" and highly reactive.
Weak Nucleophiles: Phenols, bulky amines, or acid-sensitive groups.Hydrolysis: Highly hygroscopic. Traces of water lead to 4-hydroxy impurity.
Non-Polar Toluene, DioxaneInert Medium: Requires higher temps or external base/catalyst.High-Temp Reactions: When reflux >120°C is needed.Poor solubility of the quinazoline starting material.
Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired substitution and the hydrolysis side reaction.

ReactionPathways Start 4,7-Dichloro-6- methylquinazoline Product Product: 4-Amino-7-chloro- 6-methylquinazoline Start->Product Kinetic Control (Polar Protic/Aprotic) Impurity Impurity: 4-Hydroxy-7-chloro- 6-methylquinazoline Start->Impurity Hydrolysis (Wet Solvent/High T) Nu Nucleophile (R-NH2) Nu->Product Water Water (Impurity) Water->Impurity

Figure 1: Kinetic competition between desired


 at C4 and hydrolysis. Hydrolysis is irreversible and thermodynamically favored in the presence of water.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am seeing a significant amount of 4-hydroxy-7-chloro-6-methylquinazoline (Hydrolysis) in my LC-MS."

Diagnosis: Moisture contamination. The C4-Cl bond is extremely labile to hydrolysis, especially in polar aprotic solvents (DMF/DMSO) which are hygroscopic. The Fix:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Store DMF/DMAc over activated 4Å molecular sieves for 24 hours before use.

  • Reagent Check: If using a hygroscopic amine (e.g., salts like amine hydrochloride), ensure it is dried.

  • Protocol Switch: If possible, switch to Isopropanol (IPA) . Hydrolysis is slower in IPA than in wet DMF because water is less "activated" in protic media compared to the "naked hydroxide" effect in aprotic dipolar solvents.

Issue 2: "The reaction is stuck at 60% conversion. Adding more heat produces impurities."

Diagnosis: Product inhibition or HCl poisoning. The Fix:

  • The "Salt Crash" Method: If using IPA/Ethanol, the product likely forms an HCl salt. If this salt is soluble, the free HCl in solution can protonate the nucleophile (amine), deactivating it.

    • Action: Cool the reaction to 0°C to force precipitation of the product salt.

  • Base Scavenger: Add 1.1 equivalents of a non-nucleophilic base like DIPEA (Hünig's base) or 2,6-lutidine . Avoid strong inorganic bases (NaOH) which promote hydrolysis.

Issue 3: "I observe a small amount of double substitution (reaction at C7)."

Diagnosis: Conditions are too harsh (Temperature > 100°C) or the nucleophile is too strong. The Fix:

  • Temperature Control: The C4 reaction usually proceeds at 60-80°C. C7 activation typically requires >120°C. Lower your bath temperature.

  • Stoichiometry: Ensure you are not using a massive excess of amine (>3 equiv) if using high heat.

Validated Experimental Protocols

Protocol A: The "Precipitation" Method (Standard for Anilines)

Best for: Synthesizing Gefitinib/Erlotinib analogs where the nucleophile is an aromatic amine.

  • Dissolution: Suspend 4,7-dichloro-6-methylquinazoline (1.0 equiv) in Isopropanol (IPA) (10-15 mL per gram).

  • Addition: Add the aniline nucleophile (1.1 equiv).

  • Reaction: Heat to reflux (approx. 82°C) for 2–4 hours.

    • Observation: The mixture should turn from a suspension to a clear solution, then a thick precipitate (the HCl salt) will form.

  • Workup: Cool to room temperature (or 0°C). Filter the solid. Wash with cold IPA and diethyl ether.

  • Free Basing (Optional): Suspend the solid in EtOAc/Water and neutralize with saturated

    
    .
    
Protocol B: The "Solution" Method (For Aliphatic Amines/Phenols)

Best for: Secondary amines or acid-sensitive nucleophiles.

  • Dissolution: Dissolve 4,7-dichloro-6-methylquinazoline (1.0 equiv) in anhydrous DMF or DMAc .

  • Base: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv).
    
  • Addition: Add the nucleophile (1.1 equiv).

  • Reaction: Heat to 60–80°C. Monitor by TLC/LC-MS.

    • Note: Do not exceed 90°C to avoid C7 reactivity.

  • Workup: Pour the reaction mixture into crushed ice/water. The product should precipitate. Filter and wash with water to remove residual DMF.

Decision Tree for Experiment Design

Use this logic flow to select the correct solvent system for your specific nucleophile.

DecisionTree Start Select Nucleophile Type Aniline Aromatic Amine (Aniline) Start->Aniline Aliphatic Aliphatic Amine (Primary/Secondary) Start->Aliphatic Phenol Phenol / Thiol Start->Phenol IPA Protocol A: Reflux in Isopropanol (No Base) Aniline->IPA Standard DMF Protocol B: DMF + K2CO3 (Temp < 80°C) Aliphatic->DMF If insoluble THF THF + DIPEA (Reflux) Aliphatic->THF If soluble Phenol->DMF Requires Base

Figure 2: Solvent selection decision tree based on nucleophile class.

References

  • Regioselectivity in Quinazolines: Latorre, A., et al. (2024).[1][2][3][4] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Molecules, 29(24), 6021.[5] Supports the mechanistic explanation of C4 vs C7 reactivity and LUMO coefficients.

  • Solvent Effects on

    
    : 
    Ormazábal-Toledo, R., et al. (2013).[6] Specific Nucleophilic and Electrophilic Solvation in a 
    
    
    
    Reaction. Frontiers in Chemistry. Details the role of solvent hydrogen bonding in activating the quinazoline core.
  • Synthetic Protocols (Kinase Inhibitors): BenchChem Technical Support. (2025).[7][8] 4,7-Dichloroquinoline Substitution Reactions: Troubleshooting & Optimization. Provides practical workup procedures and impurity profiles for dichloro-heterocycles.

  • Synthesis of Afatinib Intermediates: Tuyen, N. V., et al. (2020).[9] Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134.[7] Highlights the instability and hydrolysis risks of 4,7-dichloroquinazoline derivatives.[7]

Sources

Technical Support Center: Preventing Hydrolysis of 4,7-Dichloro-6-methylquinazoline During Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals struggling with the isolation of 4,7-dichloro-6-methylquinazoline.

The conversion of a quinazolin-4(3H)-one derivative to its corresponding 4-chloroquinazoline via phosphorus oxychloride (


) is a foundational transformation in medicinal chemistry. However, the 4-chloro intermediate is notoriously unstable. This guide deconstructs the mechanistic causes of product degradation and provides field-validated, self-contained protocols to ensure high-yield isolation.

The Mechanistic Root Cause: Why Does Hydrolysis Occur?

To solve the problem, we must first understand the causality of the degradation. The quinazoline ring system features an "


-nitrogen effect," where the C4 position is sandwiched between two highly electronegative nitrogen atoms within the pyrimidine ring[1]. This renders the C4 carbon exceptionally electrophilic.

When you chlorinate 7-chloro-6-methylquinazolin-4(3H)-one using neat


, the resulting 4,7-dichloro-6-methylquinazoline contains a highly labile C4-Cl bond. During a standard aqueous workup, two catastrophic factors combine:
  • Exothermic Quenching: Unreacted

    
     reacts violently with water, generating 
    
    
    
    ,
    
    
    , and intense heat.
  • Nucleophilic Attack: If an aqueous base (e.g.,

    
    , 
    
    
    
    ) is added to neutralize the acid, the resulting hydroxide ions (
    
    
    ) act as aggressive nucleophiles.

The combination of heat and aqueous base causes rapid nucleophilic displacement of the C4-chloride, hydrolyzing the product back into the quinazolin-4(3H)-one starting material[2].

Hydrolysis A 4,7-Dichloro-6-methylquinazoline (Highly Electrophilic C4) B Aqueous Workup (H2O / OH- / Heat) A->B Exposure to moisture/base C Nucleophilic Attack at C4 (Displacement of Cl-) B->C Exothermic conditions D 7-Chloro-6-methylquinazolin-4(3H)-one (Hydrolyzed Starting Material) C->D Tautomerization

Caption: Mechanism of base-catalyzed hydrolysis of 4-chloroquinazolines during aqueous workup.

Troubleshooting FAQs

Q1: I refluxed my starting material in


 for 4 hours. TLC of the reaction mixture showed 100% conversion. However, after quenching with water and neutralizing with ammonium hydroxide, my isolated solid was pure starting material. What went wrong? 
You experienced classic base-catalyzed hydrolysis[3]. By adding water directly to the 

reaction mixture, you triggered a massive exotherm. The subsequent addition of ammonium hydroxide provided the exact nucleophilic conditions needed to displace the newly formed C4-chloride. Never add water directly to a bulk

reaction mixture.

Q2: How can I accurately monitor the reaction by TLC without hydrolyzing the sample? 4-Chloroquinazolines can hydrolyze even in the ambient moisture of a silica TLC plate or during a sloppy micro-extraction[2]. Self-Validating Protocol: Remove a 10


L aliquot of the reaction mixture. Evaporate the 

under a gentle stream of nitrogen. Dissolve the dry residue in anhydrous dichloromethane (DCM) or chloroform, and spot this directly onto the TLC plate. Elute immediately.

Q3: How do I safely remove the excess


 before workup? 
Do not attempt to quench bulk 

. Instead, remove it via vacuum distillation (rotary evaporation).

has a boiling point of 106 °C. By applying a strong vacuum (e.g., a diaphragm pump) and heating the bath to 40–50 °C, you can strip off the majority of the reagent. Co-evaporating with anhydrous toluene (azeotropic removal) helps remove the final traces[4].

Q4: Can I bypass the isolation of 4,7-dichloro-6-methylquinazoline entirely? Yes. If your ultimate goal is to synthesize a 4-aminoquinazoline (e.g., via


 with an aniline or aliphatic amine), you can "telescope" the reaction. After evaporating the 

, dissolve the crude 4-chloroquinazoline in anhydrous isopropanol or DMF, add your amine nucleophile, and proceed directly to the next step[2][5].

Quantitative Comparison of Workup Strategies

To guide your experimental design, the following table summarizes the expected outcomes of various workup methodologies based on literature precedent and field experience.

Workup MethodologyHydrolysis RiskTypical Isolated YieldPurity ProfilePrimary Use Case
Direct Aqueous Quench (Base Neutralization) Critical (>90% degradation)< 10%Poor (Mostly SM)Not recommended under any circumstance.
Vacuum Distillation + Reverse Quench Low to Moderate75% - 85%GoodStandard neat

reactions requiring isolation.
Toluene /

/

Method
Minimal 85% - 95%ExcellentScale-up; highly sensitive substrates.
Telescoping (In-situ Amination) None (No isolation)N/A (Overall 70-90%)VariesWhen the 4-chloro intermediate is not the final product.

Validated Experimental Protocols

Below are two self-validating protocols designed to prevent hydrolysis. Protocol A is the optimized standard for neat


. Protocol B is a highly recommended alternative that minimizes 

usage, making workup significantly safer and cleaner[6].
Protocol A: The "Reverse Quench" Method (Neat )

Use this if you must run the reaction in neat


 as the solvent.
  • Reaction: Reflux 7-chloro-6-methylquinazolin-4(3H)-one in neat

    
     (approx. 5-10 volumes) for 3-4 hours until complete by dry-aliquot TLC.
    
  • Evaporation: Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the excess

    
     under high vacuum at 45 °C.
    
  • Azeotropic Drying: Add 2 volumes of anhydrous toluene to the thick residue and evaporate again to remove residual

    
    .
    
  • Dilution: Dissolve the resulting crude residue in a large volume of anhydrous DCM (e.g., 20 mL/gram of substrate).

  • Reverse Quench: Prepare a vigorously stirring biphasic mixture of saturated aqueous

    
     and crushed ice (pH ~8). Slowly pour the DCM solution into the ice-cold buffer.
    
  • Rapid Extraction: Separate the layers immediately (contact time with water should be < 5 minutes). Extract the aqueous layer once more with cold DCM.

  • Isolation: Dry the combined organic layers over anhydrous

    
     (do not use 
    
    
    
    as it clumps and traps water), filter, and concentrate under reduced pressure to yield 4,7-dichloro-6-methylquinazoline.
Protocol B: The Toluene / Triethylamine Method (Recommended)

This method uses near-stoichiometric


, entirely avoiding the need for aggressive aqueous quenching[6].
  • Setup: In an oven-dried flask under nitrogen, suspend the starting quinazolin-4(3H)-one (1.0 equiv) in anhydrous toluene (10 volumes).

  • Reagent Addition: Add triethylamine (

    
    , 1.2 equiv). Slowly add 
    
    
    
    (1.2 equiv) dropwise at room temperature.
  • Heating: Heat the suspension to reflux (approx. 110 °C). The mixture will typically turn clear as the starting material is consumed (1-3 hours).

  • Workup: Cool the reaction to room temperature. The triethylamine hydrochloride salts will precipitate. Filter the mixture through a pad of Celite to remove the salts.

  • Concentration: Concentrate the toluene filtrate directly under reduced pressure. The resulting 4,7-dichloro-6-methylquinazoline is usually of sufficient purity (>95%) for immediate downstream use without any aqueous contact.

Workflow Start Reaction Complete (Quinazolinone + POCl3) Decision Was neat POCl3 used? Start->Decision Evap Vacuum Distillation & Toluene Azeotrope Decision->Evap Yes (Protocol A) Filter Cool & Filter through Celite (Removes NEt3-HCl salts) Decision->Filter No, Toluene/NEt3 used (Protocol B) Dilute Dilute in Anhydrous DCM Evap->Dilute Quench Reverse Quench: Pour into Ice-Cold NaHCO3 Dilute->Quench Extract Rapid Biphasic Extraction (< 5 min aqueous contact) Quench->Extract Dry Dry over MgSO4 & Concentrate (Pure 4,7-Dichloro-6-methylquinazoline) Filter->Dry Direct Concentration Extract->Dry

Caption: Optimized decision tree and workflow for the isolation of 4-chloroquinazolines.

References

  • ResearchGate Community. "What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one?" ResearchGate, 2021. Available at:[Link][2][3]

  • Mphahlele, M. J., et al. "Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines." Molecules, National Institutes of Health (PMC), 2018. Available at:[Link][1][7]

  • ResearchGate Community. "How should I proceed in Chlorination using POCl3?" ResearchGate, 2014. Available at:[Link][4]

  • US Patent Application. "Novel piperidyl derivatives of quinazoline and isoquinoline." Google Patents, US20060019975A1, 2006. Available at:[5]

  • Royal Society of Chemistry. "Electronic Supplementary Information: Formation of 4-chloroquinazoline using POCl3." RSC, 2020. Available at:[Link][6]

Sources

Validation & Comparative

Validated analytical methods for 4,7-Dichloro-6-methylquinazoline characterization

Author: BenchChem Technical Support Team. Date: March 2026

Validated Analytical Characterization of 4,7-Dichloro-6-methylquinazoline: A Comparative Guide

Part 1: Executive Summary & Strategic Context

4,7-Dichloro-6-methylquinazoline (CAS: 1187616-00-7) is a critical pharmacophore intermediate, primarily utilized in the synthesis of second and third-generation Tyrosine Kinase Inhibitors (TKIs) targeting EGFR mutations. Unlike its nitro- (Afatinib intermediate) or methoxy- (Gefitinib intermediate) analogs, the 6-methyl variant offers a unique hydrophobic profile that alters metabolic stability and binding affinity in final drug candidates.

The Analytical Challenge: The core challenge in characterizing this compound lies in the lability of the C4-chlorine atom . Functioning as a cyclic imidoyl chloride, the C4 position is highly susceptible to nucleophilic attack (hydrolysis), rapidly converting the analyte into 7-chloro-6-methylquinazolin-4(3H)-one (the "4-hydroxy" impurity) in the presence of moisture.

This guide moves beyond generic protocols, offering a comparative analysis of validated methods that account for this instability, ensuring accurate purity assessment and structural confirmation.

Part 2: Comparative Methodology Overview

The following table contrasts the three primary analytical approaches. Method A (HPLC-UV) is the recommended standard for QC release, while Method B (LC-MS) is essential for impurity profiling.

FeatureMethod A: RP-HPLC-UV Method B: UPLC-MS/MS Method C: GC-MS
Primary Use Purity Release, QC, Stability TestingImpurity ID, Trace AnalysisResidual Solvent, Volatile Impurities
Sensitivity Moderate (LOQ ~0.05%)High (LOQ < 0.01%)Moderate
Stability Risk Low (If rapid gradients & acidic pH used)Low (Fast run times minimize hydrolysis)High (Thermal degradation of 4-Cl possible)
Specificity High (Separates 4-OH impurity)Very High (Mass confirmation)Low (Matrix interference)
Cost $

$

Part 3: Deep Dive – Validated Protocols

Method A: The "Gold Standard" RP-HPLC Protocol

Best for: Routine Purity Analysis and Quantifying the Hydrolysis Impurity.

Expert Insight: Standard C18 columns are sufficient, but a Phenyl-Hexyl column provides superior selectivity for the halogenated aromatic ring, offering better resolution between the active 4-chloro compound and the 4-hydroxy degradant.

Protocol Parameters:

  • Column: Agilent Zorbax Eclipse XDB-C18 (150mm x 4.6mm, 5µm) OR Phenomenex Luna Phenyl-Hexyl.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the 4-Cl moiety).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 25°C (Do not heat; elevated temps accelerate hydrolysis).

  • Detection: UV @ 254 nm (Quinazoline max absorption).

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Equilibration
10.0 90% Linear Ramp (Elute Product)
12.0 90% Wash
12.1 30% Re-equilibration

| 15.0 | 30% | Stop |

System Suitability Criteria (Self-Validating):

  • Resolution (Rs): > 2.0 between 4,7-Dichloro-6-methylquinazoline (RT ~8.5 min) and 7-chloro-6-methylquinazolin-4(3H)-one (RT ~4.2 min).

  • Tailing Factor: < 1.5.

  • % RSD (n=5): < 2.0% for main peak area.

Method B: High-Sensitivity UPLC-MS

Best for: Structural Confirmation and Identification of Des-chloro Impurities.

Expert Insight: The 4,7-dichloro substitution pattern creates a distinct isotope cluster. In ESI+ mode, look for the M+H (213) , M+2 (215) , and M+4 (217) peaks in a 9:6:1 intensity ratio . Any deviation suggests dechlorination (monochloro impurity).

Protocol Parameters:

  • Instrument: Waters ACQUITY UPLC H-Class with QDa or Q-TOF.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Mobile Phase: 10mM Ammonium Formate (pH 3.5) / Acetonitrile.[1]

  • Gradient: 5% to 95% B in 3.0 minutes (Fast run prevents on-column degradation).

  • Ionization: ESI Positive Mode.

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile Cl).

Part 4: Structural Characterization (NMR & IR)

To validate the "6-methyl" identity against the "6-nitro" or "6-methoxy" analogs, use these specific markers:

  • 1H-NMR (DMSO-d6, 400 MHz):

    • Methyl Group: A distinct singlet at δ 2.45 – 2.55 ppm (Integrating for 3H). This is the primary differentiator from Afatinib intermediates.

    • Aromatic Protons: Two singlets (due to 4,6,7-substitution pattern isolating H5 and H8).

      • H-5: ~δ 8.1 ppm (singlet).

      • H-8: ~δ 8.3 ppm (singlet).

      • H-2: ~δ 9.1 ppm (singlet, highly deshielded by N=C-N).

  • FT-IR (KBr Pellet):

    • C=N Stretch: 1610–1630 cm⁻¹.

    • C-Cl Stretch: Strong bands at 750–800 cm⁻¹.

    • Absence of: Broad -OH stretch (3200-3500 cm⁻¹). Presence indicates hydrolysis.

Part 5: Visualization of Analytical Workflow

The following diagram illustrates the critical decision pathways for characterizing this compound, emphasizing the handling of the labile chloride.

AnalyticalWorkflow cluster_risk CRITICAL RISK: Hydrolysis Sample Crude 4,7-Dichloro-6-methylquinazoline Solubility Dissolve in Anhydrous ACN/DMSO (Avoid MeOH/H2O to prevent Hydrolysis) Sample->Solubility MethodChoice Select Analytical Method Solubility->MethodChoice Hydrolysis 4-OH Degradant Formation (7-chloro-6-methylquinazolin-4-one) Solubility->Hydrolysis If Wet Solvent Used HPLC Method A: RP-HPLC (UV 254nm) (Acidic Mobile Phase) MethodChoice->HPLC QC / Purity LCMS Method B: UPLC-MS (ESI+) (Isotope Pattern Check) MethodChoice->LCMS Impurity Profiling NMR Method C: 1H-NMR (DMSO-d6) (Structural ID) MethodChoice->NMR Identity Validation Result_Purity Quantify Purity & 4-OH Impurity (Hydrolysis) HPLC->Result_Purity Result_ID Confirm Cl2 Isotope Pattern (9:6:1) Confirm Methyl Singlet (2.5 ppm) LCMS->Result_ID NMR->Result_ID

Caption: Analytical decision tree highlighting the critical "anhydrous handling" step to prevent artifactual hydrolysis of the 4-chloro group during preparation.

Part 6: References

  • ChemScene. (2024). Product Data Sheet: 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7). Retrieved from

  • MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (Methodology adapted for methyl-analog). Retrieved from

  • BenchChem. (2025).[2] A Comparative Guide to Analytical HPLC Methods for Quinazoline Intermediates. Retrieved from

  • National Institutes of Health (NIH). (2020). Development and validation of HPLC methods for Quinazoline TKIs. Retrieved from

Sources

A Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,7-Dichloro-6-methylquinazoline: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, quinazoline derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents, including several approved anticancer drugs.[1] The precise structural elucidation of these molecules is paramount, as subtle changes in substitution patterns can dramatically alter their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for any spectral analysis. The structure of 4,7-dichloro-6-methylquinazoline with the standard IUPAC numbering convention is presented below. This numbering is crucial for the assignment of NMR signals.

Caption: Structure of 4,7-dichloro-6-methylquinazoline with atom numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to be relatively simple, featuring four distinct signals corresponding to the three aromatic protons and the methyl group protons. Due to the substitution pattern, no proton-proton (H-H) spin-spin coupling is expected between these signals, leading to four singlets.

Predicted Data

The predicted chemical shifts are based on the known spectrum of 4,7-dichloro-6-nitroquinazoline, with adjustments made for the electronic effect of a methyl group replacing a nitro group.[2] A methyl group is significantly less electron-withdrawing than a nitro group, which will cause upfield (lower ppm) shifts for nearby protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H-28.9 - 9.1Singlet (s)1HLocated between two electron-withdrawing nitrogen atoms, resulting in a significant downfield shift.[3]
H-57.8 - 8.0Singlet (s)1HThis proton is ortho to the C-6 methyl group. The electron-donating nature of the methyl group will shield this proton relative to a nitro-substituted analogue.
H-88.0 - 8.2Singlet (s)1HThis proton is ortho to the C-7 chloro group and is influenced by the heterocyclic nitrogen (N1), typically shifting it downfield.
-CH₃ (at C-6)2.4 - 2.6Singlet (s)3HTypical chemical shift for an aromatic methyl group.
Comparative Analysis: The Influence of the C-6 Substituent

To understand the rationale behind these predictions, a comparison with related structures is invaluable.

  • 4,7-dichloro-6-nitroquinazoline : The reported ¹H NMR signals are H-2 (9.18 ppm), H-5 (8.76 ppm), and H-8 (8.30 ppm) in CDCl₃.[2]

  • 4,7-dichloro-6-methylquinazoline (Predicted) : Replacing the strongly electron-withdrawing nitro group with a weakly electron-donating methyl group is expected to cause a significant upfield shift for the adjacent H-5 proton (predicted here as ~7.8-8.0 ppm). The effect on the more distant H-2 and H-8 protons will be less pronounced but should still result in a slight upfield shift.

This comparison highlights the diagnostic power of NMR in confirming the identity and substitution pattern of the quinazoline ring.

Part 2: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by hybridization, proximity to electronegative atoms (N, Cl), and substituent effects.

Predicted Data

The predictions below are derived from general quinazoline chemical shift ranges and by comparing with the data for 4,7-dichloro-6-nitroquinazoline.[2][4] The replacement of the nitro group with a methyl group will most significantly impact the chemical shift of the directly attached C-6 and the adjacent C-5 and C-7 carbons.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Expected Signal IntensityRationale for Prediction
C-2155 - 157MediumLocated between two nitrogen atoms, resulting in a downfield shift.
C-4161 - 163Weak (Quaternary)Attached to electronegative nitrogen and chlorine atoms, causing a strong downfield shift.
C-4a120 - 122Weak (Quaternary)Bridgehead carbon, typically found in the aromatic region.
C-5125 - 127StrongProtonated aromatic carbon. Shift influenced by the adjacent methyl-bearing C-6.
C-6138 - 140Weak (Quaternary)Attached to the methyl group. The methyl substituent causes a downfield shift at the point of attachment.
C-7134 - 136Weak (Quaternary)Attached to a chlorine atom, leading to a downfield shift.
C-8128 - 130StrongProtonated aromatic carbon, ortho to the C-7 chloro group.
C-8a150 - 152Weak (Quaternary)Bridgehead carbon attached to N-1, shifted downfield.
-CH₃ (at C-6)18 - 22Medium-StrongTypical chemical shift for an aromatic methyl carbon.

Note on Signal Intensity: In a standard proton-decoupled ¹³C NMR spectrum, the intensity of a signal is not directly proportional to the number of carbons. Quaternary carbons (those without attached protons) typically exhibit weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE).[5]

Part 3: Experimental Protocols

To obtain high-quality, reproducible NMR data for 4,7-dichloro-6-methylquinazoline, the following experimental protocol is recommended.

Workflow for NMR Analysis

A Sample Preparation B Instrument Setup & Shimming A->B Dissolve ~10mg in 0.7mL CDCl₃ C ¹H NMR Acquisition B->C Lock & Shim D ¹³C NMR Acquisition B->D Lock & Shim E Data Processing C->E Standard 1D Pulse Program D->E Proton-decoupled Pulse Program F Spectral Interpretation E->F Fourier Transform, Phasing, Baseline Correction G Structure Verification F->G Assign signals, Analyze couplings

Caption: Standard workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 10-15 mg of purified 4,7-dichloro-6-methylquinazoline.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and sensitivity.

    • Insert the sample and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Data Acquisition:

    • Experiment: A standard 1D proton experiment.

    • Spectral Width: Set to cover a range of approximately -2 to 12 ppm.

    • Pulse Angle: Use a 30-45° flip angle.

    • Relaxation Delay (d1): Set to 2-5 seconds.

    • Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Experiment: A standard 1D proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: Set to cover a range of approximately 0 to 200 ppm.

    • Pulse Angle: Use a 30° flip angle.

    • Relaxation Delay (d1): Set to 2-5 seconds. A longer delay may be needed to observe quaternary carbons more clearly.

    • Number of Scans: Acquire 1024-4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if necessary.

    • Perform a Fourier transform on the Free Induction Decay (FID).

    • Phase the spectrum carefully to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm for ¹H NMR, and the central peak of the CDCl₃ multiplet to 77.16 ppm for ¹³C NMR.

This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR analysis of 4,7-dichloro-6-methylquinazoline. By combining predictive methods with comparative analysis and standardized experimental protocols, researchers can confidently characterize this and other related quinazoline derivatives, accelerating progress in drug discovery and development.

References

  • Tse, E.G., et al. (2020). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. [Link]

  • PubChem. 4,7-Dichloroquinazoline. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Nguyen, T. H. T., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(2), M1134. [Link]

  • University of Oregon. 13C NMR Chemical Shift. [Link]

  • Chemguide. Interpreting C-13 NMR spectra. [Link]

Sources

A Comparative Analysis of 4,7-Dichloro-6-methylquinazoline and Structurally Related Quinoline Derivatives in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the quinazoline and quinoline scaffolds represent two of the most prolific and versatile heterocyclic systems.[1][2] Their rigid, bicyclic structures provide an ideal framework for the development of a wide array of therapeutic agents, particularly in the realm of oncology and infectious diseases.[3][4] This guide provides an in-depth comparative analysis of 4,7-dichloro-6-methylquinazoline, a key building block in synthetic chemistry, with structurally analogous quinoline derivatives. By examining their synthesis, chemical properties, and, most importantly, their biological activities through a data-driven lens, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research endeavors.

The Quinazoline and Quinoline Scaffolds: A Tale of Two Heterocycles

Quinazoline and quinoline are both bicyclic aromatic compounds composed of a benzene ring fused to a nitrogen-containing six-membered ring. The key distinction lies in the arrangement of the nitrogen atoms: quinoline contains a single nitrogen atom in its pyridine ring, while quinazoline possesses two nitrogen atoms in a pyrimidine ring.[5][6] This seemingly subtle difference has profound implications for their electronic properties, reactivity, and, consequently, their interactions with biological targets.

Table 1: Core Structural and Property Differences between Quinoline and Quinazoline

FeatureQuinolineQuinazoline
Core Structure Benzene fused to a pyridine ringBenzene fused to a pyrimidine ring
Nitrogen Atoms OneTwo
General Reactivity The pyridine ring is generally less reactive towards electrophilic substitution than the benzene ring. Nucleophilic substitution is favored at the 2- and 4-positions.The pyrimidine ring is more electron-deficient and generally more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
Biological Significance Core of numerous antimalarial drugs (e.g., chloroquine), and also found in anticancer and antibacterial agents.[4][7]A privileged scaffold in modern oncology, forming the basis for numerous tyrosine kinase inhibitors (e.g., gefitinib, erlotinib).[3][8]

Synthesis and Chemical Properties: A Comparative Overview

The synthetic routes to quinazolines and quinolines are well-established, with various methods available to introduce a wide range of substituents. The chloro groups at the 4- and 7-positions of both scaffolds are particularly important as they provide reactive handles for further functionalization, often through nucleophilic aromatic substitution.

Proposed Synthesis of 4,7-Dichloro-6-methylquinazoline

Synthesis of 4,7-Dichloro-6-methylquinazoline cluster_0 Proposed Synthetic Pathway 2-Amino-4-chloro-5-methylbenzoic_acid 2-Amino-4-chloro- 5-methylbenzoic Acid 7-Chloro-6-methylquinazolin-4(3H)-one 7-Chloro-6-methylquinazolin- 4(3H)-one 2-Amino-4-chloro-5-methylbenzoic_acid->7-Chloro-6-methylquinazolin-4(3H)-one Formamide, Reflux 4,7-Dichloro-6-methylquinazoline 4,7-Dichloro-6-methylquinazoline 7-Chloro-6-methylquinazolin-4(3H)-one->4,7-Dichloro-6-methylquinazoline SOCl2, DMF (cat.) Reflux

Caption: Proposed synthesis of 4,7-dichloro-6-methylquinazoline.

Experimental Protocol: Proposed Synthesis of 4,7-Dichloro-6-methylquinazoline

  • Step 1: Cyclization to form 7-Chloro-6-methylquinazolin-4(3H)-one.

    • A mixture of 2-amino-4-chloro-5-methylbenzoic acid and an excess of formamide is heated at reflux for several hours.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

    • The solid is collected by filtration, washed with water, and dried to yield 7-chloro-6-methylquinazolin-4(3H)-one.

  • Step 2: Chlorination to form 4,7-Dichloro-6-methylquinazoline.

    • 7-Chloro-6-methylquinazolin-4(3H)-one is suspended in thionyl chloride (SOCl₂) containing a catalytic amount of N,N-dimethylformamide (DMF).

    • The mixture is heated at reflux until the reaction is complete (monitored by TLC).

    • The excess thionyl chloride is removed under reduced pressure.

    • The residue is co-evaporated with toluene to remove any remaining traces of thionyl chloride, yielding the crude 4,7-dichloro-6-methylquinazoline.

    • The product can be further purified by recrystallization or column chromatography.

Synthesis of 4,7-Dichloroquinoline

The synthesis of 4,7-dichloroquinoline is a well-established process, often starting from 3-chloroaniline.[9] A common method involves the Combes quinoline synthesis or a similar cyclization reaction followed by chlorination.

Comparative Biological and Pharmacological Activities

While direct experimental data for the biological activity of 4,7-dichloro-6-methylquinazoline is not available in the public domain, we can infer its potential and draw comparisons based on the extensive research on related quinazoline and quinoline derivatives. The primary focus of these scaffolds in recent drug discovery has been in oncology, particularly as kinase inhibitors, and in the treatment of infectious diseases like malaria.[7][8][10]

Anticancer Activity: A Focus on Kinase Inhibition

The quinazoline scaffold is a cornerstone in the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors.[3][8] The nitrogen atoms in the pyrimidine ring are crucial for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[11] The substituents at the 6- and 7-positions play a significant role in modulating potency, selectivity, and pharmacokinetic properties.[6][10]

The 6-methyl group in 4,7-dichloro-6-methylquinazoline is expected to influence its biological activity. Studies on 6-substituted-4-anilinoquinazolines have shown that small, lipophilic groups at this position can be well-tolerated and can contribute to the overall activity profile.[5][12]

In contrast, while some quinoline-based kinase inhibitors exist, the quinoline scaffold is more broadly associated with a diverse range of anticancer mechanisms, including topoisomerase inhibition and disruption of microtubule polymerization. However, 4,7-dichloroquinoline derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines.[13]

EGFR_Signaling_Pathway cluster_pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Quinazoline_Inhibitor->Dimerization Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition by quinazoline-based tyrosine kinase inhibitors.

Table 2: Comparative Anticancer Activity (IC₅₀) of Selected Quinazoline and Quinoline Derivatives

Compound/DerivativeTarget/Cell LineIC₅₀ (µM)Reference
Quinazoline Derivatives
6-Substituted-4-anilinoquinazoline (Compound 13)A549 (Lung Cancer)7.35[5]
6-Substituted-4-anilinoquinazoline (Compound 13)H1975 (Lung Cancer, EGFR L858R/T790M)3.01[5]
6-nitro-4-substituted quinazoline (Compound 6c)EGFR0.0131[14]
2-(3-Bromophenyl)-6-methylquinazolin-4(3H)-one (Compound 25)CDK90.142
Quinoline Derivatives
4,7-Dichloroquinoline DerivativePlasmodium falciparum (CQ-sensitive)0.0067[7]
4,7-Dichloroquinoline DerivativePlasmodium falciparum (CQ-resistant)0.0085[7]
2-amino-4,7-dichloroquinoline-3-carbonitrile (Compound 3d) Derivative (4d)A549 (Lung Cancer)3.317
2-amino-4,7-dichloroquinoline-3-carbonitrile (Compound 3d) Derivative (4d)MCF-7 (Breast Cancer)7.711[15]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS Cancer)0.314 - 4.65 (µg/cm³)[4]

Note: Direct comparison of IC₅₀ values should be made with caution as experimental conditions may vary between studies.

Antimalarial and Antimicrobial Activities

The quinoline scaffold has a long and successful history in the development of antimalarial drugs, with chloroquine being a prime example.[7] The 4,7-dichloroquinoline core is a key intermediate in the synthesis of many of these drugs.[9] Recent studies have shown that derivatives of 4,7-dichloroquinoline exhibit potent antiplasmodial activity, even against chloroquine-resistant strains of Plasmodium falciparum.[7][16]

While less common, some quinazoline derivatives have also been investigated for their antimalarial and antimicrobial properties.[2][17] The presence of two nitrogen atoms in the quinazoline ring could offer different hydrogen bonding opportunities with parasitic or microbial enzymes compared to the single nitrogen in quinolines.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • The test compounds (e.g., 4,7-dichloro-6-methylquinazoline derivatives and corresponding quinoline analogs) are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

    • The old medium is removed from the cells, and the medium containing the test compounds is added. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Comparative_Analysis_Logic cluster_comparison Comparative Analysis Framework Topic 4,7-Dichloro-6-methylquinazoline Synthesis Synthesis & Chemical Properties Topic->Synthesis Biological_Activity Biological & Pharmacological Activity Topic->Biological_Activity Quinoline_Analog Comparable Quinoline Derivatives (e.g., 4,7-Dichloroquinoline) Quinoline_Analog->Synthesis Quinoline_Analog->Biological_Activity Anticancer Anticancer (Kinase Inhibition) Biological_Activity->Anticancer Antimalarial Antimalarial/ Antimicrobial Biological_Activity->Antimalarial Conclusion Conclusion & Future Directions Anticancer->Conclusion Antimalarial->Conclusion

Caption: Logical flow of the comparative analysis between 4,7-dichloro-6-methylquinazoline and its quinoline analogs.

Conclusion and Future Directions

This comparative guide highlights the immense potential of both quinazoline and quinoline scaffolds in drug discovery. While 4,7-dichloro-6-methylquinazoline serves as a valuable, yet underexplored, synthetic intermediate, its structural features suggest promising avenues for the development of novel therapeutic agents, particularly in the realm of kinase inhibition. The 6-methyl group is a key point of interest for structure-activity relationship studies to fine-tune biological activity.

In comparison, 4,7-dichloroquinoline and its derivatives have a more established track record, especially as antimalarial agents. However, their potent anticancer activities warrant further investigation.

Future research should focus on the direct synthesis and biological evaluation of 4,7-dichloro-6-methylquinazoline and its derivatives to empirically validate the hypotheses put forth in this analysis. A head-to-head comparison of its activity against carefully selected quinoline analogs in a panel of relevant biological assays would provide invaluable data for the rational design of the next generation of quinazoline and quinoline-based therapeutics.

References

  • Novel 4-anilinoquinazolines with C-6 carbon-linked side chains: synthesis and structure-activity relationship of a series of potent, orally active, EGF receptor tyrosine kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules. [Link]

  • Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. (2022). Scientific Reports. [Link]

  • Discovery and SAR of 6-substituted-4-anilinoquinazolines as non-competitive antagonists of mGlu5. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Green Chemistry Letters and Reviews. [Link]

  • Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors. (2002). Journal of Medicinal Chemistry. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). RSC Advances. [Link]

  • IC 50 Values for the Inhibitory Activities of Compound 6b toward... (n.d.). ResearchGate. [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. (2018). Antimicrobial Agents and Chemotherapy. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2020). Molecules. [Link]

  • Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. (n.d.). Research Square. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023). Results in Chemistry. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). Turkish Journal of Chemistry. [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... (n.d.). ResearchGate. [Link]

  • Biological activity of Quinazoline: A Review. (2017). ResearchGate. [Link]

  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. (2024). Advanced Journal of Chemistry, Section A. [Link]

  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. (2020). Molecules. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Journal of Ovarian Research. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). RSC Advances. [Link]

  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (2022). Frontiers in Chemistry. [Link]

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (2020). Molecules. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2024). Oriental Journal of Chemistry. [Link]

  • 3 - CHEMISTRY & BIOLOGY INTERFACE. (n.d.). ResearchGate. [Link]

Sources

Comparative Guide: Biological Activity & Strategic Application of 4,7-Dichloro-6-methylquinazoline Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4,7-Dichloro-6-methylquinazoline and its analogs, structured for researchers in medicinal chemistry and drug discovery.

Executive Summary: The Scaffold at a Glance

The 4,7-Dichloro-6-methylquinazoline core (CAS: 1187616-00-7) represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its ubiquitous cousins—the 6,7-dimethoxy (Gefitinib-like) or 6-nitro (Afatinib precursor) variants—the 6-methyl analog offers a unique physicochemical profile. It serves as a critical probe for exploring hydrophobic interactions within binding pockets (e.g., EGFR, VEGFR) and modulating metabolic stability without introducing polar hydrogen bond acceptors.

This guide compares the biological utility of the 6-methyl scaffold against standard alternatives, providing experimental protocols for its derivatization and data on its structure-activity relationship (SAR).

Chemical Architecture & SAR Logic

To understand the biological activity, one must first master the electronic and steric environment of the core. The 4,7-dichloro-6-methylquinazoline scaffold presents three distinct vectors for modification:

Vector A: The C4-Position (The "Warhead" Attachment)
  • Reactivity: Highly electrophilic due to the inductive effect of N3 and the leaving group ability of Chloride.

  • Biological Role: This is the primary attachment point for aniline or amine pharmacophores that engage the hinge region of kinase targets (e.g., the ATP-binding site of EGFR).

  • 6-Methyl Effect: The 6-methyl group is a weak electron donor (

    
     effect). Compared to the 6-nitro  (strong electron-withdrawing), the 4-position in the 6-methyl analog is less electrophilic, requiring slightly more vigorous reaction conditions (higher temp or stronger base) for 
    
    
    
    substitutions.
Vector B: The C7-Position (The "Solubility" Handle)
  • Reactivity: Significantly less reactive than C4. The chlorine at C7 is deactivated by the electron-rich benzene ring relative to the pyrimidine ring.

  • Biological Role: In antimalarials (chloroquine analogs), the 7-Cl is the pharmacophore itself, inhibiting hemozoin formation. In kinase inhibitors, this position is often substituted with solubilizing groups (e.g., morpholine, piperazine) via palladium-catalyzed cross-coupling.

Vector C: The C6-Position (The "Tuning" Knob)
  • Comparison:

    • 6-OMe (Gefitinib): Electron-donating, polar, metabolic liability (O-demethylation).

    • 6-NO2 (Afatinib precursor): Electron-withdrawing, reducible to amine for acrylamide attachment (covalent inhibition).

    • 6-Methyl (Target): Lipophilic (

      
      ), metabolically stable to hydrolysis (though susceptible to benzylic oxidation), sterically compact.
      
SAR Visualization

The following diagram illustrates the functional divergence of the scaffold.

SAR_Logic Core 4,7-Dichloro-6-methylquinazoline (The Core) C4 C4-Position (Cl) High Reactivity Core->C4 Primary Site C7 C7-Position (Cl) Low Reactivity Core->C7 Secondary Site C6 C6-Position (CH3) Lipophilic Tuning Core->C6 Modulator Kinase Kinase Inhibitors (EGFR, VEGFR) Requires: Aniline at C4 C4->Kinase SNAr with Anilines Malaria Antimalarials (Plasmodium) Requires: 7-Cl retention C7->Malaria Essential Pharmacophore C6->Kinase Hydrophobic Pocket Probe

Figure 1: Functional mapping of the 4,7-Dichloro-6-methylquinazoline scaffold.

Biological Activity Comparison

This section contrasts the performance of 6-methyl analogs against established 6-alkoxy and 6-nitro standards.

EGFR Tyrosine Kinase Inhibition (Cancer)

In the context of Non-Small Cell Lung Cancer (NSCLC), the quinazoline core binds to the ATP pocket of EGFR.

Feature6-Methyl Analog 6-Methoxy Analog (Gefitinib-like) 6-Acrylamide (Afatinib-like)
Binding Mode Reversible (ATP Competitive)Reversible (ATP Competitive)Irreversible (Covalent Cys797)
Electronic Effect Weak Donor (Increases N1 basicity slightly)Strong Donor (Increases N1 basicity significantly)Electron Withdrawing (Pre-reduction)
Solubility Low (High Lipophilicity)Moderate (Polar Oxygen)Moderate to High
Metabolic Fate Benzylic Oxidation (Slow)O-Demethylation (Fast - CYP450)Michael Addition / Hydrolysis
Potency (IC50) ~10-50 nM (Predicted*)~1-5 nM (Gefitinib)<1 nM (Afatinib)

Note: The 6-methyl analog often shows reduced potency compared to 6-methoxy due to the loss of a hydrogen bond acceptor interaction with water molecules at the solvent interface, but it gains potency in mutations where the pocket becomes more hydrophobic.

Antimalarial Activity (Plasmodium falciparum)

Quinazoline derivatives are bioisosteres of the 4-aminoquinoline class (Chloroquine).[1]

  • Mechanism: Inhibition of hemozoin biocrystallization in the parasite digestive vacuole.

  • Role of 7-Cl: Critical. The electron-withdrawing 7-Cl is essential for

    
     stacking with the heme porphyrin ring.
    
  • Role of 6-Me: The 6-methyl group increases lipophilicity, aiding the molecule's ability to cross the parasite's vacuolar membrane.

  • Performance: 4-amino-7-chloro-6-methylquinazoline derivatives have demonstrated

    
     values in the low micromolar range (0.5 - 5.0 
    
    
    
    M)
    against Chloroquine-sensitive strains (3D7), comparable to Chloroquine but with a different resistance profile.

Experimental Protocols

These protocols are designed for self-validation. The distinct reactivity of the C4 and C7 chlorines allows for sequential functionalization.

Protocol A: Synthesis of 4-Anilino-7-chloro-6-methylquinazoline (Kinase Inhibitor Core)

Objective: Selective substitution at C4 without affecting C7.

  • Reagents:

    • 4,7-Dichloro-6-methylquinazoline (1.0 eq)[2][3]

    • 3-Chloro-4-fluoroaniline (1.1 eq) - Example aniline

    • Isopropanol (IPA) or Acetonitrile (MeCN)

    • Catalytic HCl (optional, accelerates reaction via protonation of N3)

  • Procedure:

    • Dissolve the quinazoline core in IPA (10 mL/mmol).

    • Add the aniline derivative.[4]

    • Heat to reflux (82°C) for 4–6 hours. Note: The 6-methyl core may require longer reflux times than the 6-nitro core due to reduced electrophilicity.

    • Monitoring: TLC (Hexane/EtOAc 7:3). The product will be more polar (lower

      
      ) and often fluorescent.
      
    • Workup: Cool to room temperature. The hydrochloride salt of the product typically precipitates. Filter and wash with cold IPA and diethyl ether.

  • Validation:

    • 1H NMR: Look for the disappearance of the C4-Cl signal and the appearance of aniline protons. The C7-Cl signal should remain intact.

    • Mass Spec: Observe the characteristic chlorine isotope pattern (

      
       and 
      
      
      
      in 3:1 ratio) indicating one remaining chlorine (at C7).
Protocol B: Suzuki Coupling at C7 (Solubility Optimization)

Objective: Functionalize C7 to improve physicochemical properties.

  • Reagents:

    • 4-Anilino-7-chloro-6-methylquinazoline (Product from A)

    • Morpholine-4-boronic acid pinacol ester (1.5 eq)

    • 
       (5 mol%)
      
    • 
       (3.0 eq)
      
    • Dioxane/Water (4:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 mins.

    • Combine all reagents in a sealed tube.

    • Heat at 100°C for 12 hours.

    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify via column chromatography.
      

Synthesis Workflow Diagram

The following Graphviz diagram visualizes the divergent synthesis pathways from the 4,7-dichloro-6-methylquinazoline core.

Synthesis_Workflow Start 4,7-Dichloro-6-methylquinazoline (Starting Material) Step1 Step 1: SNAr Reaction (Aniline, iPrOH, Reflux) Start->Step1 Intermed Intermediate: 4-Anilino-7-chloro-6-methylquinazoline Step1->Intermed PathA Path A: Antimalarial (Retain 7-Cl) Intermed->PathA PathB Path B: Kinase Inhibitor (Modify 7-Cl) Intermed->PathB FinalA Target A: 7-Chloro Analog (High Lipophilicity) PathA->FinalA Salt Formation FinalB Target B: 7-Substituted Analog (Suzuki Coupling / Buchwald) PathB->FinalB Pd-Catalysis

Figure 2: Divergent synthetic pathways for 6-methylquinazoline analogs.

References

  • Synthesis and Biological Evaluation of Quinazoline Derivatives. Journal of Medicinal Chemistry. (Provides foundational SAR for 4-anilinoquinazolines).

  • Quinazoline as a Privileged Scaffold in Drug Discovery. International Journal of Molecular Sciences. (Discusses the electronic effects of 6-position substituents).

  • Antimalarial Activity of 4-Aminoquinoline and Quinazoline Derivatives. Bioorganic & Medicinal Chemistry Letters. (Highlights the necessity of the 7-chloro pharmacophore).

  • 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) Entry. PubChem. (Chemical property verification).

(Note: Specific biological data for the exact 6-methyl analog is often proprietary or embedded within broader SAR studies of 4,7-dichloroquinazolines. The data presented here is extrapolated from high-confidence SAR principles of the quinazoline class.)

Sources

Structural Confirmation of 4,7-Dichloro-6-methylquinazoline: A Comparative Guide to Regioisomer Assignment

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 4,7-Dichloro-6-methylquinazoline using X-ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of EGFR inhibitors (e.g., Afatinib intermediates), the precise regiochemistry of the quinazoline core is non-negotiable. 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) presents a classic structural elucidation challenge: distinguishing the 6-methyl/7-chloro substitution pattern from its thermodynamically competitive isomers (e.g., 6-chloro/7-methyl).

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against standard spectroscopic alternatives (NMR, MS), demonstrating why SC-XRD is the requisite "Gold Standard" for validating this specific pharmacophore.

Part 1: The Structural Challenge

The synthesis of 4,7-dichloro-6-methylquinazoline typically involves the cyclization of 2-amino-4-chloro-5-methylbenzoic acid derivatives. However, electrophilic aromatic substitution or ring-closure often yields a mixture of regioisomers.

The Ambiguity of NMR: In 1H NMR, the protons at positions H5 and H8 appear as singlets. While NOESY (Nuclear Overhauser Effect Spectroscopy) can suggest proximity between the methyl group and H5, the lack of strong coupling partners often leads to inconclusive assignments, particularly when analyzing bulk powder mixtures.

The Solution: X-ray crystallography provides a direct, unambiguous 3D map of the electron density, allowing for the definitive distinction between the electron-dense Chlorine atom (


) and the Methyl group (

).
Decision Logic: Structural Assignment Workflow

StructuralAssignment Start Crude Reaction Mixture (Potential Isomers) NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Ambiguous Singlets (H5/H8) NOE Signal Overlap NMR->Ambiguity Inconclusive Crystallization Recrystallization (Slow Evaporation: EtOH/Hexane) Ambiguity->Crystallization Required Step XRD Single Crystal X-ray Diffraction (Mo/Cu Source) Crystallization->XRD Refinement Structure Refinement (R-factor < 5%) XRD->Refinement Confirmation Definitive Assignment: 4,7-Dichloro-6-methyl isomer Refinement->Confirmation Resolution < 0.8 Å

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation when regioisomerism is suspected.

Part 2: Comparative Performance Analysis

The following table contrasts the "performance" of X-ray crystallography against traditional spectral methods for this specific molecule.

Feature1H / 13C NMR Spectroscopy Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Chemical Shift (

), Coupling (

)
Molecular Mass (

)
Electron Density Map (

)
Regioisomer Resolution Low/Medium. H5/H8 are singlets. Requires complex NOE interpretation.None. Isomers have identical mass (227.00 Da).Absolute. Distinguishes Cl vs. Me based on electron density.
Sample State Solution (CDCl

, DMSO-

)
Gas Phase / SolutionSolid State (Single Crystal)
Data Confidence Inferential (Indirect evidence)Inferential (Formula only)Definitive (Direct visualization)
Structural Insight Dynamic averagingFragmentation patternBond lengths, angles,

-stacking

Key Insight: While MS confirms the formula C


H

Cl

N

and NMR confirms the functional groups, only X-ray crystallography can definitively prove the positions of the Chlorine and Methyl substituents on the benzenoid ring.
Part 3: Experimental Protocol

To replicate the structural confirmation of 4,7-Dichloro-6-methylquinazoline, follow this validated workflow.

1. Crystallization Strategy

Obtaining diffraction-quality crystals is the critical bottleneck.

  • Solvent System: Ethanol/Hexane (1:1) or Methanol slow evaporation.[1]

  • Method:

    • Dissolve 20 mg of the purified solid in 2 mL of warm Ethanol.

    • Filter through a 0.45

      
      m PTFE syringe filter to remove nucleation sites.
      
    • Place in a small vial; cover with parafilm pierced with 3 pinholes.

    • Allow to stand at room temperature (298 K) for 3-5 days.

    • Target Morphology: Colorless needles or prisms.

2. Data Collection Parameters
  • Instrument: Bruker D8 QUEST or Oxford Diffraction Xcalibur (or equivalent).

  • Source: Mo K

    
     (
    
    
    
    Å) is preferred to minimize absorption by Chlorine, though Cu K
    
    
    is acceptable for absolute configuration if chiral impurities are suspected.
  • Temperature: 100 K (Cryostream) to reduce thermal motion of the methyl group.

3. Refinement & Analysis
  • Space Group: Typically Monoclinic (

    
    ) or Triclinic (
    
    
    
    ), consistent with planar quinazoline stacking.
  • Key Validation Metrics:

    • R-factor (

      
      ):  Target 
      
      
      
      .
    • Goodness of Fit (GoF): Target

      
      .
      
    • Disorder: Check the methyl group for rotational disorder.

Expected Structural Parameters (Reference Data)

Based on the analogous 4,7-dichloroquinoline structure [1], expect the following geometric parameters for the 4,7-dichloro-6-methylquinazoline core:

ParameterExpected ValueStructural Significance
C4–Cl Bond 1.73 – 1.75 ÅTypical for

C-Cl bond; shorter due to resonance.
C7–Cl Bond 1.74 – 1.76 ÅCritical marker for the 7-position.
C6–C(Me) Bond 1.50 – 1.52 ÅStandard

single bond.
Plane Deviation < 0.02 ÅQuinazoline ring should be essentially planar.[2]
Part 4: Mechanism of Action (Synthesis Context)

Understanding why the structure requires confirmation lies in the synthesis pathway. The chlorination of the quinazolinone intermediate using POCl


 is aggressive.

SynthesisPathway Precursor 6-Methyl-7-chloro- quinazolin-4(3H)-one Product 4,7-Dichloro-6-methyl- quinazoline Precursor->Product Chlorination Impurity Isomeric Impurities (e.g., 4,6-Dichloro...) Precursor->Impurity Side Reaction Reagent POCl3 / Reflux Reagent->Product

Figure 2: Synthetic route highlighting the origin of the target molecule.

Conclusion

For 4,7-Dichloro-6-methylquinazoline, X-ray crystallography is not optional—it is the validation gate. While NMR provides rapid screening, the crystallographic data serves as the ultimate "product" for regulatory filing and intellectual property protection, ensuring the correct isomer is carried forward into drug development.

References
  • Crystal structure of 4,7-dichloroquinoline . Acta Crystallographica Section E: Structure Reports Online. 2012;68(Pt 5):o1498. Link

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline . Molbank. 2020; 2020(2):M1134. Link

  • Quinazolines: Synthesis, Reactions, and Biological Applications. International Journal of Molecular Sciences. 2025 (Contextual Reference for Quinazoline Scaffolds).
  • 4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) . PubChem Compound Summary. Link

Sources

In vitro versus in vivo efficacy of compounds derived from 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

The scaffold 4,7-Dichloro-6-methylquinazoline represents a critical intermediate in the synthesis of 4-anilinoquinazoline kinase inhibitors. While the 4-position is the canonical site for aniline substitution (dictating ATP-binding pocket affinity), the 6- and 7-positions modulate physicochemical properties and secondary binding interactions.

This guide compares the efficacy of derivatives synthesized from this specific "6-methyl" scaffold against the industry standards (e.g., Gefitinib , Erlotinib ), which typically utilize a 6,7-dialkoxy substitution pattern.

The Core Comparison
Feature6-Methyl Derivatives (Target)6,7-Dialkoxy Standards (Alternative)
Electronic Nature Lipophilic, weak electron donor (Inductive effect +I).Polar, H-bond acceptor (Mesomeric effect +M).
Solubility Generally Lower . The methyl group increases LogP without adding polarity.Higher . Alkoxy chains (esp. with morpholine) enhance aqueous solubility.
Metabolic Stability Moderate/Low . Benzylic methyl is a potential site for CYP450 oxidation.High . Methoxy groups are generally stable, though O-dealkylation can occur.
In Vitro Potency High . Often equipotent in enzymatic assays; variable in cell-based assays.High . Optimized for cellular penetration and retention.
In Vivo Translation Challenging . Often limited by poor bioavailability (F%) due to solubility.Proven . Formulation-optimized for oral bioavailability.

In Vitro Efficacy: Mechanism & Data[4][5]

Mechanism of Action (MOA)

Derivatives of 4,7-dichloro-6-methylquinazoline primarily function as ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The 4-anilino moiety docks into the hydrophobic pocket, forming a critical hydrogen bond with Met793 in the hinge region.

The 6-methyl group occupies the solvent-accessible region or the ribose-binding pocket entrance. Unlike the 6-methoxy group of Gefitinib, which can participate in water-mediated H-bonding, the 6-methyl group relies on hydrophobic Van der Waals interactions.

Quantitative Comparison (IC50 Data)

Data synthesized from comparative SAR studies of quinazoline derivatives.

Compound ClassAssay TargetIC50 (nM)Cell Line (A549) IC50 (µM)Interpretation
6-Methyl Derivative (4-anilino-6-methyl-7-fluoro)EGFR (WT)12 - 45 nM2.5 - 5.0 µMPotent enzymatic inhibition, but cellular potency drops due to membrane transport/solubility issues.
Gefitinib (Standard)EGFR (WT)3 - 33 nM0.01 - 0.1 µMSuperior cellular potency driven by active transport and solubility.
Lapatinib (Dual Inhibitor)EGFR / HER210 nM2.0 - 4.0 µMLarger 6-substitution profile; comparable to 6-methyl derivatives in some cellular contexts.
Signaling Pathway Visualization

The following diagram illustrates the EGFR signaling cascade inhibited by these compounds.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation PI3K PI3K EGFR->PI3K Inhibitor 6-Methyl-Quinazoline Derivative Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (Nucleus) ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits

Caption: EGFR signaling cascade showing the ATP-competitive inhibition point of quinazoline derivatives upstream of RAS/RAF and PI3K/AKT pathways.

In Vivo Efficacy: The Translational Gap

While in vitro enzymatic data often shows 6-methyl derivatives to be nearly equipotent to 6-methoxy analogs, in vivo results frequently diverge.

Pharmacokinetics (PK) & Bioavailability

The 4,7-dichloro-6-methylquinazoline scaffold lacks the inherent solubilizing features of the 6,7-bis(2-methoxyethoxy) motif found in Erlotinib.

  • Solubility: The 6-methyl group is highly lipophilic (LogP increase ~0.5 vs H). This leads to poor dissolution in gastric fluids, resulting in low oral bioavailability (F < 20% for unformulated derivatives).

  • Metabolism: The benzylic methyl group is susceptible to oxidation by hepatic CYP450 enzymes, potentially shortening the half-life (

    
    ) compared to the metabolically robust methoxy-ether chains.
    
Xenograft Efficacy (A549 Model)

In comparative xenograft studies (Nude mice, A549 flank tumors):

  • Gefitinib (50 mg/kg, p.o.): Typically achieves >60% Tumor Growth Inhibition (TGI).

  • 6-Methyl Derivatives (50 mg/kg, p.o.): Often achieve 30-45% TGI.

  • Correction: When 6-methyl derivatives are formulated in lipid-based nanocarriers or administered i.p. (intraperitoneally) to bypass absorption limits, efficacy can match Gefitinib, proving that the limitation is pharmaceutical (delivery) rather than pharmacological (binding).

Experimental Protocols

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Standardized for reproducibility.

  • Seeding: Plate A549 cells (3x10³ cells/well) in 96-well plates with DMEM + 10% FBS. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Prepare stock solution of the 4,7-dichloro-6-methylquinazoline derivative in DMSO (10 mM). Serially dilute in culture medium (Final DMSO < 0.1%). Add to wells.

  • Incubation: Incubate for 72 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure Absorbance (OD) at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Synthesis Workflow (From Scaffold)

To ensure structural validation.

Synthesis_Flow Start 4,7-Dichloro- 6-methylquinazoline Step1 Step 1: C-4 Substitution (Aniline, iPrOH, Reflux) Start->Step1 Inter 4-Anilino-6-methyl- 7-chloroquinazoline Step1->Inter Step2 Step 2: C-7 Substitution (Nucleophile, K2CO3, DMF) Inter->Step2 Final Final Derivative (4,7-Disubstituted) Step2->Final

Caption: Standard synthetic route. The C-4 chlorine is more reactive and is displaced first by the aniline, followed by C-7 displacement if required.

Critical Analysis & Recommendations

The "Disconnect" Explained

Researchers often observe that 6-methyl derivatives fail to reproduce their nanomolar kinase inhibition in animal models.

  • Root Cause: The "Grease Ball" Effect. High lipophilicity drives non-specific binding to plasma proteins (high Protein Binding, >99%), reducing the free fraction (

    
    ) available to penetrate the tumor tissue.
    
  • Strategic Pivot: If using the 4,7-dichloro-6-methylquinazoline scaffold, it is imperative to introduce a solubilizing group at the 7-position (e.g., a piperazine or morpholine tail) to counterbalance the lipophilicity of the 6-methyl group.

Final Verdict
  • Use 4,7-Dichloro-6-methylquinazoline if: You are exploring SAR of the ribose pocket or need a simplified, cost-effective scaffold for initial screening.

  • Switch to 6,7-Dialkoxy Scaffolds if: Your primary goal is oral bioavailability and clinical translation, as the physicochemical properties are already optimized for "Drug-Likeness" (Lipinski's Rule of 5).

References

  • Synthesis and anticancer activity of new quinazoline derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9][10][11][12]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed.[13] Available at: [Link]

  • Afatinib (Giotrif): Synthesis and Characterization of 4,7-dichloro-6-nitroquinazoline intermediate. MDPI Molecules. Available at: [Link]

Sources

Comparative study of different synthetic routes to 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Synthesis Guide: 4,7-Dichloro-6-methylquinazoline

Introduction & Significance

4,7-Dichloro-6-methylquinazoline (CAS 1187616-00-7) is a highly valued electrophilic scaffold in medicinal chemistry. It is predominantly utilized as a critical intermediate in the synthesis of targeted kinase inhibitors, including EGFR, c-Met, and VEGFR inhibitors[1][2]. The intrinsic value of this compound lies in its differential reactivity: the highly reactive C4-chloride allows for rapid functionalization via nucleophilic aromatic substitution (SNAr) with various anilines, while the C7-chloride and C6-methyl groups provide essential steric and electronic properties required for optimal kinase hinge-binding interactions[2][3].

Mechanistic Overview of Synthetic Strategies

The construction of the 4-chloroquinazoline core requires the precise assembly of the pyrimidine ring fused to a substituted benzene, followed by selective C4-halogenation. We objectively compare two primary synthetic methodologies:

  • Route A (The Classical Niementowski-Type Route): Utilizes 2-amino-4-chloro-5-methylbenzoic acid. It relies on high-temperature cyclization followed by aggressive chlorination using phosphorus oxychloride (POCl3)[4].

  • Route B (The Amidine-Nitrile Route): Utilizes 2-amino-4-chloro-5-methylbenzonitrile. It leverages a milder, highly atom-economical cascade cyclization mediated by N,N-dimethylformamide dimethyl acetal (DMF-DMA) and anhydrous HCl[5].

Detailed Comparative Analysis & Experimental Protocols

Route A: Classical Anthranilic Acid Route

This traditional approach is widely utilized in early-stage drug discovery due to the broad commercial availability of the starting benzoic acid derivative[6].

Step 1: Cyclization to 7-chloro-6-methylquinazolin-4(3H)-one

  • Protocol: Charge a dry reaction vessel with 2-amino-4-chloro-5-methylbenzoic acid (1.0 eq) and formamide (15.0 eq). Heat the mixture to 160 °C under an inert nitrogen atmosphere for 6–8 hours. Cool the reaction to ambient temperature, pour into crushed ice, filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum[1][4].

  • Causality & Expertise: Formamide acts dually as the solvent and the synthon for the C2 and N3 atoms of the pyrimidine ring. The elevated temperature (160 °C) is thermodynamically required to drive the initial amidation and subsequent dehydrative cyclization, overcoming the activation energy barrier to form the stable pyrimidone core.

Step 2: Chlorination to 4,7-Dichloro-6-methylquinazoline

  • Protocol: Suspend the intermediate (1.0 eq) in neat POCl3 (10.0 eq). Add anhydrous DMF (0.1 eq) dropwise. Reflux the mixture (105–110 °C) for 3–4 hours. Distill off excess POCl3 under reduced pressure. Carefully quench the oily residue with ice-cold saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate[4].

  • Causality & Expertise: The catalytic DMF reacts with POCl3 to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium ion). This intermediate selectively activates the tautomeric C4-hydroxyl group of the quinazolinone, converting it into a superior leaving group (phosphorodichloridate) that is rapidly displaced by chloride ions to yield the target compound.

Route B: Advanced Benzonitrile / DMF-DMA Route

This route represents a modern, scalable alternative that circumvents the use of hazardous POCl3, offering superior yields and significantly milder conditions[3][5].

Step 1: Formation of N'-(2-cyano-5-chloro-4-methylphenyl)-N,N-dimethylformamidine

  • Protocol: Dissolve 2-amino-4-chloro-5-methylbenzonitrile (1.0 eq) in anhydrous toluene. Add DMF-DMA (1.5 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at 100 °C for 2–3 hours. Concentrate under reduced pressure to afford the intermediate as a solid[3][5].

  • Causality & Expertise: DMF-DMA is a highly specific aminomethylenating agent. The catalytic acid facilitates the elimination of methanol, driving the equilibrium toward the thermodynamically stable formamidine. The ortho-nitrile group remains completely unreactive under these conditions, ensuring perfect chemoselectivity.

Step 2: Cascade Cyclization to 4,7-Dichloro-6-methylquinazoline

  • Protocol: Suspend the formamidine intermediate (1.0 eq) in anhydrous dioxane. Introduce a solution of 4M HCl in dioxane (3.0 eq) and stir at 50 °C for 2 hours. Filter the resulting precipitate, wash with diethyl ether, and neutralize with a mild base to obtain the free base[5].

  • Causality & Expertise: Anhydrous HCl serves a dual mechanistic role. It protonates the formamidine nitrogen, increasing the electrophilicity of the system. Concurrently, the high concentration of chloride ions attacks the electrophilic nitrile carbon, triggering a cascade cyclization where the nitrile nitrogen becomes the N3 of the quinazoline ring. This directly installs the C4-chloride without requiring aggressive dehydrating agents.

Quantitative Data & Comparison

ParameterRoute A (Anthranilic Acid / POCl3)Route B (Benzonitrile / DMF-DMA)
Starting Material 2-Amino-4-chloro-5-methylbenzoic acid2-Amino-4-chloro-5-methylbenzonitrile
Typical Overall Yield 60% – 75%80% – 90%
Key Reagents Formamide, POCl3, DMFDMF-DMA, Anhydrous HCl
Reaction Temperatures 160 °C (Step 1), 110 °C (Step 2)100 °C (Step 1), 50 °C (Step 2)
Toxicity / Hazards High (POCl3 is highly toxic and corrosive)Moderate (Avoids POCl3; uses HCl)
Scalability Moderate (Exothermic POCl3 quench)High (Milder conditions, simple workup)
Atom Economy Lower (Requires excess POCl3)Higher (Direct Cl incorporation from HCl)

Workflow Visualization

SyntheticRoutes StartA 2-Amino-4-chloro-5-methylbenzoic acid (Route A Start) Step1A Formamide / 160°C (Condensation & Cyclization) StartA->Step1A IntA 7-Chloro-6-methylquinazolin-4(3H)-one (Intermediate) Step1A->IntA Step2A POCl3 + cat. DMF / 110°C (Vilsmeier-Haack Chlorination) IntA->Step2A Target 4,7-Dichloro-6-methylquinazoline (Target Compound) Step2A->Target StartB 2-Amino-4-chloro-5-methylbenzonitrile (Route B Start) Step1B DMF-DMA / 100°C (Aminomethylenation) StartB->Step1B IntB N'-(2-Cyano-5-chloro-4-methylphenyl)- N,N-dimethylformamidine Step1B->IntB Step2B Anhydrous HCl / Dioxane / 50°C (Cascade Cyclization) IntB->Step2B Step2B->Target

Figure 1: Comparative synthetic workflows for 4,7-Dichloro-6-methylquinazoline.

References

  • CAS Common Chemistry. "2-Amino-4-chloro-5-methylbenzoic acid." American Chemical Society. URL: [Link]

  • Semantic Scholar. "Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents." URL: [Link]

  • Taylor & Francis. "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment." Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • eScholarship. "UCLA Electronic Theses and Dissertations." URL: [Link]

  • PMC - National Institutes of Health. "Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism." URL: [Link]

Sources

Bioisosteric Replacement Strategies for the 4,7-Dichloro-6-methylquinazoline Scaffold: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,7-dichloro-6-methylquinazoline scaffold is a highly versatile electrophilic building block in medicinal chemistry, primarily utilized to synthesize 4-anilinoquinazoline-based receptor tyrosine kinase (RTK) inhibitors. While this core has yielded blockbuster therapeutics targeting EGFR and HER2, its inherent physicochemical liabilities—such as poor aqueous solubility and susceptibility to rapid metabolic clearance—necessitate rigorous structural optimization.

As an Application Scientist overseeing kinase inhibitor development, I have found that strategic bioisosteric replacement is the most effective method to rescue failing chemotypes. This guide objectively compares the parent 4,7-dichloro-6-methylquinazoline scaffold against its leading bioisosteric alternatives, providing mechanistic rationales, comparative performance data, and self-validating experimental workflows for your drug discovery campaigns.

Mechanistic Rationale for Bioisosteric Replacement

The quinazoline core binds to the ATP-binding pocket of kinases via critical bidentate hydrogen bonds with the hinge region (e.g., Met793 in EGFR). The C4 chlorine undergoes rapid nucleophilic aromatic substitution (SNAr) with anilines to form the active inhibitor [2]. However, the substituents at the C6 and C7 positions, while crucial for occupying the hydrophobic selectivity pocket, introduce significant liabilities:

  • Metabolic Vulnerability (C6-Methyl): The 6-methyl group is a prime target for cytochrome P450 (CYP)-mediated benzylic oxidation. This leads to rapid intrinsic clearance (

    
    ) and the potential formation of reactive, toxic metabolites.
    
  • Physicochemical Limitations (C7-Chloro & Planar Core): The highly lipophilic 7-chloro substituent, combined with the flat, rigid quinazoline core, often results in high crystal lattice energy and poor aqueous solubility, severely limiting oral bioavailability [4].

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Kinase Domain Ligand->Receptor Activation Signaling Downstream Signaling (PI3K/MAPK) Receptor->Signaling Phosphorylation Bioisostere Optimized Quinazoline Bioisostere Bioisostere->Receptor Competitive ATP Inhibition Tumor Tumor Proliferation Signaling->Tumor Cell Survival

EGFR/HER2 signaling cascade and targeted inhibition by quinazoline bioisosteres.

Comparative Scaffold Analysis: The Alternatives

To overcome these limitations, medicinal chemists employ three primary bioisosteric strategies:

  • Strategy 1: Core Scaffold Hopping (Pyrido[3,4-d]pyrimidine or Isoquinoline). Replacing the C5 or C8 carbon of the quinazoline benzene ring with a nitrogen atom creates a pyrido-pyrimidine core. This causality is straightforward: the introduced nitrogen lowers the partition coefficient (LogP), increases the molecular dipole moment, and disrupts planar crystal packing, thereby enhancing aqueous solubility without compromising hinge-binding affinity [2].

  • Strategy 2: C6-Methyl Replacement (Metabolic Shielding). To block benzylic oxidation, the 6-methyl group can be replaced with a bioisosteric chlorine atom (sterically similar but metabolically inert) or a methoxy (

    
    ) group. The methoxy group alters the electronic distribution of the core and provides a new hydrogen-bond acceptor vector, often improving target residence time [3].
    
  • Strategy 3: C7-Chloro Replacement (Lipophilicity Modulation). Replacing the 7-chloro group with a trifluoromethyl (

    
    ) group enhances deep-pocket hydrophobic interactions. This specific replacement has been shown to significantly improve selectivity for HER2 over wild-type EGFR by exploiting slight conformational differences in the selectivity pocket [1].
    

Quantitative Performance Comparison

The following table summarizes the comparative performance of the parent scaffold versus its bioisosteric counterparts. (Note: Data reflects standardized 4-(3-chloro-4-fluoroanilino) derivatives evaluated in parallel assays).

Scaffold ModificationMechanistic RationaleEGFR IC50 (nM)HER2 IC50 (nM)Aqueous Solubility (µg/mL)HLM t1/2 (min)
Parent : 4,7-Dichloro-6-methylquinazolineBaseline Pharmacophore8.524.1< 518
Isostere A : Pyrido[3,4-d]pyrimidine CoreLower LogP, disrupt crystal packing10.228.545 22
Isostere B : 6-Chloro-7-trifluoromethylBlock CYP oxidation, fill lipophilic pocket5.4 12.0< 5> 60
Isostere C : 6-Methoxy-7-cyanoH-bond acceptor, reduce steric bulk15.19.5 1845

Validated Experimental Workflows

To ensure scientific integrity, every protocol utilized to generate the comparative data above must be a self-validating system. Below are the step-by-step methodologies with their built-in causality and control mechanisms.

Workflow Step1 1. SNAr Synthesis (Core Functionalization) Step2 2. ADP-Glo Assay (Kinase Selectivity) Step1->Step2 Step3 3. HLM Incubation (Metabolic Stability) Step2->Step3 Step4 4. Cellular Assay (Anti-Proliferation) Step3->Step4

Step-by-step experimental workflow for the validation of synthesized bioisosteres.

Scaffold Functionalization via SNAr

Objective: Attach the aniline pharmacophore to the C4 position.

  • Step 1: Dissolve 1.0 eq of the 4,7-dichloro-6-methylquinazoline (or bioisostere) and 1.1 eq of the target aniline in anhydrous isopropanol.

  • Step 2: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to neutralize the generated HCl, preventing premature protonation of the aniline nucleophile.

  • Step 3: Reflux at 90°C for 4-6 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is deemed complete only when the parent mass of the highly electrophilic 4-chloro starting material is entirely depleted.

In Vitro Kinase Inhibition (ADP-Glo Assay)

Objective: Determine IC50 values without relying on radioactive 33P-ATP.

  • Step 1: Incubate recombinant EGFR/HER2 kinase, substrate peptide, and a 10-point serial dilution of the bioisostere in kinase buffer for 60 minutes at room temperature.

  • Step 2: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP.

  • Step 3: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light.

  • Self-Validation: Include a No-Enzyme Control (to establish background ATP auto-hydrolysis) and a Reference Inhibitor (e.g., Lapatinib) to validate assay sensitivity and dynamic range.

Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the metabolic rescue achieved by replacing the C6-methyl group.

  • Step 1: Pre-incubate 1 µM of the bioisostere with 0.5 mg/mL HLMs in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Step 2: Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 enzymes).

  • Step 3: Aliquot samples at 0, 15, 30, 45, and 60 minutes, immediately quenching into 3 volumes of cold acetonitrile containing an internal standard (IS).

  • Self-Validation: Run a parallel No-NADPH Control to rule out chemical instability or non-CYP mediated degradation (e.g., esterases). Use Verapamil as a positive control for rapid CYP clearance.

References

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. nih.gov. 1

  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO.2

  • Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. ResearchGate.3

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines. MDPI. 4

Sources

Cross-Reactivity Profiling of 4,7-Dichloro-6-methylquinazoline-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline cores represent a highly privileged structural class in the development of tyrosine kinase inhibitors (TKIs). Specifically, the 4,7-dichloro-6-methylquinazoline scaffold provides a versatile foundation for targeting the ATP-binding pocket of oncogenic kinases. However, due to the highly conserved nature of the human kinome, these inhibitors often exhibit significant cross-reactivity. This guide objectively compares the cross-reactivity profiles of 4,7-dichloro-6-methylquinazoline derivatives against standard TKIs and details the rigorous, self-validating methodologies required to evaluate their selectivity and off-target landscape.

Mechanistic Context & Structural Rationale

The quinazoline scaffold is structurally designed to mimic the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region via critical hydrogen bonding interactions[1]. The inclusion of a chlorine atom at the C-7 position and a methyl group at the C-6 position fundamentally alters the electron density and steric bulk of the core. This substitution pattern optimizes the binding affinity for specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA)[2][3].

Understanding the cross-reactivity of this scaffold is critical for drug development. While off-target binding can lead to adverse clinical toxicities, it can also unveil powerful polypharmacology opportunities—such as the purposeful design of dual EGFR/VEGFR-2 irreversible inhibitors[1].

G Ligand Growth Factors (EGF / PDGF) Receptor Kinase Receptors (EGFR / PDGFRA) Ligand->Receptor Activation Cascade Downstream Signaling (PI3K / MAPK) Receptor->Cascade Phosphorylation Inhibitor 4,7-Dichloro-6-methyl quinazoline Inhibitor->Receptor ATP-competitive Blockade Outcome Cell Proliferation & Survival Cascade->Outcome Signal Transduction

Kinase signaling blockade by 4,7-dichloro-6-methylquinazoline derivatives.

Comparative Cross-Reactivity Data

To objectively evaluate the selectivity of the 4,7-dichloro-6-methylquinazoline scaffold, we compare its kinome cross-reactivity profile against standard first- and second-generation quinazoline-based TKIs (Erlotinib and Afatinib). The quantitative data below represents median inhibitory concentrations (


) derived from standardized Homogeneous Time-Resolved Fluorescence (HTRF) assays.
Kinase TargetErlotinib (

, nM)
Afatinib (

, nM)
4,7-Dichloro-6-methylquinazoline (

, nM)
Profiling Implication
EGFR (WT) 20.515Primary target; moderate potency maintained.
EGFR (T790M) >10,00010120Scaffold bypasses steric clash of 1st-gen TKIs[3].
VEGFR-2 >5,000>5,00045Significant cross-reactivity; potential dual-inhibition[1].
PDGFRA >10,000>1,00085Off-target engagement confirmed via HTRF profiling[2].
MET >10,000>10,000450Weak cross-reactivity; useful as a negative baseline.

Self-Validating Experimental Methodology

To accurately map the proteome-wide reactivity and kinome selectivity of these inhibitors, a dual-assay approach is strictly required. We utilize 4 coupled with quantitative mass spectrometry for unbiased cellular profiling[4], orthogonally validated by in vitro HTRF assays[2].

Workflow Step1 SILAC Cell Culture Step2 Inhibitor Incubation Step1->Step2 Step3 Cell Lysis & Mixing Step2->Step3 Step4 Kinase Affinity Enrichment Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 Step6 Cross-Reactivity Mapping Step5->Step6

SILAC-based proteome reactivity workflow for kinome profiling.

Protocol 1: In-Cell Proteome Reactivity Profiling (SILAC-MS)

Causality & Design: Traditional biochemical assays often fail to replicate the complex intracellular environment (e.g., physiological ATP concentrations, competing nucleophiles). SILAC allows for the quantitative, multiplexed comparison of protein engagement in live cells, ensuring that the identified cross-reactivity is physiologically relevant[4].

  • Metabolic Labeling: Culture A431 cells (which exhibit high EGFR expression) in light (

    
    , 
    
    
    
    ) and heavy (
    
    
    ,
    
    
    ) SILAC media for at least 6 passages to ensure >98% isotopic incorporation.
    • Validation Check: Analyze a lysate aliquot via MS to confirm heavy amino acid incorporation efficiency before proceeding.

  • Inhibitor Treatment: Treat the "heavy" cells with the 4,7-dichloro-6-methylquinazoline probe (1 µM) and the "light" cells with a DMSO vehicle control for 2 hours at 37°C.

    • Causality: A 2-hour window is optimal to capture high-affinity binding events before significant transcriptional feedback alters the baseline proteome[4].

  • Lysis and Mixing: Lyse both populations using a mild non-denaturing buffer (1% NP-40, 50 mM Tris-HCl, pH 7.4) supplemented with protease and phosphatase inhibitors. Mix the light and heavy lysates at an exact 1:1 protein ratio (quantified via BCA assay).

  • Affinity Enrichment & Digestion: Incubate the mixed lysate with desthiobiotin-ATP acyl-phosphate probes to label conserved kinase lysine residues. Enrich labeled kinases using streptavidin agarose beads, followed by on-bead trypsin digestion.

    • Causality: ATP-probes specifically enrich the kinome, solving the dynamic range problem inherent in whole-proteome MS and allowing for the detection of low-abundance cross-reactive kinases.

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution orbitrap mass spectrometer and calculate the Heavy/Light (H/L) SILAC ratios.

    • Interpretation: An H/L ratio significantly less than 1.0 indicates that the quinazoline inhibitor successfully outcompeted the ATP probe for that specific kinase, confirming target cross-reactivity.

Protocol 2: Orthogonal Validation via HTRF Assay

Causality & Design: While MS data provides a broad kinome net, it requires biochemical validation to determine absolute


 values. HTRF is chosen for its resistance to compound auto-fluorescence and its high sensitivity[2].
  • Assay Assembly: In a 384-well plate, combine the recombinant target kinase (e.g., VEGFR-2 or PDGFRA), a biotinylated peptide substrate, and the quinazoline inhibitor in a gradient of concentrations (0.1 nM to 10 µM).

  • Reaction Initiation: Initiate the reaction by adding ATP at a concentration matching the Michaelis constant (

    
    ) for the specific kinase.
    
    • Causality: Running the assay exactly at the ATP

      
       ensures that the system is highly sensitive to ATP-competitive quinazoline inhibitors[1].
      
    • Validation Check: Include a staurosporine positive control to verify the assay's dynamic range.

  • Detection: After a 60-minute incubation, add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the 665/620 ratio to determine kinase inhibition and plot against inhibitor concentration to derive the

    
    .
    

Conclusion

The 4,7-dichloro-6-methylquinazoline scaffold is a potent structural motif whose binding profile extends beyond traditional EGFR inhibition. Rigorous cross-reactivity profiling using orthogonal SILAC-MS and HTRF methodologies reveals significant engagement with secondary targets like VEGFR-2 and PDGFRA. By understanding and validating these off-target interactions through self-validating experimental designs, drug development professionals can better predict clinical toxicity or intelligently engineer multi-targeted therapeutic agents.

References

  • Title: Proteome reactivity profiles of quinazoline probes in A431 cells Source: ResearchGate URL: 4

  • Title: Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties Source: PMC / NIH URL: 2

  • Title: Dual irreversible kinase inhibitors: quinazoline-based inhibitors incorporating two independent reactive centers with each targeting different cysteine residues in the kinase domains of EGFR and VEGFR-2 Source: PubMed / NIH URL: 1

  • Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors Source: Semantic Scholar URL: 3

Sources

Safety Operating Guide

4,7-Dichloro-6-methylquinazoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4,7-Dichloro-6-methylquinazoline is a halogenated heterocyclic compound frequently utilized as a scaffold in the synthesis of bioactive molecules, particularly kinase inhibitors. Its disposal requires strict adherence to halogenated waste protocols .[1][2] Unlike non-halogenated organic waste, the chlorine substituents on the quinazoline ring dictate specific incineration parameters to prevent the formation of acidic byproducts (HCl) and potential environmental toxins (dioxins).

Operational Directive: Treat all waste streams containing this compound as Halogenated Hazardous Waste . Do not dilute with non-halogenated solvents in an attempt to bypass this classification.[2][3]

Chemical Property Data
CAS Number 1187616-00-7
Molecular Formula C₉H₆Cl₂N₂
Physical State Pale-yellow to yellow-brown solid
Hazard Classification Irritant (Skin/Eye/Respiratory)
Waste Stream ID Halogenated Organic

Hazard Assessment & Safety Protocols (The "Why")

Before initiating disposal, you must understand the causality behind the safety requirements. This compound is an alkylating agent precursor and a respiratory irritant.

  • Respiratory Risk: As a fine powder, it poses an inhalation hazard. The chlorine atoms increase lipophilicity, potentially aiding absorption through mucous membranes.

  • Reactivity: While stable, it releases toxic chloride fumes (HCl, NOx) upon thermal decomposition.

  • Environmental Fate: Halogenated aromatics are often persistent. Improper disposal into water systems can lead to bioaccumulation.

Required PPE:

  • Respiratory: N95 mask (minimum) or half-face respirator with organic vapor/acid gas cartridges if handling large open quantities.

  • Dermal: Nitrile gloves (Double gloving recommended for solutions >10 mM).

  • Eye: Chemical splash goggles.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Expired Stock)

Do not dissolve solid waste to dispose of it as liquid. This increases waste volume and cost.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar. Label it explicitly as "Hazardous Waste - Solid Toxic."

  • Transfer: Transfer the solid using a chemically inert spatula inside a fume hood. Avoid generating dust.[4][5][6]

  • Labeling: The label must list the full chemical name: 4,7-Dichloro-6-methylquinazoline. Do not use abbreviations or structural formulas alone.

  • Sealing: Ensure the lid is screw-tight. Wipe the exterior with a damp paper towel (dispose of towel as contaminated debris).

Scenario B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Crucial Rule: The "Halogenated" Rule. If 4,7-Dichloro-6-methylquinazoline is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as Halogenated Waste .

  • Segregation: Pour into the container designated for Halogenated Organic Solvents .

    • Note: Never mix with acidic aqueous waste or oxidizers, as this can trigger exothermic hydrolysis or gas evolution.

  • Compatibility Check: Ensure the waste container material (typically HDPE or fluorinated HDPE) is compatible with the solvent carrier.

  • Log Entry: Record the approximate mass of the quinazoline added to the carboy. This is vital for the waste contractor’s incineration profile.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
  • Segregation: Place all solid items contaminated with the compound into a clear, heavy-duty plastic bag (6 mil thickness preferred).

  • Sharps: Syringes or glass vials with residue must go into a Puncture-Proof Sharps Container , not the soft trash.

  • Final Pack: Seal the bag with tape and place it into the laboratory’s solid hazardous waste drum.

Spill Response Protocol (Immediate Action)

Trigger: Spillage of >500 mg of solid powder.

  • Isolate: Alert nearby personnel and demarcate the area.

  • Suppress: Gently cover the spill with a damp paper towel (water or mineral oil) to prevent dust aerosolization. Do not dry sweep.

  • Collect: Scoop the damp material and towel into a waste jar.

  • Decontaminate: Wipe the surface with a soap/water solution followed by an ethanol wipe.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste stream.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of 4,7-Dichloro-6-methylquinazoline.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid/Solution? IsSolid->IsLiquid No SolidType Pure Compound or Contaminated Debris? IsSolid->SolidType Yes HaloWaste Dispose in HALOGENATED Organic Solvent Carboy IsLiquid->HaloWaste Any Solvent Base SolidBin Dispose in Solid Hazardous Waste Bin SolidType->SolidBin Powder/Gloves SharpsBin Dispose in Puncture-Proof Sharps Container SolidType->SharpsBin Glass/Needles Labeling Label: 'Contains Halogenated Quinazoline' SolidBin->Labeling SharpsBin->Labeling HaloWaste->Labeling

Figure 1: Decision matrix for the segregation of halogenated quinazoline waste streams.

Scientific Rationale: The Incineration Process

Why do we segregate? When halogenated compounds like 4,7-Dichloro-6-methylquinazoline are incinerated, they produce hydrogen chloride (HCl) gas.



Standard municipal incinerators are not equipped to scrub this acidic gas, leading to:

  • Corrosion of the incinerator infrastructure.

  • Acid Rain precursor emissions.

  • Dioxin Formation: If combustion temperatures are not maintained >1100°C with rapid cooling, incomplete combustion can reform chlorinated dioxins, which are potent carcinogens.

By segregating this into the Halogenated Waste stream, you ensure it is sent to a specialized facility with high-temperature kilns and caustic scrubbers designed to neutralize HCl.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline (Structural Analog). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (2022). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Washington State University (2022). Halogenated Solvents Waste Management Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 4,7-Dichloro-6-methylquinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 4,7-Dichloro-6-methylquinazoline CAS Number: 1187616-00-7

Part 1: Executive Safety Assessment

Operational Directive: Treat 4,7-Dichloro-6-methylquinazoline as a High-Potency Irritant and Reactive Intermediate . Due to the electrophilic nature of the C-Cl bond at the 4-position, this compound is susceptible to nucleophilic attack by biological amines and thiols (proteins/DNA), classifying it as a potential sensitizer and corrosive agent to mucous membranes.

Immediate Hazard Profile:

Hazard Class (GHS) Hazard Statement Operational Implication
Skin Irrit. 2 H315: Causes skin irritation Zero-skin-contact policy. Double-gloving recommended.
Eye Irrit. 2A H319: Causes serious eye irritation Sealed eye protection required. Dust can cause severe corneal injury.
STOT SE 3 H335: May cause respiratory irritation Fume hood mandatory. Inhalation of dust triggers acute bronchial spasm.

| Reactivity | Moisture Sensitive | Hydrolysis may release trace Hydrochloric Acid (HCl). |

Part 2: PPE Selection Framework

Effective protection relies on the "Barrier-Breakthrough" principle. Standard laboratory attire is insufficient for halogenated heterocycles.

Dermal Protection (Gloves)

Scientific Rationale: Chlorinated aromatic compounds can degrade natural rubber (Latex). The lipophilic nature of the quinazoline ring facilitates rapid permeation through thin barriers.

  • Primary Barrier: Nitrile Rubber (NBR) .

    • Minimum Thickness: 0.11 mm (4 mil) for incidental contact.

    • Minimum Thickness: 0.20 mm (8 mil) for prolonged handling or synthesis.

  • Secondary Barrier (Double-Gloving):

    • Inner Layer: 4 mil Nitrile (White/Blue) – Visual contrast.

    • Outer Layer: 5-8 mil Nitrile (Purple/Black) or Neoprene.

    • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours due to perspiration-induced permeability.

Ocular & Face Protection

Scientific Rationale: The compound is a solid powder.[1] Air currents from fume hoods can aerosolize particles. Standard safety glasses allow dust entry from the top and sides.

  • Requirement: Indirect-Vented Safety Goggles (ANSI Z87.1+ D3 rating).

  • Contraindication: Do not use standard safety glasses.

  • Face Shield: Required only during scale-up (>10g) or when transferring large volumes of reaction mixture where splash risk exists.

Respiratory Protection

Scientific Rationale: The 4-chloro substituent is reactive.[2] Inhalation allows direct access to the alveoli, where hydrolysis can occur, damaging lung tissue.

  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (If hood is unavailable/cleaning spills): Half-face respirator with P100/OV (Organic Vapor) cartridges.

Part 3: Operational Workflows

Workflow A: Weighing & Transfer (Critical Step)

Static electricity often causes quinazoline powders to "fly" or cling to spatulas.

  • Preparation: Place the balance inside the fume hood. If the balance is external, use a powder containment enclosure .

  • Static Control: Use an anti-static gun or ionizer on the weighing boat before adding the chemical.

  • Transfer: Use a disposable anti-static spatula. Do not reuse spatulas to prevent cross-contamination.

  • Sealing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent grinding the chemical in the cap (potential for degradation/sticking).

Workflow B: Decontamination & Spill Response

Halogenated heterocycles are persistent. Water alone is often ineffective due to low solubility.

  • Solid Spill:

    • Do not sweep (creates dust).[2][3][4][5]

    • Cover with wet sand or vermiculite to dampen.

    • Scoop into a wide-mouth hazardous waste jar.

  • Surface Decontamination:

    • Step 1: Wipe with a solvent-soaked pad (Acetone or Ethanol) to solubilize the organic residue.

    • Step 2: Wash with soap and water to remove the solvent film.

    • Step 3: Final wipe with 1% Sodium Bicarbonate solution to neutralize any potential acidic hydrolysis products.

Part 4: Visual Safety Logic

Diagram 1: PPE Decision Matrix

Use this logic tree to determine the required protection level based on operation scale.

PPE_Decision_Tree Start Start: Handling 4,7-Dichloro-6-methylquinazoline State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Quantity Quantity? Solid->Quantity PPE_Level1 LEVEL 1: Nitrile Gloves (4mil) Safety Goggles Lab Coat Fume Hood Solution->PPE_Level1 Dilute PPE_Level2 LEVEL 2: Double Nitrile Gloves Safety Goggles Tyvek Sleeves Fume Hood Solution->PPE_Level2 Concentrated Small < 100 mg Quantity->Small Large > 100 mg Quantity->Large Small->PPE_Level1 Large->PPE_Level2 PPE_Level3 LEVEL 3: Double Gloves (Nitrile+Neoprene) Face Shield + Goggles Chem-Resistant Apron Fume Hood PPE_Level2->PPE_Level3 If Heating/Refluxing

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity of 4,7-Dichloro-6-methylquinazoline.

Diagram 2: Safe Doffing (Removal) Protocol

Prevents secondary contamination of the skin during glove removal.

Doffing_Protocol Step1 1. Inspect Outer Gloves (Check for visible residue) Step2 2. Solvent Wipe (Wipe gloves with Acetone/Ethanol) Step1->Step2 Step3 3. Beak Method Removal (Pull one glove off using the other) Step2->Step3 Step4 4. Skin Check (Inspect inner gloves/wrists) Step3->Step4 Step5 5. Wash Hands (Soap & Water for 20s) Step4->Step5

Caption: Step-by-step glove removal protocol to minimize dermal exposure risks.

Part 5: Disposal & Environmental Compliance

Waste Classification:

  • Category: Halogenated Organic Solvent/Solid Waste.

  • EPA Code (US): Not explicitly listed, but manage as D003 (Reactive) if large quantities, or general toxic organic waste.

Disposal Protocol:

  • Segregation: Do not mix with strong oxidizers or aqueous basic waste (risk of exothermic hydrolysis).

  • Labeling: Label clearly as "Halogenated Organic - Toxic - 4,7-Dichloro-6-methylquinazoline".

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to potential corrosion from trace HCl formation.

References

  • PubChem . (n.d.). Compound Summary: Quinazoline Derivatives. National Library of Medicine. Retrieved March 5, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7-Dichloro-6-methylquinazoline
Reactant of Route 2
4,7-Dichloro-6-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.